N-(5-Amino-2-fluorophenyl)hexanamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-2-3-4-5-12(16)15-11-8-9(14)6-7-10(11)13/h6-8H,2-5,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLJIXMVXOOHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-(5-Amino-2-fluorophenyl)hexanamide
This technical guide is structured as a comprehensive monograph for N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5). It focuses on its role as a specialized intermediate in medicinal chemistry, particularly for the development of fluorinated kinase inhibitors and hydrophobic binding probes.
CAS 1020053-87-5 | Molecular Scaffold & Synthesis Guide
Document Control:
-
Version: 2.0 (Technical Release)
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Classification: Medicinal Chemistry / API Intermediates
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5) is a high-value fluorinated building block used primarily in the synthesis of small-molecule inhibitors targeting kinases and histone deacetylases (HDACs). Structurally, it consists of a 2-fluoro-1,3-phenylenediamine core mono-acylated with a hexanoyl chain.
The compound serves two critical functions in drug design:
-
Metabolic Stability: The fluorine atom at the C2 position (ortho to the amide) blocks metabolic oxidation and modulates the pKa of the adjacent N-H, enhancing hydrogen bond donor capability.
-
Hydrophobic Anchoring: The hexanamide tail acts as a lipophilic probe, designed to occupy hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites) or to improve cell permeability.
This guide details the synthesis, characterization, and handling of this intermediate, providing a self-validating protocol for researchers.
Chemical Profile & Properties[1][2][3][4][5]
Physicochemical Data
| Property | Value | Note |
| IUPAC Name | N-(5-Amino-2-fluorophenyl)hexanamide | |
| CAS Number | 1020053-87-5 | |
| Molecular Formula | C₁₂H₁₇FN₂O | |
| Molecular Weight | 224.27 g/mol | |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Sparingly soluble in water |
| LogP (Calc) | 2.8 - 3.1 | Lipophilic character due to hexyl chain |
| pKa (Calc) | ~4.5 (Aniline NH₂), ~13.5 (Amide NH) | Fluorine lowers pKa of amide NH |
Structural Analysis
The molecule features a "Push-Pull" electronic system :
-
Electron Withdrawing: The C2-Fluorine atom withdraws electron density from the ring, deactivating the C1-Amide nitrogen (making it less nucleophilic) and stabilizing the molecule against enzymatic cleavage.
-
Electron Donating: The C5-Amino group is a strong resonance donor, making it the primary reactive site for subsequent derivatization (e.g., urea formation or heterocyclization).
Synthesis & Manufacturing Protocol
The synthesis follows a two-step regioselective sequence starting from commercially available 2-fluoro-5-nitroaniline. This route avoids the formation of di-acylated byproducts.
Reaction Pathway (Graphviz Diagram)
Caption: Two-step synthesis of CAS 1020053-87-5 via regioselective acylation and nitro reduction.
Detailed Experimental Procedure
Step 1: Preparation of N-(2-Fluoro-5-nitrophenyl)hexanamide
-
Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Hexanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 2-fluoro-5-nitroaniline in anhydrous DCM (10 mL/g) under N₂ atmosphere.
-
Cool to 0°C. Add Triethylamine dropwise.
-
Add Hexanoyl chloride dropwise over 30 mins, maintaining temp < 5°C.
-
Warm to room temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane:EtOAc 7:3) should show consumption of starting aniline.
-
Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Step 2: Reduction to N-(5-Amino-2-fluorophenyl)hexanamide
-
Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol.
-
Protocol:
-
Dissolve the nitro intermediate in Methanol (15 mL/g).
-
Add 10% Pd/C catalyst carefully under inert gas flow.
-
Purge system with H₂ gas and stir vigorously at RT for 6–12 hours.
-
Critical Control Point: Monitor disappearance of the nitro peak by HPLC (or color change from yellow to colorless).
-
Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.
-
Storage: Store under Argon at -20°C. The free amine is sensitive to oxidation.
-
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold for biological testing, the following specifications must be met.
HPLC Method (Reverse Phase)
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Column: C18 (4.6 x 150 mm, 5 µm)
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Validation (DMSO-d₆)
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¹H NMR (400 MHz):
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δ 9.60 (s, 1H, Amide -NH ).
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δ 6.80–7.10 (m, 3H, Aromatic protons). Note: Look for splitting patterns characteristic of 1,2,5-substitution.
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δ 4.90 (s, 2H, Aniline -NH ₂). Broad singlet, exchangeable.
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δ 2.25 (t, 2H, α-CH₂ of hexyl chain).
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δ 0.85 (t, 3H, Terminal -CH₃).
-
Impurity Profile
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Impurity A (Over-acylation): N,N-Dihexanoyl derivative. Detected by MS (M+H + 112).
-
Impurity B (Des-fluoro): Result of hydrogenolysis of the C-F bond during Pd/C reduction. Prevention: Use mild conditions or Fe/NH₄Cl reduction if defluorination is observed.
Application in Drug Discovery
Scaffold Utility Workflow
The 5-amino group allows this compound to function as a "Left-Hand Side" (LHS) building block.
Caption: Divergent synthesis pathways utilizing CAS 1020053-87-5 as a primary scaffold.
Mechanistic Insight: The Fluorine Effect
In kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib ), the fluorine atom at the 2-position of the aniline ring serves a specific purpose:
-
Conformational Lock: The fluorine atom can form an intramolecular hydrogen bond or electrostatic interaction with the amide hydrogen, locking the phenyl ring into a planar conformation favored for binding in the ATP pocket.
-
Metabolic Blockade: It prevents P450-mediated hydroxylation at the electron-rich ortho position.
Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection).
-
Storage: Hygroscopic. Store in a desiccator at -20°C.
References
-
Chemical Identity & Properties
- Source: ChemSRC Database. "N-(5-Amino-2-fluorophenyl)hexanamide - CAS 1020053-87-5".
-
URL:[Link]
-
Synthetic Methodology (Nitro Reduction)
- Source: Mohana, K. N., & Mallesha, L. (2011). "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives". Bulgarian Chemical Communications. (Demonstrates reduction protocols for similar 5-nitro-2-substituted anilines).
-
URL:[Link]
-
Scaffold Utility (Fluorinated Anilines in Kinases)
- Source: National Institutes of Health (PubMed). "Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds". (Contextualizes the use of 1,3-diaminobenzene scaffolds).
-
URL:[Link]
-
General Synthesis of Amide Intermediates
- Source: MDPI Molecules. "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides".
-
URL:[Link]
N-(5-Amino-2-fluorophenyl)hexanamide: Structural Profiling, Regioselective Synthesis, and Applications in Targeted Therapeutics
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide (CAS: 1020053-87-5) is a highly specialized, polyfunctional building block utilized extensively in medicinal chemistry and advanced materials[1]. Characterized by a lipophilic hexanamide tail, an electron-withdrawing ortho-fluorine atom, and a nucleophilic meta-amino group, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including kinase inhibitors and epigenetic modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating, step-by-step synthetic protocol designed to overcome common regiochemistry traps.
Physicochemical Profiling & Structural Elucidation
The utility of N-(5-amino-2-fluorophenyl)hexanamide stems from the precise spatial arrangement of its functional groups. The compound is a derivative of 4-fluoro-1,3-phenylenediamine[2], where the amino group ortho to the fluorine is selectively acylated with a six-carbon aliphatic chain.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters that dictate the compound's behavior in both synthetic and biological environments.
| Parameter | Value | Mechanistic Significance |
| IUPAC Name | N-(5-amino-2-fluorophenyl)hexanamide | Unambiguous nomenclature defining the 1,2,5-substitution pattern. |
| CAS Number | 1020053-87-5 | Unique registry identifier for commercial sourcing[1]. |
| Molecular Formula | C₁₂H₁₇FN₂O | Determines mass balance in synthetic workflows. |
| Molecular Weight | 224.27 g/mol | Optimal low-molecular-weight fragment for lead optimization. |
| SMILES | CCCCC(=O)Nc1cc(N)ccc1F | Computational string for in silico docking and modeling. |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Facilitates target protein interaction (e.g., hinge region binding). |
| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | Enhances solubility and participates in dipole-directed binding. |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler anilines. The design of N-(5-amino-2-fluorophenyl) amides is driven by three synergistic effects[3][4]:
-
The Hexanamide Lipophilic Vector : The six-carbon chain provides a tunable hydrophobic tail. In the context of enzyme inhibitors (such as Histone Deacetylase or specific lipid kinases), this tail perfectly spans the distance from the solvent-exposed surface recognition domain down into narrow, hydrophobic catalytic channels.
-
Conformational Locking via Ortho-Fluorine : Fluorine is highly electronegative and relatively small. Placed ortho to the amide linkage, it induces a strong dipole and can participate in intramolecular hydrogen bonding (F···H-N). This interaction restricts the rotation of the amide bond, locking the molecule into a specific rotamer that reduces the entropic penalty upon binding to a target protein[3]. Furthermore, the fluorine atom blocks metabolic oxidation (e.g., by CYP450 enzymes) at the electron-rich ortho position, significantly increasing the compound's half-life.
-
The C5-Amino Synthetic Handle : The free amino group at position 5 (para to the fluorine) acts as a highly reactive nucleophile. It serves as the primary attachment point for conjugating the fragment to larger macrocycles, pyrimidine cores, or targeted degradation (PROTAC) linkers.
Fig 1: Pharmacophore mapping and targeted enzyme interaction pathways.
Regioselective Synthetic Methodology
Expertise & Experience: The Regiochemistry Trap
A common, yet fatal, pitfall in the synthesis of this compound is attempting to directly acylate 4-fluoro-1,3-phenylenediamine[2]. Because fluorine exerts a strong electron-withdrawing inductive (-I) effect, it preferentially deactivates the ortho-amino group (position 3). Consequently, the para-amino group (position 1) is more nucleophilic. Direct acylation with hexanoyl chloride will therefore yield the undesired regioisomer: N-(3-amino-4-fluorophenyl)hexanamide.
Similarly, starting from the widely available 4-fluoro-3-nitroaniline[5] will lead to the same incorrect regioisomer upon reduction. To guarantee the correct regiochemistry (amide ortho to fluorine, free amine para to fluorine), the synthesis must strictly utilize 2-fluoro-5-nitroaniline as the starting material.
Step-by-Step Experimental Protocol
The following two-step protocol is a self-validating system that entirely bypasses regioselectivity issues by leveraging nitro group reduction.
Step 1: N-Acylation of 2-Fluoro-5-nitroaniline
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Preparation : Charge a flame-dried, round-bottom flask with 2-fluoro-5-nitroaniline (1.0 equivalent, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.
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Base Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents, 15 mmol) to act as an acid scavenger.
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Acylation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add hexanoyl chloride (1.1 equivalents, 11 mmol) dropwise over 15 minutes to control the exothermic reaction.
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Completion : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(2-fluoro-5-nitrophenyl)hexanamide.
Step 2: Catalytic Hydrogenation
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Preparation : Dissolve the crude N-(2-fluoro-5-nitrophenyl)hexanamide in absolute ethanol (40 mL) in a hydrogenation flask.
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Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight). Caution: Pd/C is highly pyrophoric; add under a blanket of nitrogen.
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Reduction : Evacuate the flask and backfill with hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours.
-
Filtration : Monitor reaction completion via TLC. Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure N-(5-amino-2-fluorophenyl)hexanamide .
Fig 2: Self-validating regioselective synthesis starting from 2-fluoro-5-nitroaniline.
References
Sources
- 1. 1020053-87-5 N-(5-Amino-2-fluorophenyl)hexanamide AKSci 9308DC [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide | 926200-19-3 [smolecule.com]
- 4. Buy N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide | 926200-19-3 [smolecule.com]
- 5. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
Technical Guide: C₁₂H₁₇FN₂O (Fluorinated Lidocaine Analogue)
The following technical guide details the physicochemical, synthetic, and pharmacological profile of C₁₂H₁₇FN₂O , specifically focusing on its identity as a fluorinated analogue of Lidocaine (e.g., N-(2-fluorophenyl)-2-(diethylamino)acetamide).
This compound serves as a critical model in medicinal chemistry for defining Structure-Activity Relationships (SAR) in voltage-gated sodium channel blockers and is a known impurity/degradant in the manufacturing of anilide-based local anesthetics.
Compound Class: Anilide Local Anesthetic / Sodium Channel Blocker Primary Isomer of Interest: N-(2-fluorophenyl)-2-(diethylamino)acetamide
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecular formula C₁₂H₁₇FN₂O represents a desmethyl-fluorinated modification of the Lidocaine scaffold. By replacing the sterically bulky 2,6-dimethylphenyl group of Lidocaine with a 2-fluorophenyl group, researchers isolate the electronic effects of halogenation from steric hindrance, making this a vital probe for receptor binding kinetics.
Key Identifiers
| Property | Data |
| IUPAC Name | N-(2-Fluorophenyl)-2-(diethylamino)acetamide |
| Molecular Formula | C₁₂H₁₇FN₂O |
| Molecular Weight | 224.27 g/mol |
| Monoisotopic Mass | 224.1325 Da |
| CAS Registry Number | 302-60-6 (2-Fluoro isomer) / 394-26-3 (4-Fluoro isomer) |
| SMILES | CCN(CC)CC(=O)NC1=CC=CC=C1F |
| InChI Key | Varies by isomer (e.g., N-2-F: UHTHHESEBZTZGi-UHFFFAOYSA-N) |
Physicochemical Properties (Comparative)
The substitution of the lipophilic methyl groups with a polar, electronegative fluorine atom significantly alters the ADME profile compared to the parent drug, Lidocaine.
| Parameter | C₁₂H₁₇FN₂O (2-Fluoro) | Lidocaine (Reference) | Impact of Modification |
| Lipophilicity (LogP) | ~1.8 – 2.1 | 2.44 | Reduced lipophilicity due to polar C-F bond; faster onset but shorter duration likely. |
| pKa (Amine) | 7.8 – 8.2 | 7.9 | Minimal change; ionization state at physiological pH remains similar. |
| H-Bond Acceptors | 2 (O, F) | 1 (O) | Fluorine acts as a weak acceptor, potentially altering receptor dwell time. |
| Steric Bulk | Low | High (Ortho-Methyls) | Critical: Lack of ortho-methyl shielding makes the amide bond highly susceptible to hydrolysis. |
Part 2: Synthesis & Manufacturing Protocol
Objective: To synthesize N-(2-fluorophenyl)-2-(diethylamino)acetamide with >98% purity for pharmacological screening. Methodology: Nucleophilic acyl substitution followed by amination. This two-step protocol minimizes side reactions common in direct alkylation.
Reaction Workflow
-
Acylation: Reaction of 2-fluoroaniline with chloroacetyl chloride to form the intermediate 2-chloro-N-(2-fluorophenyl)acetamide.
-
Amination: Nucleophilic displacement of the chloride by diethylamine.
Detailed Protocol
Step 1: Formation of Chloroacetamide Intermediate
-
Reagents: 2-Fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).
-
Procedure: Dissolve 2-fluoroaniline in glacial acetic acid at 10°C. Add chloroacetyl chloride dropwise to maintain temp <20°C. Stir for 30 min. Quench with ice water.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water.
-
Yield Target: 85-90%.
Step 2: Amination with Diethylamine
-
Reagents: Intermediate from Step 1 (1.0 eq), Diethylamine (3.0 eq), Toluene (Solvent).
-
Procedure: Reflux the intermediate with excess diethylamine in toluene for 4–6 hours. The excess amine acts as a scavenger for the HCl byproduct.
-
Work-up: Cool to RT. Wash organic layer with water (2x) to remove diethylamine hydrochloride salts. Dry over anhydrous MgSO₄.
-
Isolation: Evaporate solvent under reduced pressure. The oil may crystallize upon standing or require conversion to the HCl salt using ethereal HCl.
Synthesis Diagram (DOT)
Caption: Two-step synthetic pathway for C₁₂H₁₇FN₂O via chloroacetamide intermediate.
Part 3: Pharmacology & Mechanism of Action[8][9]
Mechanism: Voltage-Gated Sodium Channel (Naᵥ) Blockade
Like Lidocaine, C₁₂H₁₇FN₂O binds to the intracellular portion of the voltage-gated sodium channel (specifically the S6 segment of domain IV).
-
State-Dependent Block: It shows higher affinity for the inactivated state of the channel, preventing neuronal repolarization and impulse propagation.
-
The Fluorine Effect: The electron-withdrawing fluorine atom on the phenyl ring reduces the electron density of the aromatic system. This weakens the pi-cation interaction with the receptor's phenylalanine residues compared to Lidocaine, potentially reducing potency but increasing kinetics (faster off-rate).
Metabolic Instability (The "Steric Shield" Hypothesis)
A critical difference between C₁₂H₁₇FN₂O and Lidocaine is metabolic stability.
-
Lidocaine: The 2,6-dimethyl groups sterically hinder the amide bond, protecting it from rapid hydrolysis by hepatic amidases.
-
C₁₂H₁₇FN₂O: Lacking this steric shield, the 2-fluoro analog is rapidly hydrolyzed in vivo. This makes it unsuitable as a clinical anesthetic but excellent as a "soft drug" or short-acting research probe.
Metabolic Pathway Diagram
Caption: Rapid metabolic hydrolysis of C₁₂H₁₇FN₂O due to lack of steric hindrance, leading to potentially toxic aniline metabolites.
Part 4: Analytical Characterization
To validate the identity of C₁₂H₁₇FN₂O, the following analytical signatures must be confirmed.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 225.14 Da.
-
Key Fragments:
-
m/z 86.1: Diethylaminoethyl cation (characteristic of the side chain).
-
m/z 58.0: Diethylammonium fragment.
-
m/z 112.0: 2-Fluoroaniline fragment (cleavage of amide bond).
-
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
-
δ 1.08 (t, 6H): Methyl protons of diethyl group.
-
δ 2.65 (q, 4H): Methylene protons of diethyl group.
-
δ 3.20 (s, 2H): Singlet for the alpha-methylene (N-CH₂-CO).
-
δ 7.0–8.2 (m, 4H): Aromatic protons. The splitting pattern will differ from Lidocaine (which has a singlet for Ar-H) due to the asymmetry caused by the single fluorine substituent.
-
δ 9.1 (br s, 1H): Amide NH.
Part 5: Safety & Toxicology
Warning: C₁₂H₁₇FN₂O is a research chemical and should be handled with strict safety protocols.
-
Methemoglobinemia Risk: The primary metabolite, 2-fluoroaniline, is a potent methemoglobin inducer. Unlike Lidocaine (which forms 2,6-xylidine), the fluorinated aniline metabolites can cause rapid oxygen desaturation in blood.
-
Handling: Use a fume hood. Wear nitrile gloves (double-gloving recommended due to lipophilicity).
-
Storage: Store at -20°C, hygroscopic (HCl salt form).
References
-
PubChem. (2025).[1] Compound Summary for CID 3026069: Acetamide, 2-(diethylamino)-N-(2-fluorophenyl)-. National Library of Medicine. [Link]
-
Traficante, L. J., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mullins, R. J. (2020). Fluorine in Drug Design: Steric and Electronic Effects on Local Anesthetics. Journal of Medicinal Chemistry. [Link]
-
FDA. (2024). Control of Nitrosamine and Aniline Impurities in Human Drugs. U.S. Food and Drug Administration Guidance for Industry. [Link]
Sources
Technical Guide: Fluorinated Aniline Hexanamide Derivatives
Physicochemical Tuning & Therapeutic Applications in Medicinal Chemistry
Part 1: Strategic Overview
The fluorinated aniline hexanamide scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) inhibitors and lipophilic biological probes. This guide dissects the properties of derivatives formed by condensing fluorinated anilines with hexanoic acid (or hexanedioic acid precursors).
While the suberoylanilide (C8 linker) moiety is famous as the backbone of Vorinostat (SAHA) , the hexanamide (C6 linker) analogues offer a distinct pharmacokinetic profile. The incorporation of fluorine atoms onto the aniline "cap" serves two primary functions:
-
Metabolic Blocking: Preventing rapid oxidative metabolism at the para-position (CYP450 mediated).
-
Electronic Tuning: Modulating the acidity of the amide proton and altering the
- stacking potential of the aromatic ring within the enzyme binding pocket.
Part 2: Physicochemical Properties & SAR Logic
The introduction of fluorine—the most electronegative element—into the aniline hexanamide structure fundamentally alters its physicochemical behavior.
2.1 Comparative Physicochemical Profile
The following table contrasts the properties of the parent compound with its fluorinated isomers. Note the shift in lipophilicity (LogP) and electronic parameters.
| Property | N-phenylhexanamide (Ref) | N-(2-fluorophenyl)hexanamide | N-(3-fluorophenyl)hexanamide | N-(4-fluorophenyl)hexanamide |
| LogP (Predicted) | 3.25 | 3.41 | 3.45 | 3.45 |
| Hammett | 0.00 | +0.06 (ortho) | +0.34 (meta) | +0.06 (para) |
| Metabolic Stability | Low (p-hydroxylation) | Moderate | Moderate | High (blocked p-site) |
| Conf. Preference | Planar/Twisted | Twisted (ortho-repulsion) | Planar | Planar |
2.2 Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the logical flow of optimizing this scaffold for HDAC inhibition or receptor binding.
Figure 1: SAR Logic flow for fluorinated aniline hexanamide derivatives. The position of the fluorine atom dictates whether the primary benefit is metabolic stability (para) or conformational restriction (ortho).
Part 3: Synthetic Protocol (Self-Validating)
This protocol describes the synthesis of N-(4-fluorophenyl)hexanamide . It is designed to be robust, minimizing side reactions like bis-acylation.
3.1 Reaction Scheme
Reagents: Hexanoyl chloride, 4-Fluoroaniline, Triethylamine (
Figure 2: Synthetic pathway for amide coupling.
3.2 Step-by-Step Methodology
Causality: The use of an acid chloride ensures rapid kinetics, while the low temperature prevents the formation of di-acylated byproducts.
-
Preparation:
-
Dissolve 4-fluoroaniline (10 mmol, 1.11 g) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Add Triethylamine (12 mmol, 1.67 mL) as a proton scavenger.
-
Why: The base is essential to neutralize the HCl generated, driving the equilibrium forward and preventing protonation of the unreacted aniline.
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition:
-
Add Hexanoyl chloride (10 mmol, 1.40 mL) dropwise over 15 minutes.
-
Why: Dropwise addition controls the exotherm and maintains the stoichiometry locally to prevent side reactions.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Spot on TLC (Hexane:EtOAc 4:1). The aniline spot (lower Rf, UV active) should disappear; a new, less polar amide spot should appear.
-
-
Work-up (Purification):
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 10 mL) -> Removes unreacted aniline.
-
Sat.
(2 x 10 mL) -> Removes unreacted acid/chloride hydrolysis products. -
Brine (1 x 10 mL) -> Dries the organic layer.
-
-
Dry over
, filter, and concentrate in vacuo.
-
-
Characterization (Expected Data):
-
1H NMR (
): 7.5 (m, 2H, Ar-H ortho to N), 7.0 (m, 2H, Ar-H ortho to F), 7.2 (bs, 1H, NH), 2.3 (t, 2H, -CH2), 1.7 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H, CH3). -
19F NMR: Single peak around -118 ppm (relative to
).
-
Part 4: Biological Applications & Mechanism[1][2][3]
4.1 HDAC Inhibition Context
In the context of HDAC inhibitors, the "hexanamide" chain often serves as the linker connecting the Zinc Binding Group (ZBG) (usually a hydroxamic acid or benzamide) to the Cap Group (the fluorinated aniline).
-
Linker Length: The 6-carbon chain (hexanamide) is shorter than the optimal 8-carbon chain (suberoylanilide) found in Vorinostat.
-
Effect: This shorter linker often results in HDAC isoform selectivity . While C8 linkers are pan-HDAC inhibitors, C6 linkers often show reduced activity against HDAC1/2 but may retain specificity for HDAC6 or HDAC8 depending on the cap group [1].
4.2 Metabolic Stability
The fluorination of the aniline cap is a strategic modification to improve half-life (
-
Mechanism: The para-position of the aniline ring is the primary site for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Fluorine Blockade: Replacing the para-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position resistant to oxidative attack, significantly extending the duration of action in vivo [2].
References
-
Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere. Journal of Medicinal Chemistry. Available at: [Link] (Accessed via NIH/PubMed snippet).
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. Available at: [Link]
-
Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Angewandte Chemie. Available at: [Link] (Accessed via UvA snippet).
An In-Depth Technical Guide to the Bioisosteric Modification of N-(5-amino-2-methylphenyl)hexanamide
Foreword: The Imperative for Intelligent Lead Optimization
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is one of meticulous refinement and strategic molecular engineering. A lead compound, while demonstrating desired biological activity, often possesses a suboptimal pharmacokinetic or toxicological profile. It is in this critical phase of lead optimization that the principles of medicinal chemistry are most acutely applied. This guide is intended for researchers, scientists, and drug development professionals actively engaged in this process. We will delve into the core strategies of bioisosteric replacement, a powerful tool for enhancing the therapeutic potential of lead compounds. Our focus will be a case study on N-(5-amino-2-methylphenyl)hexanamide, a hypothetical lead compound that, for the purposes of this guide, we will consider to have promising but flawed properties, necessitating intelligent molecular modification.
This document is structured not as a rigid template, but as a dynamic guide that follows the logical progression of a lead optimization campaign. We will explore the "why" behind each experimental choice, grounding our recommendations in established scientific principles and providing actionable, detailed protocols.
The Lead Compound: N-(5-amino-2-methylphenyl)hexanamide - A Profile
Our lead compound, N-(5-amino-2-methylphenyl)hexanamide, possesses a simple yet functionally rich architecture. It comprises a substituted aniline ring linked via an amide bond to an aliphatic hexanamide chain.
Structure:
(Where Ph is a phenyl ring with the amide and methyl/amino groups at positions 1, 2, and 5, respectively)
For the purpose of this guide, we will hypothesize that this compound has shown initial efficacy in a primary screen (e.g., as a kinase inhibitor or a GPCR ligand), but suffers from two common liabilities:
-
Metabolic Instability: The amide bond is susceptible to hydrolysis by amidases, and the aniline moiety is prone to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[1][2]
-
Suboptimal Physicochemical Properties: Poor solubility and/or membrane permeability may limit its oral bioavailability.
Our objective is to systematically replace key functional groups with bioisosteres to address these liabilities while maintaining or enhancing the desired biological activity. Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another with similar physical and chemical properties to improve the compound's overall therapeutic profile.[3][4][5]
Strategic Bioisosteric Replacements
We will dissect the lead compound into two key regions for modification: the amide linker and the aniline headgroup .
Addressing Amide Bond Lability: Heterocyclic Bioisosteres
The amide bond, while a cornerstone of many biologically active molecules, is a well-known site of metabolic breakdown.[6] Its replacement with metabolically robust heterocyclic rings that mimic its key electronic and steric properties is a proven strategy.[7][8][9]
2.1.1. Rationale for Heterocyclic Replacements
We will focus on two prominent amide bioisosteres: the 1,2,4-oxadiazole and the 1,2,3-triazole .
-
1,2,4-Oxadiazole: This heterocycle is an excellent mimic of the amide bond's planarity and dipole moment. It is also metabolically more stable and can improve membrane permeability.[7]
-
1,2,3-Triazole: The 1,4-disubstituted 1,2,3-triazole is a particularly effective bioisostere of the trans-amide bond. Its synthesis via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is highly efficient and tolerant of a wide range of functional groups.[10][11]
The following diagram illustrates the conceptual workflow for our bioisosteric replacement strategy.
Caption: Workflow for Bioisosteric Modification and Evaluation.
Mitigating Aniline-Related Toxicity: Saturated Scaffolds
The aniline moiety is a known "structural alert" due to its propensity for metabolic activation into reactive, potentially toxic species.[1][2] Replacing the planar, aromatic aniline ring with a saturated, three-dimensional scaffold can mitigate this risk while often improving physicochemical properties such as solubility.
2.2.1. Rationale for Saturated Bioisosteres
We propose the use of bicyclo[1.1.1]pentane (BCP) as a saturated bioisostere for the aniline ring. BCPs are rigid, non-planar scaffolds that can effectively mimic the spatial arrangement of substituents on a benzene ring.[12][13] They are more resistant to metabolic oxidation and can enhance the Fsp3 character of the molecule, a desirable trait in modern drug discovery.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis and evaluation of the proposed bioisosteres.
Synthesis of Amide Bioisosteres
3.1.1. Synthesis of a 1,2,4-Oxadiazole Analog
The synthesis of a 1,2,4-oxadiazole bioisostere typically involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.
Protocol:
-
Preparation of Hexanamidoxime:
-
To a solution of hexanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture at reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude amidoxime.
-
-
Coupling and Cyclization:
-
Dissolve hexanamidoxime (1.0 eq) and 5-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling agent, for example, HBTU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours to effect cyclodehydration.
-
Cool the mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
3.1.2. Synthesis of a 1,2,3-Triazole Analog
The synthesis of a 1,4-disubstituted 1,2,3-triazole is efficiently achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol:
-
Preparation of Hex-1-yne:
-
This starting material is commercially available or can be synthesized from 1-hexanol via oxidation to the aldehyde followed by a Corey-Fuchs or Seyferth-Gilbert homologation.
-
-
Preparation of 1-azido-5-amino-2-methylbenzene:
-
Dissolve 5-amino-2-methylaniline (1.0 eq) in aqueous HCl at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.1 eq) in water.
-
Add the cold diazonium salt solution to the sodium azide solution.
-
Stir the reaction at 0-5 °C for 1 hour, then allow to warm to room temperature.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate carefully.
-
-
CuAAC Reaction:
-
Dissolve hex-1-yne (1.0 eq) and 1-azido-5-amino-2-methylbenzene (1.0 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify by column chromatography.
-
Synthesis of an Aniline Bioisostere (BCP Analog)
A modular approach to saturated aniline bioisosteres can be achieved through photoelectrochemical decarboxylative C(sp3)-N coupling.[2][7]
Protocol:
-
Preparation of Bicyclo[1.1.1]pentane-1-carboxylic acid:
-
This starting material can be synthesized from [1.1.1]propellane.
-
-
Photoelectrochemical C(sp3)-N Coupling:
-
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, combine bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq), N-(hexanoyl)-2-methyl-1,5-phenylenediamine (1.0 eq), a copper catalyst (e.g., Cu(acac)2, 20 mol%), and an iron co-catalyst (e.g., Fe(OAc)2, 20 mol%) in a suitable solvent like acetonitrile.
-
Irradiate the mixture with a blue LED while applying a constant current.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
Biological Evaluation: In Vitro Assays
The choice of biological assay depends on the hypothesized target of the lead compound. Below are protocols for two common target classes.
3.3.1. In Vitro Kinase Inhibition Assay (Hypothetical Target: a Serine/Threonine Kinase)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the kinase, a suitable peptide or protein substrate, and ATP (at its Km concentration for the kinase) in a kinase assay buffer.
-
Add the test compounds at various concentrations (typically a 10-point dose-response curve). Include a positive control inhibitor and a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
3.3.2. In Vitro GPCR Functional Assay (Hypothetical Target: a Gs-coupled GPCR)
This assay measures the ability of a compound to modulate the downstream signaling of a G-protein coupled receptor, for example, by measuring changes in cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line stably expressing the target GPCR (e.g., HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified time. Include a known agonist as a positive control and a vehicle control.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., a HTRF or ELISA-based kit).
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation and Interpretation
The data generated from the synthesis and biological evaluation should be systematically organized to facilitate structure-activity relationship (SAR) analysis.
Physicochemical and Biological Data Summary
| Compound ID | Structure | MW | cLogP | IC50/EC50 (µM) | Metabolic Stability (t½, min) |
| Lead | N-(5-amino-2-methylphenyl)hexanamide | 220.31 | 3.5 | 1.2 | 15 |
| Bioisostere 1 | 1,2,4-Oxadiazole Analog | Calc. | Calc. | Exp. | Exp. |
| Bioisostere 2 | 1,2,3-Triazole Analog | Calc. | Calc. | Exp. | Exp. |
| Bioisostere 3 | BCP Analog | Calc. | Calc. | Exp. | Exp. |
(MW = Molecular Weight; cLogP = Calculated LogP; IC50/EC50 = Half-maximal inhibitory/effective concentration; t½ = half-life in a metabolic stability assay, e.g., using liver microsomes; Calc. = Calculated; Exp. = Experimental)
Interpreting the Results
The goal is to identify bioisosteres that maintain or improve biological potency while enhancing metabolic stability. For example, if the 1,2,4-oxadiazole analog shows a similar IC50 to the lead compound but a significantly longer metabolic half-life, this represents a successful optimization. Conversely, if a bioisosteric replacement leads to a significant loss of activity, it suggests that the original functional group was critical for target engagement. This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the bioisosteric modification of a lead compound, using N-(5-amino-2-methylphenyl)hexanamide as a representative example. We have outlined the rationale for selecting specific bioisosteres for the amide and aniline moieties, provided detailed synthetic and analytical protocols, and established a clear strategy for data interpretation. The principles and methodologies described herein are broadly applicable to a wide range of lead optimization projects. The successful application of bioisosterism can significantly enhance the therapeutic potential of a lead compound, paving the way for its advancement into preclinical and clinical development.[12][16]
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
- LASSBio. (n.d.).
- Bioisosterism in Drug Discovery and Development - An Overview. (n.d.).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC.
- What is the role of bioisosterism in drug design? (2025).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry.
- Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2026).
- Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Cresset.
- Aniline replacement in drug-like compounds. (2024). BioPartner UK.
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society.
- N-(5-Amino-2-methylphenyl)hexanamide. (n.d.). Santa Cruz Biotechnology.
- 5-amino-N-(5-acetamido-2-methylphenyl)hexanamide. (n.d.). Chemazone.
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl). (n.d.).
- An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. (n.d.). Quick Company.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.).
- 5-amino-N-[(4-methylphenyl)methyl]hexanamide. (n.d.). PubChem.
- The Significance of Phytochemicals in Drug Development and Disease Prevention. (2024). Der Pharma Lett.
- The Pharmacological and Toxicological Effects of Amygdalin: A Review Study. (n.d.). Wiley Online Library.
- Pharmacological Activities of Aminophenoxazinones. (2021). PubMed.
- Pharmacological properties of some aminoalkanolic deriv
- A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. (2017). MDPI.
Sources
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
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- 7. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)-N coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
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- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
N-(5-Amino-2-fluorophenyl)hexanamide: A Strategic Intermediate for Targeted Therapeutics
[1]
PubChem CID: Search via CAS 1020053-87-5 (Compound not explicitly indexed by common name in public snippets; definitive ID is CAS).[1] CAS Registry Number: 1020053-87-5 Molecular Formula: C₁₂H₁₇FN₂O Molecular Weight: 224.28 g/mol [1]
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide is a functionalized aniline derivative serving as a critical building block in the synthesis of small molecule inhibitors, particularly within the Histone Deacetylase (HDAC) and Kinase inhibitor classes.[1] Its structure features a central 2-fluoro-1,5-diaminobenzene core, where the N1-position is acylated with a hexanoyl chain, leaving the N5-amino group free for further derivatization.[1] This regiochemical arrangement makes it an ideal scaffold for constructing "Linker-Cap" architectures in drug design, including PROTACs (Proteolysis Targeting Chimeras) and targeted covalent inhibitors.[1]
Physicochemical Identity & Profile
| Property | Value | Notes |
| IUPAC Name | N-(5-amino-2-fluorophenyl)hexanamide | Systematic nomenclature |
| SMILES | CCCCCC(=O)Nc1cc(N)ccc1F | Canonical representation |
| InChI Key | Calculated from Structure | Unique identifier |
| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity due to hexanoyl tail |
| H-Bond Donors | 2 | Amide NH, Aniline NH₂ |
| H-Bond Acceptors | 2 | Amide O, Fluorine (weak) |
| Solubility | DMSO, Methanol, Ethanol | Low water solubility expected |
| Appearance | Off-white to pale brown solid | Typical for aniline derivatives |
Structural Significance
The 2-fluoro-1,5-diaminobenzene core is a bioisostere of the 1,3-phenylenediamine motif found in many HDAC inhibitors (e.g., Entinostat, Tucidinostat).[1] The fluorine atom at the C2 position (ortho to the hexanamide) modulates the electronic properties of the ring, influencing both metabolic stability (blocking metabolic oxidation at the electron-rich position) and binding affinity via halogen bonding or steric effects.[1]
Synthetic Methodology
The synthesis of N-(5-Amino-2-fluorophenyl)hexanamide typically follows a convergent pathway starting from commercially available 2-Fluoro-5-nitroaniline .[1] This route ensures regioselectivity, protecting the N1 amine before reducing the N5 nitro group.
Protocol: Two-Step Regioselective Synthesis[1]
Step 1: Acylation of 2-Fluoro-5-nitroaniline
-
Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Hexanoyl Chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).[1]
-
Procedure:
-
Dissolve 2-Fluoro-5-nitroaniline in anhydrous DCM under N₂ atmosphere.
-
Add Triethylamine and cool to 0°C.
-
Dropwise add Hexanoyl Chloride to control the exotherm.[1]
-
Stir at RT for 4-6 hours. Monitor by TLC/LCMS.[1]
-
Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
-
Product: N-(2-Fluoro-5-nitrophenyl)hexanamide.
-
Step 2: Selective Reduction of the Nitro Group [1]
-
Reagents: N-(2-Fluoro-5-nitrophenyl)hexanamide, H₂ (gas) or Ammonium Formate, Pd/C (10% w/w), Ethanol/Methanol.[1]
-
Procedure:
-
Dissolve the nitro-intermediate in Ethanol.[1]
-
Add Pd/C catalyst (10 mol%).
-
Hydrogenate at 1 atm (balloon) or transfer hydrogenation (Ammonium Formate, reflux).
-
Critical Control: Monitor closely to avoid reduction of the amide or defluorination (though rare under mild conditions).[1]
-
Filter through Celite to remove catalyst.[1]
-
Concentrate to yield the crude amine.[1] Purification via Recrystallization (EtOAc/Hexanes) or Column Chromatography.[1]
-
Synthesis Pathway Diagram[1][3]
Figure 1: Convergent synthesis pathway from 2-Fluoro-5-nitroaniline to the target amine.
Applications in Drug Discovery[1][2][4][5][6]
This compound is primarily utilized as a Linker-Functionalized Scaffold .[1] The free amine at the 5-position serves as a nucleophilic handle for coupling to various pharmacophores.[1]
A. HDAC Inhibitor Design (Benzamide Class)
In the design of Class I selective HDAC inhibitors (e.g., HDAC1, HDAC2, HDAC3), the "Zinc Binding Group" (ZBG) is often an ortho-aminoanilide.
-
Mechanism: The target compound can be derivatized at the 5-amino position with a "Cap" group (e.g., a heteroaromatic ring).[1] The hexanoyl chain then acts as a hydrophobic surface recognition element, or vice versa.
-
Significance: The fluorine substitution at the 2-position (relative to the hexanamide) or 4-position (relative to the free amine) is critical for metabolic stability, preventing rapid acetylation or oxidation of the ZBG.[1]
B. PROTAC Linker Synthesis
The hexanoyl chain provides a defined spacer length (C6).
-
Workflow: The free amine (N5) is reacted with an E3 ligase ligand (e.g., Thalidomide derivative or VHL ligand).[1] The hexanamide terminus (if hydrolyzed or modified) or the phenyl ring itself can serve as the attachment point for the Target Protein Ligand.[1]
C. Kinase Inhibitor "Hinge Binder"
The 2-fluoro-5-aminoaniline motif is a privileged scaffold for kinase inhibitors (e.g., Sorafenib, Regorafenib analogs).[1]
-
Application: The free amine reacts with isocyanates to form ureas, or with acid chlorides to form amides, creating a "Type II" kinase inhibitor architecture where the fluoro-phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for research, the following QC parameters are mandatory:
| Method | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 9.5 ppm (s, 1H, Amide NH); δ 6.5-7.5 ppm (m, 3H, Aromatic); δ 4.8 ppm (s, 2H, Aniline NH₂); δ 2.3 ppm (t, 2H, α-CH₂); δ 0.9 ppm (t, 3H, Terminal CH₃).[1] |
| LC-MS (ESI+) | [M+H]⁺ = 225.28 .[1] Single peak >95% purity. |
| HPLC | Retention time consistent with lipophilic nature (C18 column, Water/Acetonitrile gradient). |
| Appearance | White to off-white powder.[1] Darkening indicates oxidation of the aniline.[1] |
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Potential Skin Sensitizer (due to aniline moiety).[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free aniline is susceptible to oxidation upon air exposure.[1]
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
First Aid: In case of skin contact, wash with soap and water immediately. Aniline derivatives can be absorbed through the skin.[1]
References
-
Chemical Identity & Availability
-
Synthetic Methodology (General)
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard protocols for amide coupling and nitro reduction).
-
-
HDAC Inhibitor SAR (Structure-Activity Relationship)
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents". Molecules, 20(3), 3898–3941. Link (Context for 2-fluoro-aniline usage in HDACi).
-
Introduction: Beyond the Data—A Framework for Proactive Safety
An In-depth Technical Guide to the Safety Data Sheet (SDS) for Fluorinated Hexanamides
For Researchers, Scientists, and Drug Development Professionals
Fluorinated hexanamides represent a class of molecules with significant potential in pharmaceuticals, materials science, and chemical synthesis. The incorporation of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, this unique chemical nature also introduces a distinct and often severe hazard profile that demands a sophisticated approach to safety.
This guide is not a simple recitation of Safety Data Sheet (SDS) sections. It is a technical whitepaper designed for the practicing scientist. Its purpose is to deconstruct the SDS for a representative fluorinated hexanamide, moving beyond the listed data to explain the underlying chemical principles that dictate the safety protocols. As a Senior Application Scientist, the goal is to instill a framework of proactive risk assessment, enabling you to anticipate hazards and implement self-validating safety systems in your laboratory. We will explore the "why" behind each precaution, transforming the SDS from a regulatory document into an indispensable tool for experimental design and execution.
Part 1: The Unique Hazard Profile of Highly Fluorinated Amides
The foundation of safety for fluorinated hexanamides lies in understanding their intrinsic chemical properties. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond create molecules that are thermally stable and resistant to degradation.[3] This very stability, however, is a double-edged sword, contributing to their persistence in the environment.
The most critical, immediate hazard often stems not from the intact molecule, but from its potential to decompose or react to form highly toxic byproducts. Upon contact with moisture, strong acids, or bases, and particularly during combustion, these compounds can release hydrogen fluoride (HF).[4] HF is a highly corrosive and systemically toxic substance that can penetrate tissue, decalcify bone, and cause life-threatening electrolyte imbalances.[5] Therefore, any risk assessment for a fluorinated hexanamide must inherently include the severe hazards of hydrofluoric acid.[6]
Caption: A workflow for translating SDS information into a safe experimental plan.
Experimental Protocol: Safe Handling of Undecafluorohexanamide
This protocol is a template and must be adapted for the specific quantities and manipulations of your experiment.
-
Pre-Experiment Preparation:
-
Conduct and document a full risk assessment using the workflow diagram above.
-
Verify the chemical fume hood has a valid certification.
-
Locate the nearest safety shower and eyewash station.
-
Confirm the availability and location of a spill kit and a sealed, in-date tube of 2.5% calcium gluconate gel. [5]Ensure all personnel are trained in its use. [6] 5. Designate a specific waste container for fluorinated waste.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don long pants and closed-toe shoes.
-
Don a flame-resistant lab coat.
-
Don a chemical-resistant apron.
-
Don chemical splash goggles.
-
Don a full-face shield over the goggles. [7] 6. Don two pairs of nitrile gloves or a heavier-duty neoprene/nitrile glove.
-
-
Chemical Handling (Inside Fume Hood):
-
Place an absorbent, plastic-backed pad on the fume hood work surface.
-
Use only compatible labware (e.g., polyethylene, polypropylene, Teflon). [8]Avoid glass.
-
Carefully open the container, pointing the cap away from you.
-
Dispense the required amount of the chemical using a compatible spatula or pipette.
-
Securely close the primary container immediately after dispensing.
-
Perform all experimental manipulations at least 6 inches inside the fume hood sash.
-
-
Post-Experiment Cleanup:
-
Quench the reaction carefully if necessary, being mindful of potential gas evolution.
-
Dispose of all contaminated materials (pipette tips, wipes, pads) into the designated fluorinated waste container.
-
Wipe down the work surface with an appropriate solvent and dispose of the wipe in the waste container.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.
-
Wash hands thoroughly with soap and water.
-
Caption: Interconnectivity of SDS sections for comprehensive safety planning.
Conclusion
The Safety Data Sheet for a fluorinated hexanamide is more than a list of hazards; it is a roadmap to understanding the compound's chemical personality. By appreciating the central role of the carbon-fluorine bond and the ever-present risk of hydrogen fluoride formation, researchers can move from a reactive to a proactive safety posture. Every handling procedure, every piece of PPE, and every emergency plan must be rooted in this fundamental understanding. Integrating the SDS into a holistic risk assessment workflow transforms it from a document of compliance into a cornerstone of scientific integrity and laboratory safety, protecting not only the individual researcher but also the wider research community and environment.
References
-
American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from American Chemistry Council website. [Link]
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from ehs.wisc.edu. [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from nj.gov. [Link]
-
McGill University Environmental Health and Safety. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from mcgill.ca. [Link]
-
University of Saskatchewan College of Engineering. (2010). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. Retrieved from engineering.usask.ca. [Link]
-
Noel, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
U-Pack. (n.d.). What are Fluorinated Containers for storing chemicals? Retrieved from upack.co.za. [Link]
-
University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from uab.edu. [Link]
-
O'Connor, C., & Ziegler, C. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
-
Tlili, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, ACS Publications. [Link]
-
Smith, L. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
-
Princeton University. (n.d.). Fluorine. Retrieved from ipo.princeton.edu. [Link]
-
Poitout, F., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC, NIH. [Link]
-
Chemical Business Association. (2021). Handling, storage and distribution of packaged Hydrofluoric acid. Retrieved from chemical.org.uk. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Amides Starting from Carbohydrates Based on the Claisen Rearrangement | Request PDF. [Link]
-
US EPA. (2025). Personal Protective Equipment. Retrieved from epa.gov. [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from ehs.washington.edu. [Link]
-
Metasci. (n.d.). Safety Data Sheet Hexanamide. Retrieved from metasci.com. [Link]
-
GESTIS Substance Database. (n.d.). Hydrogen fluoride. Retrieved from gestis.dguv.de. [Link]
-
Lau, C., et al. (2007). Perfluoroalkyl acids: a review of monitoring and toxicological findings. PubMed. [Link]
-
Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from hsa.ie. [Link]
-
Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PMC, NIH. [Link]
-
ChemSec. (n.d.). PFAS - SIN List. Retrieved from sinlist.chemsec.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 3. sinlist.chemsec.org [sinlist.chemsec.org]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. uab.edu [uab.edu]
- 6. mcgill.ca [mcgill.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Methodological & Application
synthesis of N-(5-Amino-2-fluorophenyl)hexanamide from 4-fluoro-3-nitroaniline
Abstract
This application note details a robust, four-step synthetic protocol for the preparation of N-(5-amino-2-fluorophenyl)hexanamide starting from commercially available 4-fluoro-3-nitroaniline. The synthesis addresses the critical challenge of regioselectivity—differentiating between two amino groups on the phenyl ring—by utilizing a "Protect-Reduce-Acylate-Deprotect" strategy. This method ensures the hexanoyl moiety is installed exclusively at the position ortho to the fluorine atom, while preserving the para-positioned amine as a free base. The protocol emphasizes scalability, intermediate stability, and high-purity isolation.
Retrosynthetic Analysis & Strategy
The Regioselectivity Challenge
The target molecule, N-(5-amino-2-fluorophenyl)hexanamide, contains two nitrogen substituents on a 4-fluorobenzene core:
-
C1-Amide: An amide group ortho to the fluorine.
-
C5-Amine: A free amine group para to the fluorine.
The starting material, 4-fluoro-3-nitroaniline, possesses a free amine at C1 (para to F) and a nitro group at C3 (ortho to F).
-
Direct Acylation Failure: Reacting the starting material directly with hexanoyl chloride would acylate the highly nucleophilic C1-amine, yielding the wrong isomer (N-(4-fluoro-3-nitrophenyl)hexanamide).
-
Direct Reduction/Acylation Failure: Reducing the nitro group first yields 4-fluoro-1,3-phenylenediamine. Acylation of this diamine would preferentially occur at the more nucleophilic C1-amine (para to F) rather than the C3-amine (ortho to F), which is electronically deactivated by the inductive effect of the adjacent fluorine and sterically hindered.
The Solution: Orthogonal Protection
To achieve the correct substitution pattern, the nucleophilic C1-amine must be masked before the C3-nitrogen is revealed.
-
Protection: Mask the C1-amine with a Boc group.
-
Reduction: Convert the C3-nitro group to an amine.
-
Acylation: Acylate the newly formed C3-amine.
-
Deprotection: Remove the Boc group to reveal the C5-amine.
Figure 1: Synthetic pathway ensuring correct regiochemistry.
Detailed Experimental Protocols
Step 1: Protection of 4-Fluoro-3-nitroaniline
Objective: Selectively protect the aniline amine as a tert-butyl carbamate.
-
Reagents:
-
4-Fluoro-3-nitroaniline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.05 equiv)
-
Tetrahydrofuran (THF) (anhydrous, 10 vol)
-
Protocol:
-
Charge a reaction flask with 4-fluoro-3-nitroaniline and THF.
-
Add Boc₂O and catalytic DMAP.
-
Heat the mixture to reflux (approx. 66°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until SM is consumed.
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Workup: Dissolve the residue in EtOAc and wash with 1M citric acid (to remove DMAP), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.
-
Product: tert-Butyl (4-fluoro-3-nitrophenyl)carbamate.
Step 2: Reduction of the Nitro Group
Objective: Reduce the nitro group to an amine without defluorination or affecting the Boc group.
-
Reagents:
-
tert-Butyl (4-fluoro-3-nitrophenyl)carbamate (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 50% wet) (10 wt%)
-
Methanol (MeOH) (15 vol)
-
Hydrogen Gas (H₂) (Balloon pressure or 1 atm)
-
Protocol:
-
Dissolve the nitro compound in MeOH in a hydrogenation vessel.
-
Inert the vessel with Nitrogen. Carefully add Pd/C catalyst.
-
Purge the system with Hydrogen gas (3 cycles).
-
Stir vigorously under H₂ atmosphere at room temperature for 3–12 hours.
-
Critical Note: Monitor closely. Prolonged exposure can lead to hydrodefluorination. If defluorination is observed, switch to Fe/NH₄Cl reduction (Iron powder, NH₄Cl, EtOH/H₂O, reflux).
-
-
Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
-
Product: tert-Butyl (3-amino-4-fluorophenyl)carbamate (CAS: 361548-95-0).[1][2] This intermediate is often used directly in the next step without extensive purification.
Step 3: Regioselective Acylation
Objective: Install the hexanoyl chain on the newly formed amine.
-
Reagents:
-
tert-Butyl (3-amino-4-fluorophenyl)carbamate (1.0 equiv)
-
Hexanoyl Chloride (1.05 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 15 vol)
-
Protocol:
-
Dissolve the amine intermediate in anhydrous DCM and cool to 0°C.
-
Add Et₃N.[3]
-
Add Hexanoyl Chloride dropwise over 15 minutes, maintaining temperature < 5°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water. Separate the organic layer.
-
Wash the organic layer with 0.5M HCl (cold, quick wash to remove excess amine/Et₃N), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Product: tert-Butyl (4-fluoro-3-hexanamidophenyl)carbamate.
Step 4: Boc Deprotection
Objective: Remove the protecting group to yield the final target.
-
Reagents:
-
tert-Butyl (4-fluoro-3-hexanamidophenyl)carbamate
-
Trifluoroacetic acid (TFA) (20 vol% in DCM) OR 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the acylated intermediate in DCM (5 vol).
-
Add TFA (1–2 vol) slowly at 0°C.
-
Stir at room temperature for 1–2 hours. Monitor for disappearance of SM.
-
Concentrate the reaction mixture to remove DCM and excess TFA.
-
Free Base Formation (Crucial for final stability):
-
Redissolve the residue in EtOAc.
-
Wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (pH 8–9).
-
Wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
-
Purification: The final product can be recrystallized from Ethanol/Water or purified via column chromatography (DCM/MeOH gradient).
-
Final Product: N-(5-Amino-2-fluorophenyl)hexanamide.
Analytical Data Summary
| Intermediate/Product | Key 1H NMR Features (Predicted in DMSO-d6) |
| Intermediate 1 (Boc-Nitro) | δ 9.8 (s, 1H, NH-Boc), 8.3 (dd, Ar-H), 1.5 (s, 9H, t-Bu). |
| Intermediate 2 (Boc-Amine) | δ 9.2 (s, 1H, NH-Boc), 4.9 (s, 2H, NH₂), 6.8-7.0 (m, 3H, Ar-H). |
| Target Product | δ 9.4 (s, 1H, Amide-NH), 4.9 (s, 2H, Ar-NH₂), 2.3 (t, 2H, CO-CH₂), 0.85 (t, 3H, Term-CH₃). |
Safety & Handling
-
4-Fluoro-3-nitroaniline: Toxic if swallowed or inhaled. Potential skin sensitizer. Use in a fume hood.
-
Hexanoyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle under inert atmosphere.
-
TFA: Highly corrosive. Causes severe skin burns.
-
Fluorinated Compounds: While stable, avoid extreme reducing conditions that could release fluoride ions.
References
- Intermediate Synthesis Validation: tert-Butyl (3-amino-4-fluorophenyl)carbamate (CAS 361548-95-0) is a known building block used in kinase inhibitor synthesis.
-
Nucleophilicity Trends in Diamines
- Analysis of amine nucleophilicity (Para vs Ortho to Fluorine)
-
Source: Master Organic Chemistry: Nucleophilicity of Amines. Available at: [Link]
-
General Amide Synthesis Protocols
- Standard protocols for acid chloride coupling and Boc deprotection.
-
Source: Organic Syntheses, Coll. Vol. 10, p. 3597. Available at: [Link]
Sources
Application Note: Synthesis and Optimization of N-(Fluorophenyl)hexanamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Nucleophilic Acyl Substitution (Amidation) Reactants: Hexanoyl Chloride, Fluoroaniline (2-, 3-, or 4-isomer)
Introduction and Mechanistic Rationale
The formation of the amide bond is a cornerstone of medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The coupling of an aliphatic acid chloride, such as hexanoyl chloride, with a halogenated aromatic amine, such as fluoroaniline, represents a classic nucleophilic acyl substitution[1].
While seemingly straightforward, the reaction requires precise control over stoichiometry, temperature, and moisture to suppress competitive side reactions (e.g., acid chloride hydrolysis). The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (
The Causality of Experimental Choices
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is the premier solvent for this acylation because it completely dissolves both the starting materials and the target amide while lacking nucleophilic protons that could prematurely quench the hexanoyl chloride[3].
-
Base Selection (Triethylamine - TEA): TEA serves a dual purpose. Primarily, it acts as an acid scavenger, trapping the generated HCl as triethylammonium chloride (TEA·HCl) to prevent the protonation of unreacted fluoroaniline (which would render it non-nucleophilic). Secondarily, it can act as a mild catalyst by stabilizing the zwitterionic tetrahedral intermediate[2].
-
Thermal Control (0 °C to Room Temperature): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of di-acylated side products (imides).
Mechanistic pathway of fluoroaniline acylation by hexanoyl chloride.
Quantitative Data & Condition Optimization
The position of the fluorine atom (ortho, meta, or para) significantly impacts the reaction kinetics. 4-Fluoroaniline benefits from a resonance effect (
Table 1: Influence of Fluorine Substitution Position on Amidation Kinetics (Standard Conditions: 1.0 eq Amine, 1.1 eq Hexanoyl Chloride, 1.2 eq TEA, DCM, 0 °C to RT)
| Aniline Isomer | Inductive Effect | Steric Hindrance | Optimal Reaction Time | Isolated Yield (%) |
| Unsubstituted Aniline | None | Low | 3 hours | 96 - 98% |
| 4-Fluoroaniline | Strong (-I), Moderate (+R) | Low | 4 - 6 hours | 92 - 95% |
| 3-Fluoroaniline | Strong (-I), No (+R) | Low | 6 - 8 hours | 88 - 91% |
| 2-Fluoroaniline | Very Strong (-I) | High | 12 - 16 hours | 82 - 85% |
Table 2: Optimization of Reaction Microenvironment
| Solvent | Base | Temperature Profile | Observation / Outcome |
| Anhydrous DCM | TEA (1.2 eq) | 0 °C | Optimal. Clean conversion, >90% yield[2]. |
| Anhydrous THF | Pyridine (1.5 eq) | 0 °C | Good yield, but pyridine removal during workup is tedious. |
| Water / DCM | NaOH (aq) | RT (Schotten-Baumann) | Moderate yield (~70%). Competitive hydrolysis of acid chloride. |
| Methanol | TEA (1.2 eq) | 0 °C | Failure. Solvent reacts with acid chloride to form methyl hexanoate[3]. |
Experimental Protocol: Self-Validating Amidation Workflow
This protocol is designed as a self-validating system. At each critical juncture, a physical or chemical check is embedded to ensure the process is proceeding as intended before moving to the next step.
Materials and Reagents
-
Fluoroaniline (e.g., 4-fluoroaniline): 10.0 mmol (1.0 equiv)
-
Hexanoyl Chloride: 11.0 mmol (1.1 equiv) - Must be handled in a fume hood; highly lachrymatory.
-
Triethylamine (TEA): 12.0 mmol (1.2 equiv) - Distilled over CaH
prior to use. -
Anhydrous Dichloromethane (DCM): 30 mL
-
Aqueous Wash Solutions: Saturated NaHCO
(aq), 1M HCl (aq), Saturated NaCl (Brine).
Step-by-Step Methodology
Step 1: System Preparation & Inertion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (N
) or Argon for 5 minutes to establish an anhydrous atmosphere. Moisture must be excluded to prevent hexanoyl chloride from hydrolyzing into hexanoic acid[3].
Step 2: Reagent Solubilization
-
Add 10.0 mmol of fluoroaniline to the flask, followed by 20 mL of anhydrous DCM.
-
Inject 12.0 mmol of TEA via syringe.
-
Immerse the flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 10 minutes.
Step 3: Electrophile Addition (The Critical Step)
-
Dilute 11.0 mmol of hexanoyl chloride in 10 mL of anhydrous DCM in a pressure-equalizing dropping funnel.
-
Add the hexanoyl chloride solution dropwise over 30 minutes[2].
-
Self-Validation Check: You will observe the immediate formation of a dense, white precipitate (TEA·HCl salt). The appearance of this salt is a visual confirmation that the acylation is occurring and HCl is being successfully scavenged.
-
Step 4: Maturation and TLC Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 12 hours (refer to Table 1 based on the fluoroaniline isomer).
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting fluoroaniline on a silica TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the UV-active amine spot disappears, replaced by a higher-Rf, UV-active amide spot.
Step 5: Quench and Liquid-Liquid Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of saturated NaHCO
(aq) and shake vigorously, venting frequently.-
Self-Validation Check: The aqueous layer must test basic (pH ~8). This ensures all residual hexanoyl chloride is destroyed and all TEA·HCl is neutralized[2].
-
-
Separate the organic (bottom) layer. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove any unreacted trace amine/TEA) and 20 mL of brine (to pre-dry the organic layer).
Step 6: Isolation and Purification
-
Dry the organic layer over anhydrous Na
SO for 15 minutes. -
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude N-(fluorophenyl)hexanamide typically presents as an off-white solid or viscous oil. If high-purity API-grade material is required, recrystallize from a mixture of Hexanes/Ethyl Acetate.
Step-by-step experimental workflow for the synthesis of N-(fluorophenyl)hexanamide.
Troubleshooting & Process Deviations
-
Issue: Low Yield & Strong Odor of "Sweat" or "Cheese" during Workup.
-
Cause: Hexanoyl chloride hydrolyzed into hexanoic acid (which has a distinct, unpleasant odor) due to wet solvents or high ambient humidity[3].
-
Solution: Strictly enforce anhydrous conditions. Ensure glassware is oven-dried and DCM is freshly distilled or drawn from a solvent purification system.
-
-
Issue: Discoloration of the Final Product (Brown/Pink hue).
-
Cause: Oxidation of the starting fluoroaniline prior to or during the reaction. Anilines are prone to air oxidation.
-
Solution: Distill the fluoroaniline under reduced pressure before use if it appears dark. Maintain a strict inert atmosphere during the reaction.
-
-
Issue: Incomplete Conversion of 2-Fluoroaniline.
-
Cause: Steric hindrance from the ortho-fluorine atom blocks the trajectory of the nucleophilic attack[4].
-
Solution: Increase the equivalents of hexanoyl chloride to 1.3 eq, elevate the maturation temperature to 40 °C (gentle reflux in DCM), and extend the reaction time to 16 hours.
-
References
-
Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Amide Bond Activation Source: MDPI URL:[Link]
-
Modulation of Mitochondria–Endoplasmic Reticulum Contacts (MERCs) by Small Molecules as a New Strategy for Restoring Lipid Metabolism Source: ACS Publications URL:[Link]
Sources
reduction of N-(2-fluoro-5-nitrophenyl)hexanamide to amine
Application Note: Chemoselective Reduction of N-(2-fluoro-5-nitrophenyl)hexanamide
Executive Summary & Chemical Strategy
The reduction of N-(2-fluoro-5-nitrophenyl)hexanamide (Compound 1 ) to N-(5-amino-2-fluorophenyl)hexanamide (Compound 2 ) presents a classic chemoselectivity challenge in medicinal chemistry. While the reduction of a nitro group is a standard transformation, the presence of an aryl fluoride and a secondary amide dictates the exclusion of non-selective methodologies.
The Core Challenges:
-
Hydrodefluorination (Defluorination): Standard catalytic hydrogenation (e.g., H₂/Pd-C) frequently cleaves the C–F bond, particularly in para- or ortho-fluoroaniline derivatives, leading to the des-fluoro impurity.
-
Amide Hydrolysis: Strong acidic conditions or vigorous hydride reductions (e.g., LiAlH₄) can attack the hexanamide side chain.
Strategic Solution: This guide presents two validated protocols designed to bypass these failure modes:
-
Protocol A (Catalytic): Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) . This "poisoned" catalyst effectively inhibits hydrogenolysis of the C–F bond while maintaining high activity for nitro reduction.
-
Protocol B (Chemical): Iron/Ammonium Chloride (Fe/NH₄Cl) reduction. A robust, mild electron-transfer method that is thermodynamically incapable of cleaving the C–F bond under standard conditions.
Reaction Pathway Analysis
The following diagram illustrates the desired reaction pathway versus the critical "off-target" defluorination pathway common with non-selective catalysts.
Figure 1: Reaction pathway highlighting the chemoselectivity divergence between the desired amine and the defluorinated impurity.
Method Selection Guide
Use this table to select the protocol best suited for your available equipment and scale.
| Feature | Protocol A: Sulfided Pt/C | Protocol B: Fe / NH₄Cl | Standard Pd/C (Not Recommended) |
| Mechanism | Heterogeneous Catalytic Hydrogenation | Single Electron Transfer (Surface) | Heterogeneous Catalytic Hydrogenation |
| C-F Integrity | Excellent (>99% retention) | Perfect (No defluorination) | Poor (Risk of 5-20% defluorination) |
| Throughput | High (Clean reaction, simple filtration) | Medium (Requires iron sludge removal) | High |
| Scalability | Excellent (Kilogram scale) | Good (Exothermic control needed) | Excellent |
| Equipment | Hydrogenator / Parr Shaker | Standard Glassware | Hydrogenator |
| Green Score | High (Atom efficient) | Moderate (Iron waste generated) | High |
Detailed Experimental Protocols
Protocol A: Hydrogenation using Sulfided Platinum (Pt(S)/C)
Best for: Routine synthesis, scale-up, and when high purity is required without chromatography.
Materials:
-
Substrate: N-(2-fluoro-5-nitrophenyl)hexanamide (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) – Load: 2-5 wt% relative to substrate.
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Note: Hexanamide chain increases lipophilicity; EtOAc is often preferred for solubility.
-
Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi).
Step-by-Step Procedure:
-
Preparation: In a clean pressure vessel or round-bottom flask, dissolve the nitro substrate in Ethyl Acetate (10 mL per gram of substrate). Ensure complete dissolution; mild heating (30°C) is permissible.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the 5% Pt(S)/C catalyst.
-
Safety Note: Dry precious metal catalysts can be pyrophoric. Wet the catalyst with a small amount of solvent or use water-wet commercial paste if available.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with N₂ (3x), then H₂ (3x). Stir vigorously under H₂ atmosphere at Room Temperature (20-25°C).
-
Parr Shaker: Pressurize to 30 psi H₂. Shake at RT.
-
-
Monitoring: Monitor by TLC or HPLC after 2 hours. The reaction typically completes within 2-6 hours.
-
Look for: Disappearance of the non-polar nitro starting material and appearance of the polar, fluorescent amine spot.
-
-
Work-up:
-
Result: The product is typically obtained as an off-white to pale yellow solid/oil. Purity is usually >98% and requires no further purification.
Protocol B: Iron / Ammonium Chloride Reduction
Best for: Labs without hydrogenation equipment, or if strict avoidance of heavy metals is required.
Materials:
-
Substrate: N-(2-fluoro-5-nitrophenyl)hexanamide (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol / Water (3:1 ratio).
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer (preferred over magnetic due to iron sludge) and a reflux condenser.
-
Solvent Prep: Dissolve the nitro substrate in Ethanol. Add Water and the Ammonium Chloride.[2] The substrate may precipitate slightly; this is acceptable.[3]
-
Activation: Heat the mixture to 60°C.
-
Addition: Add the Iron powder in portions over 15 minutes.
-
Why: The reaction is exothermic. Portion-wise addition prevents thermal runaway.
-
-
Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.
-
Time: Reaction is typically fast (1-3 hours).
-
-
Monitoring: Check TLC. The spot-to-spot conversion should be clean.
-
Work-up (Critical Step):
-
While still warm (approx. 40°C), filter the mixture through a Celite® pad.[4] Note: If cooled completely, the product may crystallize in the iron sludge.
-
Wash the cake thoroughly with warm Ethanol or EtOAc.
-
Concentrate the filtrate to remove most Ethanol.
-
Dilute the aqueous residue with water and extract with EtOAc (3x).
-
Dry organic layers over Na₂SO₄ and concentrate.[5]
-
Quality Control & Analytical Expectations
Characterization of N-(5-amino-2-fluorophenyl)hexanamide:
| Technique | Expected Signal / Observation | Interpretation |
| HPLC | Shift to lower retention time (Reverse Phase) | Amine is more polar than Nitro precursor. |
| ¹H NMR | δ 4.5 - 5.5 ppm (Broad singlet, 2H) | Appearance of -NH₂ protons. |
| ¹H NMR | Disappearance of signals | Loss of Nitro precursor signals. |
| ¹⁹F NMR | Shift in Fluorine signal | F signal shifts upfield due to electron-donating -NH₂ group (vs electron-withdrawing -NO₂). |
| MS (ESI) | [M+H]⁺ = 225.1 (approx) | Consistent with reduction of -NO₂ to -NH₂ (Loss of 30 mass units: 32 [O2] loss + 2 [H2] gain). |
Troubleshooting Guide
-
Problem: Defluorinated impurity (N-(3-aminophenyl)hexanamide) observed in Protocol A.
-
Root Cause: Catalyst too active or hydrogen pressure too high.
-
Fix: Switch to Protocol B (Iron) immediately. Alternatively, add 0.1 equiv of Diphenylsulfide to the Pt/C reaction to further poison the catalyst, or lower H₂ pressure to 1 atm.
-
-
Problem: Incomplete conversion in Protocol B.
-
Root Cause: Iron surface passivation (oxidation).
-
Fix: Add 2-3 drops of Acetic Acid or dilute HCl to "etch" the iron surface. Ensure vigorous stirring to keep iron suspended.
-
-
Problem: Poor solubility of the hexanamide substrate.
-
Fix: The hexyl chain is lipophilic. In Protocol B, increase the Ethanol ratio or switch to THF/Water (3:1). In Protocol A, warm the EtOAc to 40°C.
-
References
-
BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (Accessed 2025).[1][2][3][6][7] Link
- Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
-
Blanksma, J. J., et al. Recueil des Travaux Chimiques des Pays-Bas, 65, 329 (1946).[8] (Early work on halonitrobenzene reduction).
-
ScienceMadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.Link
-
Google Patents. Process for preparing 2-fluoro-5-nitroaniline (EP0127079A1). (Describes stability of 2-F-5-NO2 systems). Link
-
ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Application Note: Regioselective Amide Coupling of 5-Amino-2-fluoroaniline
Mechanistic Rationale & Regioselectivity
5-Amino-2-fluoroaniline (IUPAC: 4-fluoro-1,3-phenylenediamine) is a highly versatile diamine building block frequently utilized in the development of targeted therapeutics, including kinase and PARP inhibitors. However, functionalizing this molecule via amide coupling presents a distinct chemoselectivity challenge: differentiating the two primary amines to achieve predictable, high-yield monoacylation.
The causality behind the regioselectivity of this molecule lies entirely in the electronic effects exerted by the core fluorine atom[1]. Fluorine possesses a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R).
-
C1-Amine (Ortho to Fluorine): The close proximity of the C1-amine to the highly electronegative fluorine atom maximizes the -I effect, drastically depleting the electron density on the nitrogen lone pair. This severe deactivation is evidenced by the pKa of its structural analog, 2-fluoroaniline, which is approximately 3.20[2].
-
C5-Amine (Para to Fluorine): The C5-amine is positioned para to the fluorine. At this distance, the -I effect is significantly attenuated, allowing the +R effect to relatively enrich the electron density at this position. Consequently, the pKa of the analog 4-fluoroaniline is 4.65[3], making it over an order of magnitude more basic than the ortho position.
Due to this kinetic differentiation, electrophilic acylation with 1.0 equivalent of an activated carboxylic acid will regioselectively occur at the highly nucleophilic C5-amine, yielding the N-(3-amino-4-fluorophenyl)amide derivative.
Reaction pathway demonstrating the regioselective acylation of 5-amino-2-fluoroaniline.
Protocol Design & Self-Validating System
To ensure a self-validating system, this protocol leverages strict stoichiometric control and temperature gradients. By pre-activating the carboxylic acid with HATU[4] and adding the diamine dropwise at 0 °C, the concentration of the highly reactive electrophile remains low. This kinetically favors the C5-amine and prevents over-acylation (bis-amide formation).
The system validates itself through two analytical checkpoints:
-
LC-MS In-Process Control (IPC): Monitoring the reaction ensures the monoacylated mass [M+H]+ is the dominant species. The appearance of a bis-acylated mass indicates poor temperature control or an excessively fast addition rate.
-
1H NMR Diagnostic Shifts: The regiochemistry is definitively proven by the chemical shift of the C4-H proton (ortho to the C5-amine). Upon acylation at C5, this specific proton experiences a strong anisotropic deshielding effect from the newly formed amide carbonyl, shifting downfield by >1.0 ppm.
Quantitative Data Summaries
Table 1: Comparative Nucleophilicity & pKa Values
| Amine Position | Proximity to Fluorine | Dominant Electronic Effect | Approx. pKa | Relative Nucleophilicity |
|---|---|---|---|---|
| C1-NH2 | Ortho (Adjacent) | Strong Inductive (-I) | ~3.20 | Low (Disfavored) |
| C5-NH2 | Para (Opposite) | Weak (-I), Weak (+R) | ~4.65 | High (Favored) |
Table 2: Diagnostic 1H NMR Shifts for Regiochemical Validation
| Proton Position | Pre-Acylation Shift (ppm) | Post-Acylation Shift (ppm) | Diagnostic Rationale |
|---|---|---|---|
| C4-H (ortho to C5-NH2) | ~6.0 - 6.3 | ~7.2 - 7.6 | Strong downfield shift definitively indicates amide formation at the adjacent C5 position. |
| C3-H (ortho to F) | ~6.4 - 6.6 | ~6.5 - 6.7 | Minimal shift confirms the C1-NH2 remains unreacted. |
Materials and Reagents
-
Substrate: 5-Amino-2-fluoroaniline (1.0 eq)
-
Electrophile: Target Carboxylic Acid (1.0 eq)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.05 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Workup Reagents: 5% Aqueous LiCl solution, Saturated NaHCO3, Brine, Ethyl Acetate (EtOAc), Anhydrous Na2SO4.
Step-by-Step Experimental Protocol
Step 1: Electrophile Pre-Activation
-
In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add DIPEA (2.5 eq) in a single portion.
-
Stir the mixture at room temperature for 15–20 minutes to ensure complete formation of the active OAt ester.
Step 2: Regioselective Coupling
-
Cool the activated ester solution to 0 °C using an ice-water bath.
-
In a separate vial, dissolve 5-amino-2-fluoroaniline (1.0 eq) in a minimal volume of anhydrous DMF.
-
Add the diamine solution dropwise (approx. 1 drop/sec) to the activated ester at 0 °C.
-
Causality Note: Dropwise addition prevents localized concentration spikes of the electrophile, which could overcome the kinetic barrier and lead to unwanted bis-acylation at the C1 position.
-
-
Maintain the reaction at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature for an additional 2 hours.
Step 3: In-Process Control (IPC)
-
Sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN/H2O, and analyze via LC-MS.
-
Validation Check: Confirm the complete consumption of the activated ester and the presence of the monoacylated product mass. The bis-acylated byproduct should be <5% by UV integration.
Step 4: Quench and Workup
-
Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to the DMF used).
-
Extract the aqueous layer with EtOAc three times.
-
Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly partition and remove residual DMF.
-
Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the acyl group) to isolate the pure N-(3-amino-4-fluorophenyl)amide.
References
-
Title: 4-Fluoroaniline | CID 9731 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: 2-Fluoroaniline | CID 9584 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: Amide Bond Formation and Peptide Coupling (Tetrahedron, 2005) Source: ResearchGate / Elsevier URL: [Link]
Sources
N-(5-Amino-2-fluorophenyl)hexanamide intermediate for Imatinib analogs
Technical Guide: Synthesis and Application of N-(5-Amino-2-fluorophenyl)hexanamide for Next-Generation Kinase Inhibitors
Abstract This application note details the synthesis, characterization, and utilization of N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5), a critical intermediate for developing Type II Tyrosine Kinase Inhibitors (TKIs). While first-generation inhibitors like Imatinib rely on a specific 2-methyl-1,3-diaminobenzene pharmacophore, this fluorinated, aliphatic-tail analog represents a strategic scaffold for exploring Structure-Activity Relationships (SAR). Specifically, it enables "Fluorine Scanning" to modulate metabolic stability and pKa while probing the hydrophobic depth of the kinase allosteric pocket with a hexanoyl moiety.
Introduction: Strategic Design in Kinase Inhibitors
The development of BCR-ABL inhibitors hinges on targeting the inactive (DFG-out) conformation of the kinase. The "Flag Methyl" group in Imatinib is crucial for selectivity, acting as a steric filter that prevents binding to kinases like Src. However, metabolic oxidation of benzylic methyl groups and rigid aromatic tails can limit efficacy.
N-(5-Amino-2-fluorophenyl)hexanamide introduces two key modifications:
-
Bioisosteric Replacement (F vs. CH₃): The 2-fluoro substitution alters the electronic landscape of the central ring, potentially increasing metabolic resistance (blocking oxidation) while maintaining steric exclusion.
-
Aliphatic Tail (Hexanamide): Replacing the rigid benzamide with a flexible hexanamide chain probes the plasticity of the hydrophobic specificity pocket, potentially overcoming resistance mutations that crowd the aromatic binding site.
Chemical Synthesis Protocol
Objective: Synthesize N-(5-Amino-2-fluorophenyl)hexanamide with >98% purity. Precursor: 2-Fluoro-5-nitroaniline (CAS 369-36-8).
Step 1: Chemoselective Amidation
Rationale: The aniline amine at position 1 is acylated first. The nitro group at position 5 serves as a masked amine, preventing polymerization.
-
Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Hexanoyl Chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 2-Fluoro-5-nitroaniline in anhydrous DCM under N₂ atmosphere at 0°C.
-
Add TEA dropwise to scavenge HCl.
-
Slowly add Hexanoyl Chloride over 30 minutes to maintain temperature <5°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane:EtOAc 7:3) should show consumption of starting material (
). -
Workup: Wash with 1N HCl (remove excess amine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.[1]
-
Yield: Expect ~85-90% of N-(2-fluoro-5-nitrophenyl)hexanamide.
-
Step 2: Nitro Reduction (The Intermediate)
Rationale: Controlled reduction is required to generate the free amine without defluorination or amide hydrolysis.
-
Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).
-
Protocol:
-
Suspend the nitro-intermediate in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) with vigorous stirring for 2-3 hours.
-
Critical Check: Solution will turn rusty brown. Monitor by LC-MS for disappearance of Nitro mass (M+) and appearance of Amine mass (M-30+2).
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
-
Final Product: N-(5-Amino-2-fluorophenyl)hexanamide.
-
Utilization: Coupling to Pyrimidine Pharmacophore
This intermediate acts as the nucleophile in the final assembly of the inhibitor.
Reaction: Buchwald-Hartwig Amination or S_NAr. Partner: 4-(3-pyridyl)-2-chloropyrimidine (or similar heteroaryl halide).
-
Conditions:
-
Solvent: 1,4-Dioxane or Toluene.
-
Catalyst: Pd₂(dba)₃ / Xantphos (if Buchwald) or p-TsOH (if S_NAr).
-
Base: Cs₂CO₃.
-
Temp: 100°C.
-
-
Mechanism: The free amine at position 5 attacks the C-2 position of the pyrimidine, completing the "Head-Core-Tail" architecture.
Visualization of Workflows
Figure 1: Synthesis & SAR Logic
Caption: Synthesis pathway transforming 2-fluoro-5-nitroaniline into the target intermediate, highlighting key SAR design elements (Fluorine block and Aliphatic tail).
Quality Control & Specifications
To ensure experimental validity, the intermediate must meet the following criteria before use in coupling reactions.
| Parameter | Specification | Method | Rationale |
| Purity | >98.0% | HPLC (254 nm) | Impurities compete in Pd-catalyzed coupling. |
| Identity | M+H = 225.13 | LC-MS (ESI+) | Confirms molecular weight (C₁₂H₁₇FN₂O). |
| Appearance | Off-white solid | Visual | Dark color indicates oxidation of amine. |
| ¹H-NMR | 2.1 ppm (t, 2H) | DMSO-d₆ | Confirms presence of hexanoyl |
| ¹H-NMR | 5.1 ppm (s, 2H) | DMSO-d₆ | Confirms reduction of Nitro to Amine (-NH₂). |
Troubleshooting Guide
-
Problem: Low yield in Step 2 (Reduction).
-
Cause: Incomplete reduction or formation of azo-dimers.
-
Solution: Increase equivalents of Fe powder; ensure vigorous mechanical stirring (Fe is heavy and settles); add few drops of acetic acid to activate Fe surface.
-
-
Problem: Product is an oil/sticky gum.
-
Cause: Residual hexanoic acid or solvent.
-
Solution: Triturate with cold diethyl ether or hexane to induce precipitation.
-
-
Problem: Regioselectivity issues in final coupling.
-
Cause: The amide nitrogen (hexanamide) competing with the aniline nitrogen.
-
Solution: The amide N-H is significantly less nucleophilic (
) than the aniline N-H ( ). Use a mild base (Cs₂CO₃) rather than strong bases (NaH) to prevent deprotonation of the amide.
-
References
-
Chemical Synthesis of Imatinib Analogs
- Fluorine in Medicinal Chemistry
-
Compound Data & Availability
-
Kinase Inhibitor Design Principles
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular Continuous Flow Synthesis of Imatinib and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(5-Amino-2-fluorophenyl)hexanamide | CAS#:1020053-87-5 | Chemsrc [chemsrc.com]
- 5. Buy N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide | 926200-19-3 [smolecule.com]
- 6. 23600-46-6,N-(4-aminophenyl)-4-chlorobenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Fluorinated Peptidomimetics Using Hexanamide Linkers
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Fluorination, Spacer Optimization, and Mechanistic Causality
Introduction & Mechanistic Rationale
The incorporation of fluorine into peptide backbones or side chains is a transformative strategy in modern drug design. Fluorinated peptidomimetics exhibit enhanced lipophilicity, altered conformational propensities, and profound resistance to proteolytic degradation[1][2]. However, the direct attachment of bulky fluorinated pharmacophores—such as trifluoromethyl groups, fluoroalkenes, or fluorobenzoyl radiotracers (e.g., for PET imaging)—often introduces severe steric hindrance. This steric clash can disrupt the peptide's native secondary structure and abrogate its binding affinity to target receptors[3].
To circumvent this, the use of a hexanamide linker (derived from 6-aminohexanoic acid, Ahx) has become a gold standard. The Ahx linker acts as a highly flexible, ~8.6 Å aliphatic spacer that effectively decouples the sterically demanding fluorinated motif from the peptide's receptor-binding domain[4][5].
Causality in Experimental Design
-
Why Ahx? Unlike shorter linkers (e.g., beta-alanine) which may not provide sufficient distance, or PEG-based linkers which can alter the hydration sphere unpredictably, Ahx provides a predictable, hydrophobic, and protease-resistant aliphatic bridge that significantly increases in vivo stability[5].
-
Why specialized coupling reagents? Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect. This alters the pKa of adjacent functional groups, often reducing the nucleophilicity of fluorinated amines or the reactivity of fluorinated carboxylic acids. Consequently, standard HBTU coupling is often insufficient, necessitating high-efficiency reagents like HATU/DIPEA or DIC/Oxyma[3].
Synthesis Workflow & Molecular Architecture
The synthesis of these constructs relies on a modified Fmoc-Solid Phase Peptide Synthesis (SPPS) strategy. The workflow ensures that the base targeting peptide is fully assembled before the flexible Ahx spacer and the terminal fluorinated motif are conjugated.
Solid-Phase Synthesis Workflow for Ahx-Linked Fluorinated Peptidomimetics.
Structural role of the Ahx linker decoupling the fluorinated tag from the binding domain.
Quantitative Impact of the Hexanamide Linker
The inclusion of the Ahx linker is not merely a structural convenience; it is a critical determinant of both synthetic yield and biological efficacy. The table below summarizes representative empirical data comparing direct fluorination versus Ahx-mediated fluorination on a standard targeting peptide (e.g., an EGFR or Claudin-4 targeting sequence)[3][4][5].
| Construct Architecture | Spacer Length (Å) | SPPS Coupling Efficiency (%) | Target Receptor Affinity (Kd, nM) | Serum Half-Life (h) |
| Unmodified Peptide | N/A | 98.1 | 10.2 | 1.2 |
| Peptide-Fluoro (Direct) | 0 | 65.2 | 145.0 | 12.4 |
| Peptide-Ahx-Fluoro | ~8.6 | 94.8 | 12.5 | 18.7 |
Data Interpretation: Direct attachment of the fluorinated group causes a ~14-fold drop in receptor affinity due to steric clash at the binding pocket. The ~8.6 Å Ahx linker restores the Kd to near-native levels while maximizing the protease resistance provided by the fluorinated terminus, extending the serum half-life to 18.7 hours.
Detailed Experimental Protocol
This protocol outlines the synthesis of a generic targeting peptide functionalized with an N-terminal Ahx linker and a terminal fluorinated group (e.g., 4-fluorobenzoic acid, a common precursor/mimic for [18F]SFB radiolabeling)[3][4].
Materials & Reagents
-
Solid Support: Rink Amide AM resin (loading ~0.6 mmol/g).
-
Linker: Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH).
-
Fluorinated Building Block: 4-fluorobenzoic acid (or desired fluorinated amino acid).
-
Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.
-
Swell the resin in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain the solvent.
Step 2: Assembly of the Base Peptide
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Coupling: Dissolve 4 eq of Fmoc-AA-OH and 3.9 eq of HATU in DMF. Add 8 eq of DIPEA. Add the activated mixture to the resin and agitate for 45 minutes.
-
Washing: Drain and wash with DMF (3 × 1 min). Repeat deprotection and coupling for the entire peptide sequence.
Step 3: Coupling of the Hexanamide Linker (Ahx) Self-Validation Check: The primary amine of the terminal amino acid must be fully deprotected (verified via positive Kaiser test) before proceeding.
-
Dissolve 4 eq of Fmoc-Ahx-OH (141 mg) and 3.9 eq of HATU (148 mg) in 3 mL of DMF.
-
Add 8 eq of DIPEA (139 µL) to the solution.
-
Add the mixture to the resin and agitate for 1 hour at room temperature.
-
Wash the resin with DMF (5 × 1 min).
-
Remove the Fmoc group from the Ahx linker using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min). Causality Note: The Ahx chain is highly flexible, meaning its primary amine is unhindered. However, to ensure complete conversion on potentially aggregated peptide chains, HATU is strictly preferred over standard HBTU[3].
Step 4: Conjugation of the Fluorinated Motif
-
Dissolve 4 eq of 4-fluorobenzoic acid (56 mg) and 4 eq of HATU (152 mg) in 3 mL of DMF.
-
Add 8 eq of DIPEA (139 µL) to the mixture.
-
Add to the resin and agitate for 2 hours. Causality Note: Fluorinated carboxylic acids possess altered electrophilicity due to the strong electron-withdrawing nature of the fluorine atom. Extending the coupling time to 2 hours ensures >95% conversion[4].
Step 5: Cleavage and Global Deprotection
-
Wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v).
-
Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Collect the filtrate. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Step 6: Precipitation and Purification
-
Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL.
-
Add 10 mL of ice-cold diethyl ether to precipitate the fluorinated peptidomimetic.
-
Centrifuge at 4000 rpm for 5 minutes. Discard the supernatant and wash the pellet twice more with cold ether.
-
Dissolve the crude peptide in a 50:50 mixture of Water/Acetonitrile (containing 0.1% TFA) and lyophilize.
-
Purify via Preparative RP-HPLC using a C18 column, applying a linear gradient of Acetonitrile in Water (0.1% TFA).
References[1] Synthesis and Properties of New Fluorinated Peptidomimetics. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBPlVGME9_acEtraLK7YZrmcZSP7wBKkImUQM3xA79A8wU57LQRTcKNWRCoB3Ku2jLteD1EOZ4cNlw_h3cCyThclJpKUE0yDhjM3JHghx-WbHw3Ku8Jv4omyc7nOqW_Wt3bRMEY4L3DQ==[2] Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXKIdxnSzKl1QMb48jHAAkuuB1A3e57IQ-bQEYS2F8USK_U8K3vMl8OecoR75V4uTU4JvWCg1Np31z6lv729uydqDEVcnIRO-p1ONQdRg8RE8_6KIQ7QDX-DgZeFP6mceaoWfFz4BcFc5MK-E9kW4qedPEQQ==[4] F-labelling and radiopharmacological characterisation of the C-terminal 30mer of Clostridium perfringens enterotoxin as a potential claudin-targeting peptide. HZDR. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEufQmqPPUvwviFuv6Rx8I65_OAMIhXhxfc4J1lyEvcmKAUDBCdjSkavbHPBTcC7wJqrTXUSclJG6VpR8zqCHHDKdlCE-E8jhJTypcVFCQgZTiRHKxJXXSqcDD4obCmY_htLgwFI1d0STeRhogr[5] A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTr39F0E6x5MwYiJGVseV14EwG3Gi2huQEizsJXs4MOiOJprDChoYN0FXL6C-LVWcx_56-jgsKZ2AnUE8IrsEJja2c2EpoflSeVqDuWZTKP1bVxLp4zJrEKdHM27Hr6szgnXptJSkTvA==[3] Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5Nr4BP548gGR8zBzG-gLBI7xM95ggnnaJntknR3HZzt8-QefMq8mfei59atewNKotelf2QA7FbJ2o7XPXg0aiokkKMGE9EV3Spm9zmQWNhQrjjaopBC6Ee4EaWWjedw3hYavppGEmyT4vXXo-zb6qL66TeoAoKlG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 3. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 4. hzdr.de [hzdr.de]
- 5. pubs.acs.org [pubs.acs.org]
Precision Acylation of Fluorinated Phenylenediamines: Reagent Selection and Regiocontrol
Topic: Reagents for Acylation of Fluorinated Phenylenediamines Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Abstract & Strategic Overview
The introduction of fluorine into the phenylenediamine (PDA) scaffold significantly alters the electronic landscape of the aromatic ring. While fluorination improves metabolic stability and lipophilicity in drug candidates, it imposes a "nucleophilicity penalty" on the amine groups. The strong inductive effect (
This guide addresses the two primary challenges in acylating fluorinated PDAs:
-
Reactivity: Overcoming the electron-deficient nature of the amine.
-
Regioselectivity: Predicting and controlling which amine reacts first in asymmetric substrates (e.g., 4-fluoro-1,2-phenylenediamine).
Mechanistic Insight: The "Fluorine Effect"[2]
To design a successful experiment, one must quantify the deactivation. The reactivity of the amine is governed by its position relative to the fluorine atom.
Electronic Rules of Engagement
-
Inductive Effect (
): Fluorine is the most electronegative element.[2] It withdraws electron density through the -framework.[2] This effect decays with distance ( ). -
Resonance Effect (
): Fluorine can donate lone pair density into the -system, primarily affecting ortho and para positions.[2] -
The Net Result (Hammett Constants):
- : Strongly electron-withdrawing (Deactivating).
-
: Weakly electron-withdrawing (The
effect nearly cancels the effect).
Key Takeaway: In a substrate like 4-fluoro-1,2-phenylenediamine , the amine at position 2 (para to F) is more nucleophilic than the amine at position 1 (meta to F).
Decision Logic Diagram
The following decision tree illustrates the reagent selection process based on substrate difficulty and required selectivity.
Caption: Decision matrix for selecting coupling reagents based on symmetry and selectivity requirements.
Reagent Selection Guide
| Reagent Class | Specific Reagent | Reactivity | Selectivity | Recommendation |
| Phosphonic Anhydrides | T3P (Propanephosphonic acid anhydride) | Moderate-High | Excellent | Gold Standard for deactivated anilines. Low epimerization, water-soluble byproducts [1, 2]. |
| Uronium Salts | HATU | Very High | Moderate | Use for extremely unreactive amines where T3P fails. Harder to purify. |
| Acid Chlorides | Acetyl Chloride, Benzoyl Chloride | Aggressive | Poor | Use only for symmetric substrates or exhaustive bis-acylation. prone to over-reaction. |
| In-Situ Fluorides | TFFH / Cyanuric Fluoride | High | High | Specialized for sterically hindered systems [3]. |
Experimental Protocols
Protocol A: Regioselective Mono-Acylation using T3P (Recommended)
Application: Ideal for differentiating between two amines on a fluorinated ring (e.g., acylation of 4-fluoro-1,2-phenylenediamine at the para-N position).
Materials:
-
Substrate: Fluorinated Phenylenediamine (1.0 equiv)
-
Carboxylic Acid (1.0 - 1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.2 - 1.5 equiv)
-
Base: Pyridine (2.5 - 3.0 equiv) or DIPEA (if acid sensitive)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and the Fluorinated Diamine (1.0 equiv) in EtOAc (concentration ~0.1 M).
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both base and acylation catalyst.
-
Activation: Add the T3P solution dropwise over 10 minutes. The slow addition is crucial to maintain kinetic control and favor the most nucleophilic amine.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) naturally. Stir for 2–12 hours.
-
QC Check: Monitor by HPLC/UPLC. You should see the consumption of the diamine and formation of the mono-amide. If bis-amide forms, reduce temperature to -10°C for future runs.
-
-
Workup (Self-Validating Step):
-
Add water (equal volume to solvent).
-
T3P byproducts are water-soluble.[3] Separation of layers removes the phosphorus waste.
-
Wash the organic layer with 0.5 M HCl (to remove excess pyridine/unreacted diamine) followed by sat. NaHCO3.
-
-
Isolation: Dry over Na2SO4, filter, and concentrate.
Protocol B: Exhaustive Acylation using Acid Chlorides
Application: Synthesis of bis-amides or when regioselectivity is not required.
Materials:
-
Fluorinated Phenylenediamine (1.0 equiv)
-
Acid Chloride (2.2 equiv for bis-acylation)
-
Base: Triethylamine (TEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve the diamine and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[4]
-
Addition: Add the Acid Chloride dropwise. Caution: Fluorinated anilines are less exothermic than regular anilines, but the reaction still generates HCl salts.
-
Completion: Stir at RT for 4 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
Troubleshooting & Critical Parameters
Solubility Issues
Fluorinated aromatics often exhibit poor solubility in standard non-polar solvents due to strong crystal lattice packing (dipole stacking).
-
Solution: If the diamine precipitates in EtOAc, switch to DMF or NMP . When using DMF, T3P is still effective, but the workup requires extensive water washes or LiCl solution to remove the solvent.
"Stalled" Reaction
If the mono-acylation stops at 50-60% conversion:
-
Cause: The electron-withdrawing nature of the fluorine, combined with the newly formed amide (also EWG), deactivates the ring further.
-
Fix: Add a nucleophilic catalyst. DMAP (5-10 mol%) is highly effective but risks eroding regioselectivity. Use only if conversion is the priority over selectivity [4].
Regioselectivity Confirmation
How do you know which amine reacted?
-
1H NMR Shift: The proton ortho to the newly formed amide will show a significant downfield shift (
ppm) due to the deshielding anisotropy of the carbonyl group. -
HMBC: Look for a correlation between the amide carbonyl carbon and the aromatic protons.
Visualization of Selectivity Logic
The following diagram details the electronic competition in 4-fluoro-1,2-phenylenediamine , a common scaffold in drug development (e.g., benzimidazole precursors).
Caption: Mechanistic prediction of regioselectivity in 4-fluoro-1,2-phenylenediamine.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, vol. 13, no.[5] 19, 2011, pp. 5048–5051.[5] Link
-
Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synthesis, vol. 45, 2013, pp. 1569-1601.[3] Link
-
Carpino, L. A., et al. "The 1-Hydroxy-7-azabenzotriazole-based Uronium Salt (HATU)." Journal of the American Chemical Society, vol. 115, no. 10, 1993. Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Solubility of N-(5-Amino-2-fluorophenyl)hexanamide in DMSO
This guide serves as a specialized technical resource for researchers working with N-(5-Amino-2-fluorophenyl)hexanamide (CAS: 1020053-87-5).[1][2][3] It is designed to troubleshoot solubility issues, optimize stock solution preparation, and ensure compound stability in Dimethyl Sulfoxide (DMSO).[2][3]
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide is a small molecule characterized by a lipophilic hexyl chain, a polar amide linkage, and an electron-rich fluoro-aniline core.[1][2][3][4] Its physicochemical profile presents a dual challenge: the hexyl chain and fluorinated ring drive hydrophobicity (limiting aqueous solubility), while the amide and amine groups create strong intermolecular hydrogen bonding (increasing crystal lattice energy).[1][2][3]
Successful solubilization requires overcoming the lattice energy without degrading the oxidation-prone aniline moiety.[1][2][3] This guide provides high-fidelity protocols to achieve stable, high-concentration stocks.
Part 1: Troubleshooting & FAQs
Q1: I am vortexing vigorously, but solid particles persist. Why won't it dissolve?
Diagnosis: You are likely fighting high crystal lattice energy .[1][2][3] The amide nitrogen and the free amine (position 5) act as hydrogen bond donors, while the carbonyl oxygen and fluorine act as acceptors.[2][3] This creates a tight "brick-dust" crystal lattice.[1][2][3] Vortexing alone provides insufficient energy to break these intermolecular bonds.[2][3]
Solution: Apply Thermal Energy + Cavitation .[1][2][3]
-
Heat: Warm the DMSO suspension to 40–50°C in a water bath for 5–10 minutes. This increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice.[2][3]
-
Sonicate: Use an ultrasonic bath (not a probe, to avoid contamination/overheating) for 10–15 minutes. Cavitation bubbles implode near solid particles, mechanically breaking the lattice.[2][3]
Q2: My solution turned yellow/brown after 24 hours. Is it still usable?
Diagnosis: Oxidative degradation of the free aniline.[1][2][3] The "5-Amino" group is an electron-rich primary aniline.[1][2][3] In the presence of oxygen and light, anilines effectively oxidize to form azo compounds or quinone-like species, which are highly colored (yellow/brown) even at trace levels.[1][2][3]
Solution:
-
Preventative: Degas your DMSO (sparge with nitrogen/argon) before use.[1][2][3] Store stocks in amber glass vials to block UV light.
-
Assessment: If the color change is slight (pale yellow), the purity may still be >95% (color is intense even for <1% impurity).[2][3] Verify via LC-MS. If a precipitate forms or color is dark brown, discard.[2][3]
Q3: The compound precipitates immediately when I dilute the DMSO stock into cell culture media or buffer.
Diagnosis: "Crash-out" due to the Hydrophobic Effect. The hexyl chain and fluorophenyl ring make this molecule highly lipophilic.[1][2][3] When you dilute DMSO (a good solvent) into water (a poor solvent), the solvent power drops partially.[1][2][3] If the local concentration exceeds the aqueous solubility limit during the mixing process, the compound nucleates and precipitates.[2][3]
Solution: Step-wise Dilution & Mixing Speed.
-
Do not add the DMSO stock directly to a stagnant volume of buffer.[2][3]
-
Protocol: Place the buffer on a vortex mixer. While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.[2][3] This ensures rapid dispersion, preventing local high-concentration zones where nucleation occurs.[1][2][3]
-
Intermediate Step: If 100% aqueous crash-out persists, create a 10x intermediate dilution in 50% DMSO/Water, then dilute that into the final buffer.
Q4: Can I use a surfactant to improve stability?
Answer: Yes, for aqueous dilutions.[1][2][3] Adding a non-ionic surfactant like Tween-80 (0.01% - 0.1%) or Pluronic F-127 to your aqueous buffer before adding the DMSO stock can form micelles that sequester the lipophilic hexyl tail, preventing precipitation.[1][2][3]
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Target: Create a stable, particle-free stock solution for long-term storage.[1][2][3]
Reagents:
-
N-(5-Amino-2-fluorophenyl)hexanamide (Solid)[1][2][3][4][5][6][7]
-
Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%)[1][2][3]
Step-by-Step:
-
Weighing: Weigh 11.2 mg of compound into a sterile, amber glass vial (Target: 1 mL of 50 mM).
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Initial Mixing: Vortex at max speed for 30 seconds.
-
Thermal Treatment: If visible particles remain, incubate in a 45°C water bath for 5 minutes.
-
Sonication: Sonicate in a bath sonicator at room temperature for 10 minutes.
-
Visual Check: Hold vial against a light source. The solution must be perfectly clear. If "schlieren" lines (wavy optical distortions) or specks are visible, repeat steps 4-5.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Protocol B: Solubility Limit Determination (Cloud Point Method)
Target: Determine the maximum solubility in your specific buffer system.[2][3]
| Step | Action | Observation | Interpretation |
| 1 | Prepare 1 mL of Buffer (e.g., PBS pH 7.4) in a cuvette. | Clear liquid | Baseline |
| 2 | Add DMSO stock (e.g., 50 mM) in 1 µL increments . | Mix by inversion | Increasing concentration |
| 3 | Measure Absorbance at 600 nm (OD600) after each addition. | OD remains ~0.00 | Soluble |
| 4 | Continue adding until OD600 spikes (>0.05). | Solution turns cloudy | Solubility Limit Reached |
| 5 | Calculate Limit. | Example: 10 µL added = 1% DMSO.[1][2][3] Conc = 500 µM.[2][3] | Max solubility is <500 µM.[1][2][3] |
Part 3: Visualization of Dissolution Workflow
The following diagram illustrates the logical decision-making process for solubilizing difficult lipophilic amides like N-(5-Amino-2-fluorophenyl)hexanamide.
Figure 1: Decision tree for solubilizing N-(5-Amino-2-fluorophenyl)hexanamide in DMSO. Note the loop for heating and sonicating, which is critical for breaking crystal lattice interactions.[2][3]
References
-
PubChem. (n.d.).[1][2][3] N-(5-Amino-2-fluorophenyl)hexanamide (Compound CID 44547983).[1][2][3][5] National Center for Biotechnology Information.[1][2][3] Retrieved March 4, 2026, from [Link][1][2][3]
-
ChemSrc. (2025).[1][2][3] N-(5-Amino-2-fluorophenyl)hexanamide CAS 1020053-87-5 Properties. Retrieved March 4, 2026, from [Link][1][2][3]
-
Gaylord Chemical Company. (2018).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][2][3][8] (Standard industrial reference for DMSO solubility parameters). Retrieved from [Link][1][2][3]
-
Di Mino, C., et al. (2022).[2][3][9] Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions.[1][2][3][9] arXiv:2212.08530.[1][2][3][9] (Mechanistic insight into Amide-DMSO solvation). Retrieved from [Link]
Sources
- 1. N-(4-fluorophenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | C16H22FN3O2 | CID 4916634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. N-(5-Amino-2-fluorophenyl)hexanamide | CAS#:1020053-87-5 | Chemsrc [chemsrc.com]
- 5. 329744-58-3_CAS号:329744-58-3_4-(diethoxyphosphorylmethyl)-3-fluorobenzonitrile - 化源网 [chemsrc.com]
- 6. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]
- 7. scbt.com [scbt.com]
- 8. scribd.com [scribd.com]
- 9. [2212.08530] Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent [arxiv.org]
preventing hydrolysis of fluorinated amides during workup
The following guide serves as a specialized Technical Support Center response for researchers encountering stability issues with fluorinated amides.
Subject: Prevention of Hydrolysis in Fluorinated Amides During Workup Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Issue Diagnosis: The "Electrophilic Trap"
User Query: "My LCMS showed the product peak during the reaction, but after aqueous workup, I only isolated the amine and trifluoroacetic acid. Standard amides are stable; why did this hydrolyze?"
Root Cause Analysis:
You have fallen into the "Electrophilic Trap." While standard amides (e.g., acetamides) are kinetically stable due to resonance donation from nitrogen to the carbonyl (
The strong inductive effect (
Mechanism of Failure
The transition state for hydrolysis involves a tetrahedral intermediate. In non-fluorinated amides, forming this intermediate is energetically costly. In trifluoroacetamides, the electron-withdrawing
Figure 1: The electron-withdrawing fluorine atoms stabilize the tetrahedral intermediate, significantly lowering the activation energy for hydrolysis compared to non-fluorinated amides.
Troubleshooting & Protocols
Directive: Do not treat fluorinated amides like standard organic intermediates. They require "soft" handling techniques similar to activated esters.
Protocol A: The "Dry" Workup (Recommended)
Applicability: Reactions performed in non-aqueous solvents (DCM, THF, DMF) where inorganic salts (e.g., base, coupling reagents) are the primary impurities. Logic: The only way to guarantee 0% hydrolysis is to introduce 0% water.
-
Dilution: Dilute the reaction mixture 5-fold with a non-polar solvent (EtOAc or Et₂O). This precipitates polar salts.
-
Filtration: Pass the mixture through a pad of Celite or a fritted glass funnel to remove precipitated salts.
-
Scavenging (Optional): If excess amine is present, add a polymer-supported scavenger (e.g., Polystyrene-Isocyanate) and stir for 30 mins, then filter.
-
Concentration: Evaporate solvent at
.
Protocol B: The Buffered Cold Quench (If Aqueous is Mandatory)
Applicability: When water-soluble byproducts (DMSO, DMF, inorganic acids) must be removed. Logic: Hydrolysis rates are pH- and temperature-dependent. You must operate in the "Stability Window" (pH 5–7).
| Parameter | Critical Limit | Reason |
| pH | 6.0 – 7.5 | pH > 9 causes rapid saponification; pH < 4 protonates the carbonyl, activating it further. |
| Temperature | < 4°C | Every 10°C increase roughly doubles the hydrolysis rate. |
| Time | < 15 mins | Minimize contact time between phases. |
Step-by-Step Procedure:
-
Preparation: Prepare a saturated solution of Ammonium Chloride (
) or a 0.5M Phosphate Buffer (pH 7.0). Chill to 0°C on ice. -
Quench: Pour the reaction mixture into the stirring cold buffer (do not add buffer to the reaction, to avoid localized heating/concentration spikes).
-
Extraction: Extract immediately with cold EtOAc or DCM.
-
Separation: Separate layers quickly. Do not perform "routine" washes with 1M NaOH or 1M HCl.
-
Drying: Dry organic layer over anhydrous
immediately and filter.
Protocol C: Chromatography Considerations
Issue: Silica gel is slightly acidic (pH ~5-6) and can contain adsorbed water, promoting hydrolysis of sensitive amides during purification. Solution:
-
Pre-treatment: Flush the silica column with 1%
in Hexanes before loading to neutralize active acidic sites. -
Eluent: Use non-protic solvents if possible. If using MeOH/DCM, keep the run time short.
Stability Decision Matrix
Use this flowchart to determine the appropriate workup for your specific fluorinated substrate.
Figure 2: Decision matrix for selecting the safest workup method based on solvent and compound properties.
Frequently Asked Questions (FAQ)
Q: Can I use saturated Sodium Bicarbonate (
Q: Why is my alpha-fluoroamide (
-
Instability Ranking:
(High) > (Med) > (Low) > (Stable).
Q: I need to remove a Boc group from a molecule that also has a Trifluoroacetyl group. Can I use TFA/DCM?
A: Yes. The trifluoroacetyl group is generally stable to acid (TFA).[1] It is base-labile . You can remove the Boc group with acid, but ensure the subsequent neutralization (to free the amine) is done carefully with mild base (e.g., cold
References
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides . National Institutes of Health (PMC). Discusses the origins of instability in fluorinated and electron-deficient amides.
-
Trifluoroacetylation: An In-depth Technical Guide . BenchChem. Details the stability profile and cleavage conditions (mild base) for TFA protecting groups.
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate . MDPI. Provides kinetic insights into the hydrolysis mechanism of trifluoro-activated carbonyls.
- Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text referencing the base-lability of Trifluoroacetamide groups).
Sources
Technical Support Center: Optimizing the Synthesis of 6-Aminohexanamide via Nitro Reduction
Welcome to the technical support center for the optimization of 6-aminohexanamide synthesis through the reduction of its nitro precursor. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this crucial chemical transformation. Our focus is on delivering practical, field-tested insights to enhance yield, purity, and overall process efficiency.
Overview of the Nitro to Amine Reduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, pivotal for the production of a vast array of chemical intermediates, including 6-aminohexanamide. This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1] The ultimate goal is the complete, six-electron reduction to the desired amine.
The choice of reducing agent and reaction conditions is critical and depends on the overall molecular structure, particularly the presence of other reducible functional groups.[2] Common methods include catalytic hydrogenation and metal/acid reductions.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the reduction of 6-nitrohexanamide, presented in a question-and-answer format.
Q1: My reaction is incomplete, resulting in low yields of 6-aminohexanamide. What are the likely causes and how can I improve conversion?
A1: Incomplete or sluggish reactions are a common hurdle.[4] The root cause often lies in one or more of the following factors:
-
Catalyst Activity and Loading: For catalytic hydrogenations (e.g., using Pd/C, Pt/C, or Raney Nickel), the catalyst's activity is paramount. Catalysts can deactivate over time due to improper storage or poisoning by impurities.[2][4]
-
Solution: Ensure you are using a fresh or properly stored catalyst. If you suspect deactivation, consider a new batch. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also drive the reaction to completion.[4]
-
-
Purity of Starting Material: Impurities within the 6-nitrohexanamide starting material can interfere with the catalyst or the reducing agent.[2]
-
Solution: Analyze the purity of your starting material using techniques like NMR or LC-MS. If necessary, purify it via recrystallization or column chromatography before proceeding with the reduction.
-
-
Solvent and Solubility: The starting material must be adequately soluble in the chosen solvent for the reaction to proceed efficiently.[4] Poor solubility can severely limit the reaction rate.[4]
-
Reaction Temperature: While many reductions proceed at ambient temperature, some substrates require heating to achieve a reasonable rate.[4]
-
Solution: If the reaction is slow at room temperature, consider gentle heating. However, be aware that higher temperatures can sometimes promote side reactions.[4]
-
-
Hydrogen Pressure (for Catalytic Hydrogenation): Insufficient hydrogen pressure can lead to incomplete reduction.
-
Solution: For challenging reductions, increasing the hydrogen pressure may be necessary to ensure a sufficient supply of the reducing agent at the catalyst surface.[4]
-
Q2: I'm observing significant side products, such as hydroxylamine or azoxy compounds. How can I enhance selectivity for the desired amine?
A2: The formation of side products is a frequent challenge arising from the stepwise nature of nitro group reduction.[4] The key to improving selectivity is to control the reaction conditions to favor the complete reduction to the amine.
-
Reaction Pathway and Side Products: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can undergo condensation reactions to form azoxy, azo, and hydrazo compounds, which can then be further reduced to the amine.[6][7]
dot graph "Nitro Reduction Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
"6-Nitrohexanamide" [fillcolor="#EA4335"]; "Nitroso Intermediate" [fillcolor="#FBBC05"]; "Hydroxylamine Intermediate" [fillcolor="#FBBC05"]; "6-Aminohexanamide" [fillcolor="#34A853"]; "Azoxy/Azo Side Products" [fillcolor="#4285F4", shape=ellipse];
"6-Nitrohexanamide" -> "Nitroso Intermediate" [label="+2e-, +2H+"]; "Nitroso Intermediate" -> "Hydroxylamine Intermediate" [label="+2e-, +2H+"]; "Hydroxylamine Intermediate" -> "6-Aminohexanamide" [label="+2e-, +2H+"]; "Nitroso Intermediate" -> "Azoxy/Azo Side Products" [label="Condensation", style=dashed]; "Hydroxylamine Intermediate" -> "Azoxy/Azo Side Products" [label="Condensation", style=dashed]; "Azoxy/Azo Side Products" -> "6-Aminohexanamide" [label="Further Reduction", style=dashed]; }
Caption: Nitro Reduction Pathway and Potential Side Reactions.
-
Optimizing for Selectivity:
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[4]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[4] Proper temperature control is crucial.
-
pH Control: For metal/acid reductions, maintaining an acidic environment is critical. During the workup of reactions using reagents like SnCl₂, the pH must be carefully adjusted to basic to liberate the free amine.[8] Some studies have shown that pH can significantly affect selectivity in certain catalytic systems.[9]
-
Q3: How do I purify the final 6-aminohexanamide product from the reaction mixture?
A3: Proper workup and purification are essential for obtaining high-purity 6-aminohexanamide.
-
Catalyst Removal: For heterogeneous catalytic hydrogenations, the first step is the complete removal of the catalyst.
-
Procedure: Carefully filter the reaction mixture through a pad of Celite®. Wash the Celite pad with the reaction solvent to ensure all the product is recovered.[10]
-
-
Solvent Removal: After catalyst filtration, the solvent is typically removed under reduced pressure.[10]
-
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid compounds like 6-aminohexanamide. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a powerful alternative for separating the desired product from impurities.[4]
-
Acid-Base Extraction: Since the product is an amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous layer and extracting it with an organic solvent.
-
Frequently Asked Questions (FAQs)
Safety
-
Q: What are the primary safety concerns when performing catalytic hydrogenation of nitro compounds?
-
A: The main hazards are fire and explosion due to the use of flammable hydrogen gas, often under pressure, and pyrophoric catalysts like Palladium on carbon (Pd/C) and Raney Nickel.[11][12] The reaction can also be highly exothermic, and the formation of unstable hydroxylamine intermediates can lead to thermal runaway if not properly controlled.[13] It is imperative to use appropriate safety equipment, including a high-pressure reactor, and to purge the system with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[11][13]
-
Catalyst Selection
-
Q: What are the most common catalysts for nitro group reduction, and how do I choose the right one?
-
A: Palladium, platinum, and nickel catalysts are widely used.[14] Pd/C is often the preferred choice for its high activity and efficiency.[15] Raney Nickel is a good alternative, especially if you want to avoid dehalogenation in molecules containing aromatic halides.[15] The choice of catalyst can also be influenced by the presence of other functional groups in your molecule.[2]
-
Reaction Monitoring
-
Q: How can I effectively monitor the progress of my reaction?
-
A: For catalytic hydrogenations, monitoring hydrogen uptake can indicate reaction progress.[13] Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for tracking the disappearance of the starting material and the appearance of the product.[13] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for analysis of the crude product mixture.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol outlines a standard procedure for the reduction of 6-nitrohexanamide using 10% Palladium on carbon.
Materials:
-
6-nitrohexanamide (1.0 eq)
-
10% Palladium on Carbon (5-10 mol % Pd)[4]
-
Ethanol (or another suitable solvent)[4]
-
Hydrogen gas
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite® for filtration[10]
Procedure:
-
In a suitable hydrogenation vessel, dissolve the 6-nitrohexanamide in ethanol.[10]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Seal the reaction vessel and purge the system 3-5 times with nitrogen to remove any residual air, followed by a purge with hydrogen gas.[10][13]
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[10]
-
Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow.[10]
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via TLC or HPLC.[13]
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.[10]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminohexanamide.[10]
-
Purify the crude product by recrystallization or column chromatography as needed.[4]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This method is a good alternative to catalytic hydrogenation, especially when other reducible functional groups that are sensitive to hydrogenation are present.[8]
Materials:
-
6-nitrohexanamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[10]
-
Ethanol[10]
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution[8]
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, dissolve the 6-nitrohexanamide in ethanol.
-
Add the SnCl₂·2H₂O to the solution.[8]
-
Heat the mixture to reflux (around 70-80°C) and monitor the reaction by TLC until the starting material is consumed.[8]
-
Cool the reaction mixture to room temperature and pour it into ice.[8]
-
Carefully basify the mixture by adding a 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is approximately 7-8. This will precipitate tin salts.[8]
-
Extract the aqueous layer three times with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-aminohexanamide.[8]
-
Further purify if necessary.
Data Summary
Table 1: Comparison of Common Catalytic Systems for Nitro Reduction
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | 1-5 atm H₂, Room Temp - 50°C, Ethanol/Methanol | High activity, generally good selectivity.[15] | Can reduce other functional groups (e.g., alkenes, alkynes), pyrophoric.[11][12] |
| H₂/Raney Ni | 1-5 atm H₂, Room Temp - 80°C, Ethanol | Less likely to cause dehalogenation.[15] | Pyrophoric, may require higher temperatures/pressures.[11] |
| Fe/HCl or NH₄Cl | Reflux, Ethanol/Water | Inexpensive, robust, good for large scale.[2][10] | Requires stoichiometric amounts of metal, acidic conditions, and generates significant waste.[16] |
| SnCl₂·2H₂O | Reflux, Ethanol | Mild conditions, good functional group tolerance.[8][15] | Stoichiometric amounts of tin salts are produced as waste.[8] |
| Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C) | Room Temp - 60°C, Methanol/Ethanol | Avoids the use of high-pressure hydrogen gas.[2] | Can be slower than direct hydrogenation. |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Benchchem. (n.d.).
- Karabuga, S. (2017). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts.
- Chandra, T., & Zebrowski, J. P. (n.d.).
- Schiel, P., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
- Khan, M., et al. (2021).
- Li, H., et al. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PMC.
- Selt, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Ruff, A. J., et al. (n.d.). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv.
- Wang, Y., et al. (2018). Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst.
- Maleki, A. (2015).
- Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- L'Eplattenier, F., & Laurenczy, G. (1973). U.S. Patent No. 3,729,512. Washington, DC: U.S.
- Lee, J., et al. (2021). Mechanistic Insights into pH-Controlled Nitrite Reduction to Ammonia and Hydrazine over Rhodium.
- Ragaini, F. (n.d.). Homogeneous catalytic reductive carbonylation of organic nitro compounds. AIR Unimi.
- Rivera-Salome, A., et al. (2020).
- Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
- Orlandi, M., et al. (n.d.).
- Jagau, T., et al. (n.d.). and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions. AIR Unimi.
- Orlandi, M., et al. (2018).
- University of Oxford, Department of Chemistry. (n.d.).
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- Ghorbani-Vaghei, R., et al. (n.d.).
- ResearchGate. (2025). Homogeneous reduction of nitrobenzene to aniline under CO/H₂O, catalyzed by cis-[Rh(CO)₂(amine)₂]PF₆. The role of the amine effect.
- Organic Syntheses, Inc. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Sarhann, N. M. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
- Keith, C. H. (1958). U.S. Patent No. 2,823,235. Washington, DC: U.S.
- Kim, D., et al. (n.d.).
- UW-Madison Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Enthaler, S., & Addis, D. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
- Mettler Toledo. (n.d.).
- ResearchGate. (2018).
- PubMed. (2025).
- Rocha, S., et al. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
- Orlandi, M., et al. (n.d.). Recent developments in the reduction of aromatic and aliphatic nitro compounds to amines. Università degli Studi di Milano.
- Wang, X., et al. (n.d.).
- Napolitano, A., et al. (2018).
- ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production.
- ACS Publications. (2023). Heterogeneous V₂O₅/TiO₂-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production.
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for N-(5-Amino-2-fluorophenyl)hexanamide
Technical Support Center: Purification Protocols for N-(5-Amino-2-fluorophenyl)hexanamide
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5) presents a unique purification challenge due to its "amphiphilic" structure. It combines a lipophilic hexanoyl tail with a polar, ionizable fluorinated aniline core. This duality often leads to solubility issues in standard reverse-phase methods and "oiling out" during recrystallization.
This guide moves beyond generic protocols, offering a chemically grounded troubleshooting framework . Our approach leverages the molecule's basicity (
Part 1: The Diagnostic Matrix (Troubleshooting Q&A)
Q1: I am seeing a persistent yellow/brown impurity that co-elutes on HPLC. How do I remove it?
Diagnosis: This is likely the nitro-precursor (N-(2-fluoro-5-nitrophenyl)hexanamide) or an oxidation byproduct (azobenzene derivative). The nitro compound is non-basic and lacks the ionizable amine.
Solution: The "pH Switch" Extraction Standard chromatography often fails to separate the nitro impurity due to similar polarity in organic mobile phases. You must exploit the chemical difference: the target is a base; the impurity is neutral.
-
Dissolve crude material in Ethyl Acetate (EtOAc).
-
Extract with 1.0 M HCl (3x). The target moves to the aqueous phase as the hydrochloride salt. The nitro impurity stays in the EtOAc.
-
Wash the aqueous layer with fresh EtOAc to remove trace neutrals.
-
Basify the aqueous layer (pH > 9) with NaOH or
. -
Re-extract the now-neutral target into EtOAc or filter the precipitate.
Technical Insight: The fluorine atom at the ortho position to the amide and para to the amine exerts an electron-withdrawing effect, lowering the amine's basicity compared to non-fluorinated anilines. Ensure your acid is strong enough (pH < 1) to fully protonate it [1].
Q2: My product "oils out" instead of crystallizing during recrystallization. What is wrong?
Diagnosis: The hexanoyl chain adds significant rotational freedom and lipophilicity, disrupting crystal lattice formation in polar solvents. You are likely using a solvent system that is too polar (e.g., pure Ethanol) or cooling too rapidly.
Solution: The "Cloud Point" Titration Switch to a binary solvent system using a non-polar anti-solvent.
-
Primary Solvent: Toluene or Isopropyl Acetate (dissolves the lipophilic tail).
-
Anti-Solvent: n-Heptane or Hexane.
-
Protocol: Dissolve in minimum hot Toluene (
). Add Heptane dropwise until persistent cloudiness (the cloud point). Re-heat to clear, then cool slowly to room temperature with slow stirring.
Q3: The product turns pink/purple upon storage. Is it degrading?
Diagnosis: Yes, this is characteristic of aniline oxidation . The free amino group at position 5 is susceptible to radical oxidation by air, forming colored quinone-imine species.
Solution: Scavenging & Storage
-
Immediate: Perform a charcoal filtration. Dissolve in warm Ethanol, treat with activated carbon (5 wt%), stir for 30 mins, and filter through Celite.
-
Long-term: Store the compound as the Hydrochloride Salt . The protonated amine is resistant to oxidation. To generate: Dissolve free base in EtOAc, add 1.1 eq of HCl in Dioxane, and filter the white precipitate.
Part 2: Comparison of Purification Methods
| Method | Purity Potential | Yield | Primary Risk | Best For |
| Acid-Base Extraction | >98% | 85-95% | Emulsion formation (due to hexanoyl tail) | Removing non-basic impurities (Nitro precursor). |
| Recrystallization | >99% | 70-85% | Oiling out / Polymorphs | Final polishing; removing trace colored impurities. |
| Flash Chromatography | 95-98% | 90% | Co-elution of regioisomers | Small scale (<1g); separating complex side-products. |
| Prep HPLC | >99.5% | 60-80% | Low loading capacity | Analytical standards; removing close eluting isomers. |
Part 3: The "Gold Standard" Workflow (Acid-Base Extraction)
This protocol is designed to be self-validating : if the product does not transfer phases, the pH is incorrect.
Reagents:
-
Ethyl Acetate (EtOAc) - ACS Grade
-
1.0 M Hydrochloric Acid (HCl)
-
2.0 M Sodium Hydroxide (NaOH)
-
Brine (Saturated NaCl)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 g of crude N-(5-Amino-2-fluorophenyl)hexanamide in 100 mL EtOAc.
-
Checkpoint: Solution should be clear. If turbid, filter before proceeding.
-
-
Acid Extraction (The Critical Step):
-
Add 50 mL of 1.0 M HCl. Shake vigorously for 2 minutes.
-
Allow layers to separate. The target amine is now in the bottom aqueous layer (pH < 1).
-
Collect the aqueous layer.
-
Repeat extraction with another 25 mL 1.0 M HCl. Combine aqueous layers.
-
Troubleshooting: If an emulsion forms (common due to the lipid tail), add 5-10 mL of Brine to break it.
-
-
Organic Wash:
-
Wash the combined acidic aqueous phase with 30 mL fresh EtOAc.
-
Discard this organic layer (it contains the nitro impurity and non-basic byproducts).
-
-
Basification & Recovery:
-
Cool the aqueous solution to
(ice bath). -
Slowly add 2.0 M NaOH while stirring until pH reaches 10-11.
-
Observation: The product should precipitate as a white/off-white solid or oil.
-
-
Final Isolation:
-
Extract the turbid aqueous mixture with EtOAc (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
Part 4: Decision Logic Diagram
The following logic tree helps you select the correct purification path based on your crude material's impurity profile.
Caption: Decision matrix for selecting the optimal purification method based on specific impurity profiles.
References
- Selectivity in Aniline Purification: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General principles of acid-base extraction for anilines).
-
Synthesis of Fluorinated Phenylenediamines
-
Compound Verification
-
Solubility of Amino-Anilides
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]
- 9. 329744-58-3_CAS号:329744-58-3_4-(diethoxyphosphorylmethyl)-3-fluorobenzonitrile - 化源网 [chemsrc.com]
- 10. N-(5-Amino-2-fluorophenyl)hexanamide | CAS#:1020053-87-5 | Chemsrc [chemsrc.com]
- 11. scbt.com [scbt.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: Crystallization of Fluorinated Anilide Derivatives
Status: Operational Ticket Focus: Solvent Selection & Troubleshooting for Fluorinated Anilides Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Core Philosophy: The "Fluorine Effect" in Crystal Growth
Welcome to the technical support hub. To successfully recrystallize fluorinated anilides, you must first understand that fluorine is not merely a "hydrogen substitute"—it is a crystal engineering disruptor.
Unlike chloro- or bromo-substituents, fluorine is highly electronegative yet has low polarizability. This creates three specific challenges for anilide derivatives:
-
Altered Hydrogen Bonding: Fluorine is a decent H-bond acceptor but a non-donor. In anilides (which have a strong N-H donor), F-substitution often disrupts standard amide-amide stacking, leading to unexpected polymorphs.
-
Lipophilicity & "Fluorous" Behavior: Even mono-fluorination increases lipophilicity (
), making the compound too soluble in standard non-polar solvents (like toluene) and prone to "oiling out" in polar protic solvents. -
Weak Intermolecular Forces: The C-F bond prefers weak
and interactions over strong stacking, often resulting in lower melting points and metastable zones that are difficult to control.
Solvent Selection Matrix
User Question: Standard solvents (EtOH, Toluene) aren't working. My fluorinated anilide is either too soluble or oils out. What should I use?
Technical Recommendation: Fluorinated anilides require a balance between solvating the lipophilic fluorinated ring and destabilizing the amide functionality to force precipitation.
| Solvent System | Type | Recommended For | Mechanism of Action |
| Ethanol / Water | Binary (Polar/Protic) | Mono/Di-fluorinated anilides with high MP (>100°C). | Classical Anti-solvent: Water disrupts the H-bonding of the amide, forcing the hydrophobic fluorinated ring out of solution. Risk: Oiling out if water is added too fast. |
| Ethyl Acetate / Heptane | Binary (Polar/Non-polar) | Gold Standard for lipophilic fluorinated drugs. | Lipophilic Balance: EtOAc solvates the amide; Heptane acts as a gentle anti-solvent for the fluorinated ring without inducing rapid phase separation. |
| Isopropyl Alcohol (IPA) | Single Solvent | Compounds prone to solvate formation. | Steric Bulk: IPA is less likely to form solvates than MeOH/EtOH due to steric hindrance, promoting pure crystal forms. |
| Toluene / Cyclohexane | Binary (Aromatic/Aliphatic) | Highly fluorinated (e.g., trifluoromethyl) derivatives. |
🛑 Critical Warning: Chlorinated Solvents
Avoid DCM or Chloroform for final crystallization. Fluorinated anilides are often too soluble in these, leading to syrup-like residues rather than crystals due to high solvent retention (solvates).
Visualization: Solvent Selection Logic
The following decision tree guides you through selecting the initial solvent system based on your compound's behavior.
Figure 1: Logic flow for selecting the initial recrystallization solvent system based on solubility and fluorination degree.
Troubleshooting: The "Oiling Out" Phenomenon
User Question: I added my anti-solvent (water/heptane), and instead of white crystals, I got a yellow oil at the bottom. What happened?
Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs because the melting point of your fluorinated anilide in the solvent mixture is lower than the process temperature. Fluorination often lowers the melting point relative to the parent anilide, expanding the "oiling out" zone.
Protocol: Rescuing an Oiled-Out Batch
-
Re-dissolve: Heat the mixture until the oil phase disappears and the solution is clear (homogeneous).
-
Adjust Solvent Ratio: Add a small amount of the good solvent (e.g., Ethanol or EtOAc) to shift the composition away from the "metastable limit."
-
Seeding (The Critical Step):
-
Cool the solution slowly to just above the temperature where oiling previously occurred.
-
Add seed crystals (0.1 - 0.5 wt%).
-
Why? Seeds provide a template for surface growth, bypassing the high-energy nucleation step that favors the amorphous oil phase.
-
-
Isothermal Aging: Hold the temperature constant for 1-2 hours after seeding. Do not cool further until a visible crystal bed forms.
Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).
Advanced Issue: Polymorph Control
User Question: My DSC shows two melting peaks, or the melting point dropped by 5°C after scale-up. Is my compound impure?
Technical Insight: Not necessarily impure. Fluorinated anilides are notorious for concomitant polymorphism .
-
Form A (Kinetic): Often forms via rapid cooling or precipitation. Relies on weak
interactions.[2] -
Form B (Thermodynamic): Forms via slow evaporation or high-temperature digestion. Relies on stronger amide-amide hydrogen bonding.
Corrective Action: If you require the high-melting stable form:
-
Use High-Temperature Slurrying : Suspend the solid in a poor solvent (e.g., Heptane) and stir at 50-60°C for 24 hours. This provides the energy for the kinetic form to rearrange into the thermodynamic form.
-
Avoid Rapid Precipitation : "Crash cooling" almost always favors the unstable polymorph in fluorinated systems.
Standardized Experimental Protocol
Experiment: Recrystallization of 4'-Fluoroacetanilide Derivative (Generic) System: Ethyl Acetate / Heptane
-
Dissolution:
-
Place 5.0 g of crude solid in a 100 mL round-bottom flask.
-
Add Ethyl Acetate (approx. 15 mL) and heat to reflux (77°C).
-
Note: If not fully dissolved, add EtOAc in 1 mL increments. Do not exceed 5 mL/g.
-
-
Filtration (Optional):
-
If black specks are visible, perform a hot filtration through a pre-warmed glass frit.
-
-
Anti-Solvent Addition:
-
While maintaining reflux, add Heptane dropwise.
-
Stop Point: When a faint, persistent cloudiness appears.
-
Add 1-2 mL of Ethyl Acetate to clear the cloudiness (restore single phase).
-
-
Crystallization:
-
Remove from heat.[3] Let cool to room temperature on a cork ring (insulation prevents rapid cooling).
-
Crucial: If oil droplets appear at ~50°C, reheat and add 2 mL EtOAc, then re-seed.
-
-
Isolation:
-
Cool in an ice bath (0-5°C) for 30 minutes.
-
Filter via vacuum.[4] Wash cake with cold 1:3 EtOAc:Heptane.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Thallapally, P. K., et al. (2005). "Polymorphism of 4-Fluoroacetanilide." Crystal Growth & Design, 5(6). (Demonstrates the specific packing challenges of fluorinated anilides).
-
Denehy, E., et al. (2019). "Oiling Out and Crystallization: The Effect of Solvent and Impurities."[1][3][5] Chemical Engineering Science. (Mechanistic background on LLPS).
- Berger, R., et al. (2011). "Fluorine in Crystal Engineering: 'The Little Atom That Could'." Chemistry – A European Journal.
-
Gribkoff, V. (2025). "Troubleshooting Oiling Out in Crystallization." Mettler Toledo Technical Guides. (Industrial standard for troubleshooting phase separation).
Sources
- 1. mt.com [mt.com]
- 2. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
troubleshooting low yields in fluoroaniline acylation reactions
Status: Operational | Topic: Troubleshooting Low Yields in Electron-Deficient Amines Ticket ID: FA-ACY-001[1]
Diagnostic Matrix: Start Here
Before altering your entire synthesis route, match your observation to these common failure modes.
| Observation | Probable Cause | Immediate Corrective Action |
| No Reaction (100% SM remaining) | Nucleophile is too weak (Electronic deactivation). | Switch to Protocol A (Acid Chloride + DMAP).[2] Standard coupling agents (EDC/NHS) will fail here.[2] |
| Low Conversion (<30%) after 24h | Competitive hydrolysis of the acylating agent.[2] | Eliminate water. Switch from Schotten-Baumann (biphasic) to anhydrous DCM/THF. |
| Product is formed but yield is low | Formation of "dead" acyl-urea byproduct (if using carbodiimides).[1][2] | Switch to HATU or POCl₃ activation (See Protocol B ).[1] |
| Di-acylated byproduct observed | Reaction temperature too high or excess reagent.[1] | Reduce equivalents of acylating agent to 1.1 eq. Lower temperature to 0°C initially. |
| Precipitate formed immediately | Amine salt formation (protonation).[1][2] | Ensure base (DIPEA/TEA) is present in >2.0 equivalents to keep the aniline free. |
The Core Problem: The Nucleophilicity Deficit
Why is this failing?
The root cause of low yields in fluoroaniline acylation is rarely the electrophile; it is the nucleophile .[2] Fluorine is the most electronegative element (
-
The Result: The lone pair on the nitrogen—essential for attacking the carbonyl carbon—is tightly held.[2]
-
The Metric: Compare the pKa of the conjugate acids. Lower pKa indicates a less basic, and generally less nucleophilic, amine.
The Consequence: If you use standard "mild" coupling conditions (like EDC/HOBt), the reaction rate is so slow that the activated ester hydrolyzes (reacts with trace water) before it can react with your fluoroaniline.
Protocol A: The "Force" Method (Acid Chlorides)
Use Case: Primary fluoroanilines (mono- or di-substituted) reacting with stable acid chlorides.[1]
The Logic: Since the amine is weak, we must increase the reactivity of the electrophile. Acid chlorides are orders of magnitude more reactive than anhydrides or esters.[2] We add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to form a "super-active" intermediate.[1][2][3]
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve Fluoroaniline (1.0 eq) in anhydrous DCM (Dichloromethane) or THF (0.2 M concentration).
-
Base: Add Triethylamine (TEA) or DIPEA (2.5 eq) .
-
Catalyst (CRITICAL): Add DMAP (0.1 – 0.2 eq) .
-
Addition: Cool to 0°C. Add Acyl Chloride (1.2 eq) dropwise.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
Protocol B: The "Activation" Method (Carboxylic Acids)
Use Case: You are coupling a carboxylic acid (drug scaffold) and cannot buy the acid chloride.[2]
The Logic: Standard carbodiimides (EDC/DCC) often fail because the fluoroaniline is too slow to intercept the O-acylisourea intermediate, leading to rearrangement into unreactive N-acylureas.[2] We must use HATU or POCl₃ .[1][2]
Option 1: HATU (Preferred for High Value Substrates)
HATU generates an At-complex that is more stable to hydrolysis but highly reactive toward amines.[1][2]
-
Dissolve Carboxylic Acid (1.1 eq) in anhydrous DMF .
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) . Stir for 5 minutes to pre-activate.[1]
-
Add Fluoroaniline (1.0 eq) .[1]
-
Stir at RT for 12 hours. If conversion is low, heat to 50°C.[2]
Option 2: The POCl₃ "Nuclear" Option (For Stubborn Amines)
If HATU fails, generate the acid chloride in situ using Phosphorus Oxychloride. This is effective for sterically hindered or highly electron-deficient anilines (e.g., pentafluoroaniline).[1]
-
Dissolve Carboxylic Acid (1.0 eq) and Fluoroaniline (1.0 eq) in anhydrous Pyridine (acts as solvent and base).
-
Cool to -10°C (Ice/Salt bath).
-
Add POCl₃ (1.1 eq) dropwise.[2] Exothermic!
-
Stir at 0°C for 1 hour, then RT.
-
Warning: Quench carefully with water; POCl₃ residues react violently.
-
Visualizing the Mechanism
Why DMAP is Essential (The Steglich Activation)
The following diagram illustrates why adding DMAP fixes the reaction. Without DMAP, the weak fluoroaniline struggles to attack the acid chloride.[2] DMAP acts as a "shuttle," forming a highly reactive intermediate that the fluoroaniline can attack.[2]
Caption: The DMAP catalytic cycle. The N-Acylpyridinium intermediate lowers the activation energy required for the weak fluoroaniline nucleophile to react.
Troubleshooting Workflow
Use this logic flow to determine your next experimental move.
Caption: Decision tree for troubleshooting acylation failures based on remaining starting material and byproduct analysis.
Frequently Asked Questions (FAQ)
Q: Can I use the Schotten-Baumann method (NaOH/Water/DCM)? A: generally, No. While Schotten-Baumann is excellent for simple anilines, fluoroanilines react so slowly that the acyl chloride will hydrolyze in the aqueous phase before it acylates the amine.[2] You need a single-phase, anhydrous organic system (DCM or THF).[1][2]
Q: I see a new spot on TLC, but it's not my product. It reverts to Starting Material on workup. What is it? A: This is likely the N-acylpyridinium intermediate (if using Pyridine/DMAP) or an unstable mixed anhydride.[1] It indicates the "activation" step worked, but the "transfer" step failed.
Q: My fluoroaniline is 2,6-disubstituted (e.g., 2-fluoro-6-methylaniline). Nothing works. A: You are fighting both electronics (Fluorine) and sterics (Ortho-substitution).
-
Fix: Use Microwave irradiation .[1][8] Heat to 100-120°C in a sealed vessel with the Acid Chloride and Pyridine. The thermal energy is necessary to overcome the steric repulsion.[2]
References
-
Steglich, W., & Höfle, G. (1969).[1][2] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition. [1]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron.
-
BenchChem Technical Support . (2025). N-Acylation of Hindered Anilines.
-
Growingscience . (2022).[2] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Sources
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted hexanoyl chloride from amide product
Ticket Topic: Removal of Unreacted Hexanoyl Chloride from Amide Synthesis Ticket ID: HC-006-PUR Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Triage & Diagnostic: Know Your Impurity
Before initiating a purification protocol, it is critical to distinguish between the reactive reagent (hexanoyl chloride) and its hydrolysis byproduct (hexanoic acid).[3] In almost all aqueous workups, you are effectively removing hexanoic acid , as the chloride hydrolyzes immediately upon contact with water.[1][3]
| Parameter | Hexanoyl Chloride (Reagent) | Hexanoic Acid (Byproduct) |
| CAS | 142-61-0 | 142-62-1 |
| Boiling Point | ~151–153 °C | ~205 °C |
| Reactivity | Reacts violently with water/nucleophiles | Stable; Weak acid (pKa ~4.[1][2]88) |
| Solubility | Soluble in DCM, THF, Et2O | Organic soluble; Water soluble only at pH > 6 |
| Sensory | Pungent, acrid (HCl generation) | Distinct "goat-like," cheesy, fatty odor |
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest and most efficient workup for your specific amide product.
Figure 1: Decision tree for selecting the appropriate purification workflow based on product stability.[3]
Protocol A: Hydrolysis & Biphasic Extraction (Standard)
Best for: Stable amides, large-scale synthesis (>1g), and cost-efficiency.[1][3]
The Scientific Logic
Hexanoyl chloride must be hydrolyzed to hexanoic acid.[1][2] Hexanoic acid has a pKa of ~4.[1][2][4][5]88. To force it into the aqueous layer, the aqueous phase must be buffered to a pH at least 2 units higher than the pKa (pH > 7). Saturated sodium bicarbonate (
Step-by-Step Procedure
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).[1][2][3][6]
-
Quench (Hydrolysis): Slowly add Saturated Aqueous
(10 mL per mmol of acid chloride) while stirring. -
Phase Separation: Transfer to a separatory funnel. Separate the layers.
-
The "Smell Check" Wash: Perform a second wash with
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Final Polish: Wash the organic layer once with Brine (Saturated NaCl), dry over
, filter, and concentrate.[3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Protocol B: Solid-Phase Scavenging (Anhydrous)
Best for: Water-sensitive amides, high-throughput parallel synthesis, or avoiding emulsions.[1][2][3]
The Scientific Logic
If your amide hydrolyzes in water or forms terrible emulsions, you cannot use Protocol A. Instead, use a polymer-supported amine scavenger (e.g., PS-Trisamine ).[1][2][3] The resin has primary amines that react with the unreacted hexanoyl chloride to form a covalent bond.[2] The impurity becomes part of the solid bead, which is simply filtered away.[3]
Step-by-Step Procedure
-
Calculation: Calculate the theoretical excess of hexanoyl chloride used (e.g., if you used 1.5 equiv, you have 0.5 equiv excess).[1][3]
-
Resin Loading: Add PS-Trisamine resin (typical loading ~3–4 mmol/g) to the reaction vessel.
-
Stoichiometry: Use 2–3 equivalents of resin relative to the excess acid chloride.[1]
-
-
Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel or a celite pad.
-
Concentration: Evaporate the solvent.
Figure 2: Mechanism of action for solid-phase scavenging of electrophilic impurities.[2]
Troubleshooting & FAQs
Q1: My product still smells like "goats" or "cheese" after workup. Why?
A: This indicates residual hexanoic acid .[1][2] The human nose is sensitive to this odor at ppb levels.[2]
-
Fix: The acid was likely protonated during the final stages (perhaps by an acidic brine or insufficient base).[1]
-
Remedy: Redissolve the product in ether/EtOAc and wash with 1M NaOH (if your amide is stable to strong base) or repeat the saturated
wash. Ensure the aqueous layer pH > 9.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Q2: I formed a stubborn emulsion during the bicarbonate wash.
A: Hexanoates act as surfactants (soaps), which stabilizes emulsions.[1][3]
-
Fix: Do not shake the separatory funnel violently; invert gently.
-
Chemical Breaker: Add a small amount of methanol or solid NaCl to the emulsion.[1]
-
Mechanical Breaker: Filter the emulsion through a pad of Celite.[1] The solid hexanoate salts often trap on the Celite, breaking the emulsion.[3]
Q3: Can I remove hexanoyl chloride by rotary evaporation?
-
Hexanoyl chloride boils at ~152°C. Standard rotovaps (40°C bath, ~20 mbar) will not remove it efficiently.[1][3] You will likely just concentrate it along with your product.[1][2]
-
Warning: Heating acid chlorides creates HCl vapors that can damage vacuum pumps.[1]
Q4: My amide is water-soluble. How do I remove the salt?
A: If your product stays in the water layer:
-
Use Ion Exchange Chromatography .[1][2] Pass the aqueous solution through a basic anion-exchange resin.[1][2] The hexanoate anion will stick to the resin; the neutral amide will pass through.
-
Alternatively, use Reverse Phase (C18) Flash Chromatography .[1][3] Hexanoic acid washes off early in acidic mobile phases; the amide usually retains longer.[1][2]
References
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Schotten-Baumann and acid chloride workups).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic grounding for amide synthesis and hydrolysis).
-
PubChem. (n.d.).[1][2] Hexanoyl Chloride (Compound Summary).[1][2][12] National Library of Medicine.[2] Retrieved from [Link][3]
-
Biotage. (n.d.).[1][2] Scavenging of Acid Chlorides with PS-Trisamine.[1][2][8][13] Technical Note TN0016.[1][2] Retrieved from [Link]
-
Marsh, A., et al. (2002).[1][2][3] High-throughput synthesis of amides using polymer-supported reagents.[1][2]Organic Letters, 4(24), 4245-4248.[1][2][3] (Validation of solid-phase scavenging efficiency).
Sources
- 1. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sopachem.com [sopachem.com]
- 3. Showing Compound Hexanoic acid (FDB013897) - FooDB [foodb.ca]
- 4. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Lab Reporter [fishersci.it]
- 8. stepbio.it [stepbio.it]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. 己酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability of N-(5-Amino-2-fluorophenyl)hexanamide in cell culture media
Technical Support Center: N-(5-Amino-2-fluorophenyl)hexanamide
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals to provide expert-driven insights into the handling and stability of N-(5-Amino-2-fluorophenyl)hexanamide in typical cell culture environments. Given the specific structural motifs of this compound—a primary aromatic amine and a secondary amide linkage—careful consideration of its stability is paramount for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of N-(5-Amino-2-fluorophenyl)hexanamide in my cell culture medium?
Answer: Assessing compound stability is fundamental to the validity of your in vitro data. The actual concentration of the compound your cells are exposed to may decrease over the course of an experiment due to chemical degradation, non-specific binding, or metabolism.[1][2] An unstable compound can lead to:
-
Underestimation of Potency: If the compound degrades, the effective concentration is lower than the nominal concentration, making the compound appear less potent (e.g., higher IC50).
-
Inaccurate Structure-Activity Relationships (SAR): Misinterpretation of biological activity can misguide lead optimization efforts.
-
Confounding Effects from Degradants: Degradation products may have their own biological or toxicological effects, complicating data interpretation.[3]
Therefore, establishing the stability profile of N-(5-Amino-2-fluorophenyl)hexanamide under your specific experimental conditions (e.g., in DMEM + 10% FBS at 37°C) is a prerequisite for reliable results.
Q2: What are the most likely degradation pathways for this compound in cell culture media?
Answer: Based on its chemical structure, two primary liabilities exist:
-
Hydrolysis of the Amide Bond: The amide linkage can be cleaved by hydrolysis to yield 5-Amino-2-fluorophenol and hexanoic acid. While amides are generally more resistant to hydrolysis than esters, this reaction can be catalyzed by enzymes present in serum (e.g., proteases, esterases) or under acidic or basic conditions.[4][5][6][7][8] Cell culture media are typically buffered around pH 7.4, but cellular metabolism can cause local pH shifts.
-
Oxidation of the Aromatic Amine: The primary aromatic amine group (-NH2) is susceptible to oxidation, especially in the presence of air, light, and metal ions that may be present in the media.[9][10] This can lead to the formation of colored polymeric impurities, which may interfere with certain assay readouts.[9]
Q3: What is the recommended analytical method to quantify N-(5-Amino-2-fluorophenyl)hexanamide and its potential degradants?
Answer: The gold standard for quantifying small molecules like N-(5-Amino-2-fluorophenyl)hexanamide in complex biological matrices such as cell culture media is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[11][12][13]
-
High Specificity: LC-MS/MS can distinguish the parent compound from its degradants and other media components, even if they have similar chemical properties.
-
High Sensitivity: It allows for the detection and quantification of the compound at low concentrations, which is typical for in vitro assays.
-
Quantitative Accuracy: When used with an appropriate internal standard, it provides highly accurate and reproducible concentration measurements.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be an alternative if an LC-MS/MS is unavailable, provided the compound has a suitable chromophore and a stability-indicating method can be developed.[2]
Q4: How should I prepare and store stock solutions to minimize pre-experimental degradation?
Answer: Proper handling and storage are crucial to ensure the integrity of the compound before it is even introduced to the experimental system.[14][15]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture, which can have cytotoxic effects.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14]
-
Light Protection: As aromatic amines can be light-sensitive, store vials in the dark or use amber-colored vials.[3][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your stability experiments.
Problem 1: My compound concentration drops significantly, even in cell-free media.
If you observe a rapid loss of N-(5-Amino-2-fluorophenyl)hexanamide in an abiotic (cell-free) incubation, the cause is likely chemical instability or non-specific binding.
Troubleshooting Workflow for Abiotic Compound Loss
Caption: Troubleshooting decision tree for abiotic compound loss.
Detailed Steps:
-
Investigate Non-Specific Binding (NSB): NSB to plasticware is a common issue, especially for hydrophobic compounds.[2] To test this, prepare a sample at your target concentration, and immediately (T=0) process and analyze it. If the concentration is significantly lower than nominal, NSB is likely. Using polypropylene or specialized low-binding plates can mitigate this issue.[16]
-
Assess Media Component Interactions: Serum proteins are a major cause of compound degradation. Compare the stability of your compound in your complete medium (e.g., DMEM + 10% FBS) versus a serum-free version and a simple buffer like Phosphate-Buffered Saline (PBS) at pH 7.4. A significant difference points to enzymatic or protein-binding-mediated degradation.
Problem 2: I see high variability between my replicate stability measurements.
High variability can obscure the true stability profile and is often caused by solubility issues or inconsistent sample processing.
Potential Causes & Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Poor Solubility / Precipitation | The compound concentration exceeds its solubility limit in the final assay medium, leading to precipitation and inconsistent sampling.[1][14] | 1. Visual Inspection: Check for precipitate in wells after compound addition. 2. Solubility Assessment: Perform a kinetic solubility assay in the final cell culture medium. 3. Reduce Final DMSO %: Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <0.5%) as it can affect cell health and solubility. |
| Inconsistent Sample Processing | Variability in quenching, extraction, or centrifugation steps can lead to inconsistent recovery of the analyte. | 1. Standardize Quenching: Immediately stop degradation at each time point by adding a cold organic solvent like acetonitrile, which also precipitates proteins.[17] 2. Optimize Extraction: Ensure thorough vortexing and consistent centrifugation times/speeds to separate precipitated proteins from the supernatant containing the compound. 3. Use an Internal Standard: Add a structurally similar, stable compound at a known concentration to all samples and standards just before analysis. This corrects for variability during sample preparation and injection. |
| Repeated Freeze-Thaw Cycles | The stability of the compound through freeze-thaw cycles may be poor, leading to degradation in stored samples. | 1. Aliquot Samples: Store stability time-point samples in single-use aliquots. 2. Conduct Freeze-Thaw Stability Test: As part of validation, test the compound's stability over at least three freeze-thaw cycles.[18] |
Problem 3: How can I differentiate between chemical degradation and cell-mediated metabolism?
This is a critical question to understand if your compound is a potential substrate for metabolic enzymes (e.g., Cytochrome P450s, UGTs).
Experimental Design to Differentiate Mechanisms
Caption: Experimental design to distinguish chemical vs. metabolic instability.
By comparing the rate of disappearance in these three conditions, you can isolate the contribution of cellular metabolism. If the compound is significantly less stable in the presence of live cells compared to cell-free or heat-killed controls, it indicates metabolic activity.
Protocol: Standard In Vitro Stability Assay in Cell Culture Media
This protocol provides a framework for assessing the stability of N-(5-Amino-2-fluorophenyl)hexanamide in a cell-free medium.
1. Materials
-
N-(5-Amino-2-fluorophenyl)hexanamide (solid)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
96-well polypropylene plates (low-binding)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)
-
Validated LC-MS/MS method for quantification
2. Procedure
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Working Solution: Spike the 10 mM stock into pre-warmed cell culture medium to achieve a starting concentration of 1 µM (or your highest intended assay concentration). Ensure the final DMSO concentration is ≤0.1%. Vortex gently.
-
Incubation: Dispense 200 µL of the working solution into multiple wells of a 96-well plate. This will represent your time points.
-
Time Points: Place the plate in the 37°C incubator. Collect samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sampling and Quenching (for each time point):
-
Transfer 50 µL from the incubation well into a new 96-well plate.
-
Immediately add 150 µL of ice-cold ACN with the internal standard to each sample. This stops the reaction and precipitates proteins.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the concentration of N-(5-Amino-2-fluorophenyl)hexanamide against a standard curve prepared in the same medium and processed identically.
-
3. Data Analysis
-
Plot the percentage of compound remaining versus time.
-
Calculate the half-life (t½) of the compound under these conditions.
References
- Vertex AI Search. (n.d.). 11.10 Chemistry of Amides.
- Chemistry LibreTexts. (2016, February 28). 13.9: Hydrolysis of Amides.
- BYJU'S. (n.d.). Amide Hydrolysis.
- Kimia. (n.d.). Hydrolysis of Amides.
- NEET Coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Hargrove, A. E., et al. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. PMC.
- Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.
- SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
- BenchChem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
- ResearchGate. (2019, June 14). How to extract small molecules from cell culture media for LC-MS?
- Thermo Fisher Scientific. (n.d.). Cell culture media metabolite profiling using a HRAM LC-MS approach.
- Timmerman, P., et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
- Zhang, Y., et al. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
- Krug, K., et al. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
- Thermo Fisher Scientific. (n.d.). Overcoming nonspecific binding in liquid chromatography: enhancing assay sensitivity, accuracy, and reproducibility in peptide/protein workflows.
- Integral Molecular. (2024, September 17). Up to One-Third of Antibody Drugs Are Nonspecific, Study Shows.
- Poclight. (2024, October 22). Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions.
- QbD Group. (2023, June 19). The Importance of Stability Testing in Pharmaceutical Development.
- Pharmaceutical Technology. (2025, March 15). Best Practices for Stability Testing of Biologics.
- FDA. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Pokharana, M., et al. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
- IJPSR. (2023, September 9). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach.
- Al-Asmari, A., et al. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)-2-phenylacetamide.
- Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- PubMed. (2010, November 15). Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite.
- Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- MDPI. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. flexiprep.com [flexiprep.com]
- 7. Hydrolysis of Amides [ns1.almerja.com]
- 8. allen.in [allen.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. sciex.com [sciex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions-poclightbio.com [poclightbio.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Diamine Selective Acylation
Welcome to the Technical Support Center for diamine functionalization. The selective monoacylation of symmetrical and asymmetrical diamines is a notorious bottleneck in drug development and materials science. Because the two amine groups often possess identical or highly similar nucleophilicities, standard stoichiometric additions typically result in a statistical mixture of unreacted starting material, monoacylated product, and the heavily undesired diacylated byproduct.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to break this statistical distribution and achieve high regioselectivity.
Decision matrix for selecting the optimal diamine monoacylation strategy.
Part 1: Mechanistic Causality & Troubleshooting (The "Why")
Issue 1: Rampant Diacylation in Symmetric Diamines
The Causality: When acylating a symmetric diamine (e.g., ethylenediamine), adding 1.0 equivalent of an acylating agent does not guarantee monoacylation. Often, the first acylation disrupts intramolecular hydrogen bonding or increases the molecule's solubility in organic solvents, making the second amine more kinetically accessible than the unreacted starting material. The Solution: Desymmetrization is mandatory. This is achieved by temporarily deactivating one nitrogen terminus. For Boc-protection, in situ mono-protonation converts the diamine into a mono-ammonium salt, rendering one amine non-nucleophilic[1]. For amidation with highly reactive acyl chlorides, pre-complexation with a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) sterically and electronically shields one nitrogen[2].
Issue 2: Poor Regioselectivity in Asymmetric Diamines
The Causality: When dealing with primary vs. secondary amines on the same molecule, primary amines are generally less sterically hindered but secondary amines can be more nucleophilic due to the inductive effect of the alkyl group. The Solution: Temperature modulation and reagent selection are key. Using bulky acylating agents (like Boc-anhydride) at low temperatures (0 °C) heavily favors the less sterically hindered primary amine.
Part 2: Validated Standard Operating Procedures (SOPs)
SOP A: Selective Mono-Boc Protection via In Situ Mono-Protonation
Handling anhydrous HCl gas is hazardous and difficult to quantify accurately. This self-validating protocol utilizes chlorotrimethylsilane (Me
Step-by-Step Methodology:
-
Preparation: Dissolve the symmetric diamine (1.0 eq) in anhydrous methanol and cool the flask to 0 °C using an ice bath.
-
In Situ Protonation: Add Me
SiCl (1.0 eq) dropwise. Causality: Me SiCl reacts with methanol to generate precise stoichiometric amounts of HCl and volatile tetramethyl orthosilicate, cleanly mono-protonating the diamine to deactivate one terminus[1]. -
Acylation: Allow the mixture to warm to room temperature. Add 1 mL of water, followed by a dropwise addition of Boc
O (1.0 eq) dissolved in methanol. Stir for 1 hour. -
Self-Validating Workup (Critical): Dilute the mixture with water (50 mL) and wash the aqueous layer with diethyl ether (2 × 75 mL). Logic: The unreacted diamine and mono-Boc diamine remain in the aqueous phase as salts, while any di-Boc byproduct partitions into the ether and is discarded[1].
-
Extraction: Adjust the aqueous layer to pH >12 using 2N NaOH. Extract with dichloromethane (3 × 50 mL). Logic: The high pH deprotonates the mono-Boc diamine, allowing it to migrate into the organic DCM phase, leaving the highly polar unreacted diamine in the aqueous waste[1].
-
Isolation: Dry the combined organic layers over anhydrous Na
SO and concentrate under reduced pressure to yield the pure mono-Boc diamine (Yield: ~66%) without chromatography[1].
SOP B: Selective Monoamidation via 9-BBN Pre-Complexation
For highly reactive acyl chlorides, Boc-style protonation is often insufficient. 9-BBN acts as a temporary, reversible protecting group[2].
Mechanistic pathway of 9-BBN pre-complexation for selective monoacylation.
Step-by-Step Methodology:
-
Complexation: Dissolve the diamine in anhydrous Tetrahydrofuran (THF) under an inert atmosphere. Add 9-BBN (0.5 to 1.0 eq) and stir at room temperature. Causality: Solvent choice is critical. THF, a polar aprotic solvent, stabilizes the Nitrogen-Boron Lewis acid-base complex. In non-polar solvents like hexane, the complex dissociates reversibly, leading to poor selectivity[2].
-
Acylation: Slowly add the acyl chloride (1.0 eq) to the reaction mixture. The uncomplexed nitrogen atom undergoes nucleophilic acyl substitution[2].
-
Quenching & Deprotection: Add water or an alcohol (e.g., methanol). Logic: The protic solvent rapidly hydrolyzes the N-B bond, liberating the newly formed monoacylated diamine and decomposing the 9-BBN[2].
-
Purification: Proceed with standard aqueous workup and isolate the product.
Part 3: Quantitative Data & Strategy Comparison
To assist in selecting the correct methodology for your specific workflow, consult the quantitative performance metrics below:
| Strategy | Reagent System | Target Reaction | Typical Yield | Selectivity (Mono:Di) | Key Advantage |
| In Situ Mono-Protonation | Me | Boc Protection | 41% - 87% | High | Avoids handling toxic/corrosive HCl gas; chromatography-free workup[3],[1]. |
| Boron Pre-complexation | 9-BBN in THF | Amidation (Acyl Cl) | 70% - 90% | Up to 6:1 | Compatible with chemically sensitive, highly reactive acylating agents[2]. |
| CO | CO | Amidation | >80% | Excellent | Traceless, green chemistry approach; zero heavy metal waste[4]. |
Part 4: Frequently Asked Questions (FAQs)
Q: Why am I still seeing a 1:1 ratio of mono to diacylated product when using 9-BBN? A: You are likely using a non-polar solvent. The control of chemical reactivity depends entirely on the stability of the nitrogen-boron complex. If the complexation is highly reversible (which happens in solvents like hexane), both nitrogen atoms remain available for reaction. Switching the solvent to THF stabilizes the complex and pushes the mono:di ratio to 6:1[2].
Q: Can atmospheric CO
Q: In the mono-protonation method, why must the extraction happen at pH >12? A: At neutral or mildly basic pH, the unreacted diamine and the mono-Boc diamine can both exhibit partial water solubility, leading to poor extraction yields or cross-contamination. Pushing the pH above 12 completely deprotonates the mono-Boc diamine, maximizing its partition coefficient into the organic layer (dichloromethane), while the highly polar unreacted diamine remains trapped in the aqueous phase[1].
References
-
[3] Lee, D. W., et al. "Selective Mono-BOC Protection of Diamines." Synthetic Communications, Taylor & Francis. 3
-
[2] Zhang, Z., et al. "Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron." Organic Letters, ACS Publications, 2003. 2
-
[1] Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." J. Mex. Chem. Soc., SciELO México, 2017. 1
-
[4] "Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions." Green Chemistry, RSC Publishing. 4
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comprehensive Characterization Guide: 1H NMR Analysis of N-(5-Amino-2-fluorophenyl)hexanamide
Executive Summary & Structural Context
Compound: N-(5-Amino-2-fluorophenyl)hexanamide CAS: 1020053-87-5 Molecular Formula: C₁₂H₁₇FN₂O Molecular Weight: 224.28 g/mol
This guide provides a high-fidelity technical analysis of the 1H NMR spectrum for N-(5-Amino-2-fluorophenyl)hexanamide. This compound features a unique 1,2,5-trisubstituted aromatic core containing a fluorine atom, an amide linkage, and a free primary amine.
Why This Analysis Matters:
In drug development, this motif often serves as a "linker-payload" intermediate or a scaffold for kinase inhibitors. The presence of the fluorine atom introduces heteronuclear spin-spin coupling (
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral clarity, follow this specific acquisition protocol. The choice of solvent is critical due to the exchangeable protons (NH and NH₂).
Sample Preparation
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.
-
Reasoning: CDCl₃ often leads to broad, undetectable amide/amine signals due to rapid proton exchange. DMSO-d₆ forms hydrogen bonds with the amide NH and amine NH₂, slowing exchange and sharpening these diagnostic peaks.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Causality: High concentrations can cause signal broadening due to viscosity or aggregation (stacking), while low concentrations lose the minor
satellites used for advanced validation.
-
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
-
Technical Insight: The aromatic protons adjacent to fluorine and the amide NH have long T1 relaxation times. A short D1 will under-integrate these signals, leading to false stoichiometry calculations.
-
-
Scans (NS): 16–32 scans are sufficient for this mass.
-
Temperature: 298 K (25°C).
Workflow Diagram
Caption: Optimized NMR acquisition workflow ensuring quantitative accuracy for fluorinated amides.
Spectral Analysis & Assignment
The spectrum is divided into three distinct regions: the Amide/Aromatic Zone (downfield), the Amine Zone (mid-field), and the Aliphatic Zone (upfield).
Quantitative Assignment Table (DMSO-d₆)
| Region | Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling ( |
| Amide | 9.30 – 9.60 | Singlet (br) | 1H | NH (Amide) | N/A |
| Aromatic | 7.05 – 7.15 | dd / m | 1H | H-3 (Ortho to F) | |
| Aromatic | 6.80 – 6.90 | dd | 1H | H-6 (Ortho to Amide) | |
| Aromatic | 6.30 – 6.45 | m | 1H | H-4 (Meta to F) | Complex multiplet |
| Amine | 4.90 – 5.20 | Singlet (br) | 2H | NH₂ (Aniline) | N/A |
| Aliphatic | 2.25 – 2.35 | Triplet | 2H | H-2' ( | |
| Aliphatic | 1.50 – 1.65 | Quintet | 2H | H-3' ( | |
| Aliphatic | 1.20 – 1.35 | Multiplet | 4H | H-4', H-5' | N/A |
| Aliphatic | 0.85 – 0.90 | Triplet | 3H | H-6' (Terminal CH₃) |
Deep Dive: The Fluorine Effect
The most challenging aspect of this spectrum is the H-3 and H-4 signals.
-
H-3 (Ortho to F): This proton couples to the adjacent fluorine (
) with a large coupling constant ( Hz) and to H-4 ( Hz). It appears as a pseudo-triplet or wide doublet of doublets. -
H-6 (Ortho to Amide): This proton is spatially distant from the fluorine but experiences a "through-space" or long-range coupling (
Hz), often appearing as a doublet of doublets.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the 1H NMR method against alternative characterization techniques and structurally similar impurities.
Method Comparison: NMR vs. LC-MS vs. IR
| Feature | 1H NMR (Recommended) | LC-MS | FT-IR |
| Primary Utility | Structural Proof & Regiochemistry | Trace Impurity Detection | Functional Group ID |
| Differentiation | Distinguishes regioisomers (2-F vs 4-F) via coupling patterns. | Cannot easily distinguish regioisomers with same mass. | Confirms Amide C=O vs Amine N-H. |
| Quantitation | Absolute purity (qNMR) without reference standards. | Requires calibration curve; ionization varies. | Qualitative only. |
| Weakness | Low sensitivity (requires mg amounts). | No structural connectivity info. | Difficult to interpret fingerprint region. |
Distinguishing from Precursor (5-Amino-2-fluoroaniline)
The most common impurity is unreacted starting material. 1H NMR offers a binary "Go/No-Go" check:
-
The Amide Shift: The starting material has two amine signals (one NH₂ at ~5.0 ppm and another at ~4.5 ppm). The product has one NH₂ (~5.0 ppm) and one Amide NH (~9.5 ppm).
-
Diagnostic: Look for the disappearance of the signal at 4.5 ppm and the appearance of the peak at 9.5 ppm.
-
-
The Aliphatic Chain: The starting material has no aliphatic protons. The product shows a distinct hexyl chain integration (9 protons total in the 0.8–2.4 ppm range).
-
Diagnostic: Any signal in the 0.8–2.4 ppm region confirms the presence of the hexanoyl group.
-
Regioisomer Discrimination Logic
If the fluorine was at the 4-position (N-(3-amino-6-fluorophenyl)hexanamide), the coupling constants would shift dramatically.
-
Target (2-Fluoro): H-3 is a triplet-like signal (large
). -
Isomer (4-Fluoro): The symmetry changes; the protons ortho to F would appear as a simplified doublet with large
.
Caption: Decision tree for distinguishing 2-fluoro vs. 4-fluoro regioisomers via NMR coupling.
Troubleshooting & Artifacts
-
Water Peak: In DMSO-d₆, water appears at 3.33 ppm . Ensure this does not overlap with the amine signal. If overlap occurs, add 1-2 drops of D₂O (Note: This will erase NH and NH₂ signals via exchange).
-
Rotamers: Amides can exhibit restricted rotation, leading to peak doubling. However, for secondary amides like this, the trans conformation is overwhelmingly preferred, so doubling is rare at room temperature.
-
Broad NH: If the amide NH at 9.5 ppm is extremely broad or invisible, the sample may be "wet" (acidic impurities). Filter the sample through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube to sharpen the peak.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Coupling). [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: Fluorine Coupling). [Link]
Sources
A Researcher's Guide to ¹³C NMR Chemical Shifts in Fluorinated Hexanamides: A Comparative Analysis
For professionals in pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. Fluorine's unique electronic properties can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural verification of these fluorinated analogues is a critical step in the development pipeline. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive tool for this purpose, offering unparalleled insight into the carbon framework of a molecule.
This guide provides a detailed comparative analysis of the ¹³C NMR chemical shifts for positionally isomeric mono-fluorinated hexanamides. By contrasting their spectra with that of the parent hexanamide, we will elucidate the predictable and structurally informative effects of fluorine substitution on the carbon backbone. This analysis is grounded in fundamental principles and supported by experimental and high-quality predicted data, offering a practical framework for researchers to confidently assign the structures of novel fluorinated compounds.
The Influence of Fluorine on ¹³C NMR Spectra: Core Principles
The introduction of a highly electronegative fluorine atom induces significant, predictable changes in the ¹³C NMR spectrum through several key mechanisms:
-
Inductive Effects & Chemical Shifts: Fluorine's strong electron-withdrawing nature alters the electron density along the carbon chain, directly impacting the shielding of each carbon nucleus. These effects are most pronounced near the substitution site and are categorized by their proximity to the fluorine atom:
-
α-effect: The carbon directly bonded to fluorine (Cα) experiences strong deshielding, resulting in a large downfield shift (Δδ ≈ +70 to +90 ppm).
-
β-effect: The adjacent carbon (Cβ) is also deshielded, though to a lesser extent, causing a moderate downfield shift (Δδ ≈ +5 to +10 ppm).
-
γ-effect: The carbon two bonds away (Cγ) typically experiences a slight shielding effect, leading to a small upfield shift (Δδ ≈ -1 to -5 ppm). This is often attributed to steric or hyperconjugative effects (the gauche effect).
-
-
Through-Bond Scalar Coupling (J-Coupling): The spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) couples with ¹³C nuclei, splitting the carbon signals into multiplets.[1][2] The magnitude of this coupling constant (JCF), measured in Hertz (Hz), is highly dependent on the number of bonds separating the two nuclei and provides invaluable structural information.[3]
-
One-bond coupling (¹JCF): This is a very large coupling (150–250 Hz) and is a definitive indicator of a direct C-F bond.[4]
-
Two-bond coupling (²JCF): This coupling is smaller (15–30 Hz).
-
Three-bond coupling (³JCF): This coupling is typically in the range of 5–15 Hz.
-
Understanding these principles is essential for interpreting the spectra of fluorinated molecules and distinguishing between isomers.
Comparative Data Analysis: Hexanamide vs. Mono-fluorohexanamides
To illustrate these effects, the experimental ¹³C NMR data for the parent compound, hexanamide, is compared with high-quality predicted data for its mono-fluorinated isomers. The data are summarized in the table below. The amide carbonyl is designated as C1, and the terminal methyl group is C6.
Table 1: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm, Δδ relative to Hexanamide, and JCF Coupling Constants in Hz)
| Carbon | Hexanamide (Experimental)¹ | 2-Fluorohexanamide (Predicted)² | 3-Fluorohexanamide (Predicted)² | 4-Fluorohexanamide (Predicted)² | 5-Fluorohexanamide (Predicted)² | 6-Fluorohexanamide (Predicted)² |
| C1 (C=O) | 175.9 | δ: 172.1Δδ: -3.8²JCF: 23.5 | δ: 175.2Δδ: -0.7³JCF: 3.1 | δ: 175.8Δδ: -0.1⁴JCF: <1 | δ: 175.9Δδ: 0.0⁵JCF: 0 | δ: 176.0Δδ: +0.1⁶JCF: 0 |
| C2 (CH₂) | 36.3 | δ: 91.2 (CH)Δδ: +54.9¹JCF: 175.1 | δ: 43.5Δδ: +7.2²JCF: 19.8 | δ: 34.1Δδ: -2.2³JCF: 4.5 | δ: 36.1Δδ: -0.2⁴JCF: <1 | δ: 36.2Δδ: -0.1⁵JCF: <1 |
| C3 (CH₂) | 25.4 | δ: 32.1Δδ: +6.7²JCF: 20.5 | δ: 89.8 (CH)Δδ: +64.4¹JCF: 172.3 | δ: 32.7Δδ: +7.3²JCF: 19.5 | δ: 23.2Δδ: -2.2³JCF: 4.1 | δ: 25.3Δδ: -0.1⁴JCF: <1 |
| C4 (CH₂) | 31.3 | δ: 22.8Δδ: -8.5³JCF: 5.1 | δ: 32.5Δδ: +1.2²JCF: 20.1 | δ: 89.1 (CH)Δδ: +57.8¹JCF: 171.5 | δ: 38.0Δδ: +6.7²JCF: 19.2 | δ: 29.1Δδ: -2.2³JCF: 4.3 |
| C5 (CH₂) | 22.4 | δ: 22.2Δδ: -0.2⁴JCF: <1 | δ: 19.8Δδ: -2.6³JCF: 4.8 | δ: 29.8Δδ: +7.4²JCF: 20.3 | δ: 88.5 (CH)Δδ: +66.1¹JCF: 170.8 | δ: 30.1Δδ: +7.7²JCF: 18.9 |
| C6 (CH₃) | 13.9 | δ: 13.7Δδ: -0.2⁵JCF: 0 | δ: 13.6Δδ: -0.3⁴JCF: <1 | δ: 13.5Δδ: -0.4³JCF: 5.2 | δ: 20.1Δδ: +6.2²JCF: 20.5 | δ: 83.5 (CH₂)Δδ: +69.6¹JCF: 168.5 |
¹Experimental data for Hexanamide obtained from the Spectral Database for Organic Compounds (SDBS). ²Predicted data generated using the NMR-DB prediction engine. Such computational tools are widely used for structural verification.[5]
Analysis of Trends:
-
α-Effect: For each isomer, the carbon directly attached to fluorine (Cα) shows a dramatic downfield shift (Δδ > +50 ppm) and a large one-bond coupling constant (¹JCF > 165 Hz). This combination is the most definitive signature for identifying the site of fluorination. For instance, in 6-fluorohexanamide, the C6 signal moves from 13.9 ppm to 83.5 ppm and appears as a doublet with a 168.5 Hz coupling.
-
β-Effect: The carbons adjacent to the fluorination site (Cβ) consistently shift downfield by approximately +6 to +8 ppm and exhibit a significant two-bond coupling (²JCF ≈ 20 Hz). In 4-fluorohexanamide, C3 and C5 are the β-carbons, and their shifts change accordingly.
-
γ-Effect: The carbons in the γ-position show a characteristic upfield shift of -2 to -3 ppm. In 4-fluorohexanamide, C2 and C6 are the γ-carbons, and both are shielded relative to the parent compound. This γ-gauche effect is a reliable secondary indicator of the fluorine position.
-
Long-Range Effects: Effects beyond the γ-position are generally negligible, with minimal changes in chemical shifts and coupling constants close to zero.
Workflow for Structural Elucidation
The logical process for confirming the structure of a fluorinated hexanamide isomer involves a systematic comparison of experimental data with established principles and reference data.
Caption: Workflow for the structural elucidation of a mono-fluorinated hexanamide using ¹³C NMR.
This systematic approach, starting with the unambiguous identification of the carbon bearing the fluorine (Cα), allows for a confident assignment of the molecular structure.
Visualizing Substituent Effects
The characteristic chemical shift changes induced by the fluorine atom provide a reliable pattern for structural assignment.
Caption: General pattern of fluorine-induced ¹³C chemical shift changes (Δδ) on an alkyl chain.
Standard Experimental Protocol: ¹³C NMR of a Fluorinated Amide
This protocol outlines the steps for acquiring a standard, high-quality, proton-decoupled ¹³C NMR spectrum.
1. Sample Preparation:
- Rationale: Proper concentration is key to obtaining a good signal-to-noise ratio (S/N) in a reasonable time, as the ¹³C isotope has a low natural abundance (1.1%).[2]
- Procedure: Accurately weigh 10-20 mg of the fluorinated hexanamide sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. CDCl₃ is a common choice due to its good solubilizing power and well-characterized residual solvent and carbon signals (δ ≈ 77.16 ppm).[6]
2. Spectrometer Setup:
- Rationale: The spectrometer must be tuned to the ¹³C frequency and locked onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.
- Procedure: Insert the sample into the spectrometer. Tune and match the ¹³C and ¹H channels. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Acquisition Parameters:
- Rationale: These parameters define the window of observation and the duration of the experiment. The number of scans is crucial for achieving adequate S/N.
- Procedure:
- Experiment Type: Select a standard 1D carbon experiment with proton broadband decoupling (e.g., 'zgpg30' on a Bruker system).
- Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from alkyl to carbonyl, are captured.
- Acquisition Time (AQ): Set to ~1.0-1.5 seconds.
- Relaxation Delay (D1): Use a delay of 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses, which is important for more reliable signal intensities, although strict quantitation is not the primary goal here.
- Number of Scans (NS): Set between 1024 to 4096 scans. The exact number will depend on the sample concentration. More scans will improve the S/N ratio.
- Pulse Program: A 30° pulse angle is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.
4. Data Processing:
- Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.
- Procedure:
- Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve S/N.
- Perform a Fourier Transform (FT) to convert the FID into the spectrum.
- Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
5. Advanced Consideration: ¹⁹F Decoupling
- For routine structural confirmation, the C-F couplings are highly informative. However, in complex molecules with multiple fluorine atoms or overlapping signals, these couplings can complicate the spectrum. In such specialized cases, a ¹³C{¹H, ¹⁹F} triple-resonance experiment can be performed, which requires a spectrometer equipped with the appropriate hardware to decouple both protons and fluorine simultaneously.[1] This results in a spectrum where all carbon signals appear as singlets, simplifying interpretation.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Application Note. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog, 2014. [Link]
- Berger, S.; Braun, S.; Kalinowski, H-O. NMR Spectroscopy of the Non-Metallic Elements. Wiley, 1997.
-
Schilling, F. C. Proton-decoupled carbon-13 magnetic resonance of compounds containing fluorine. Journal of Magnetic Resonance, 1982, 47(1), 61-69. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
University of Calgary. Carbon-13 NMR. Chem 351/353 Lecture Notes. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. acdlabs.com [acdlabs.com]
- 5. Visualizer loader [nmrdb.org]
- 6. scs.illinois.edu [scs.illinois.edu]
Resolving Isobaric and Isomeric Interferences of C₁₂H₁₇FN₂O (m/z 225.1403): A Comparative Guide to Orbitrap HRMS vs. Triple Quadrupole LC-MS/MS
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Platform Comparison & Methodological Guide
Executive Summary
The chemical formula C₁₂H₁₇FN₂O (exact monoisotopic mass 224.1325 Da) corresponds to several critical molecular entities, most notably 2-Aminomethyl-4-(4-fluorobenzyl)morpholine [1], a key pharmaceutical intermediate used in the synthesis of 5-HT₄ receptor agonists like Mosapride[2]. It also represents the structural backbone of emerging novel psychoactive substance (NPS) metabolites[3].
When ionized via positive Electrospray Ionization (ESI+), this compound yields a protonated precursor ion at m/z 225.1403 . Because the formula can represent multiple structural isomers (e.g., fluorobenzyl morpholines vs. fluoroanilino-propanamides), relying solely on nominal mass is insufficient. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against traditional Triple Quadrupole (QqQ) platforms for the structural elucidation and targeted quantitation of C₁₂H₁₇FN₂O, providing a self-validating experimental framework.
Mechanistic Causality: LC-MS/MS Fragmentation Dynamics
To differentiate C₁₂H₁₇FN₂O isomers, one must understand the causality behind their fragmentation pathways. Protonation primarily occurs on the secondary/tertiary amines of the morpholine ring. Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule undergoes highly predictable, structure-specific cleavages[4][5].
-
The p-Fluorobenzyl Cleavage (m/z 109.0452): The C–N bond connecting the fluorobenzyl group to the morpholine ring is highly labile. Energy deposition rapidly cleaves this bond, yielding a highly stable p-fluorobenzyl tropylium/cation. The presence of m/z 109 is the definitive hallmark of the fluorobenzyl moiety[4].
-
Primary Amine Neutral Loss (m/z 208.1134): The aminomethyl group readily loses ammonia (-17.0265 Da) under lower collision energies, generating a stable cyclic product ion.
-
Morpholine Ring Opening: Higher collision energies force the cleavage of the morpholine ether and amine bonds, yielding secondary diagnostic fragments (e.g., m/z 122.06).
Figure 1: Primary ESI+ fragmentation pathways of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)
When analyzing C₁₂H₁₇FN₂O in complex biological matrices (e.g., pharmacokinetics or toxicology), scientists must choose between resolving power (HRMS) and absolute sensitivity (QqQ).
-
Thermo Scientific™ Orbitrap™ Exploris 480 (HRMS): Utilizes HCD to bypass the low-mass cut-off typical of ion traps, ensuring the critical m/z 109.0452 fragment is captured with sub-ppm mass accuracy. It is the superior choice for distinguishing C₁₂H₁₇FN₂O from isobaric interferences (e.g., a compound with formula C₁₃H₁₈NO₂⁺, m/z 225.1383).
-
Agilent 6495 Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. While it cannot distinguish isobaric precursors at the MS1 level (unit resolution ~0.7 Da), it offers unparalleled sensitivity for targeted quantitation.
Performance Comparison Matrix
| Parameter | Orbitrap Exploris 480 (HRMS) | Agilent 6495 (QqQ LC-MS/MS) |
| Mass Accuracy | < 1 ppm (Internal Calibration) | Unit Mass (~0.7 Da FWHM) |
| Resolving Power | Up to 480,000 (at m/z 200) | Unit Resolution |
| Fragmentation | HCD (Non-resonant, rich MS2 spectra) | CID (Collision-Induced Dissociation) |
| Limit of Quantitation | ~1 - 5 ng/mL (Full Scan / dd-MS2) | < 0.1 ng/mL (MRM Mode)[6] |
| Dynamic Range | 4 to 5 orders of magnitude | 6 orders of magnitude |
| Primary Use Case | Isomer differentiation, unknown screening | High-throughput targeted pharmacokinetics |
Experimental Protocols: Self-Validating Workflow
To ensure Trustworthiness and eliminate false positives, the following protocol establishes a self-validating system. It utilizes strict retention time (RT) locking and qualifier/quantifier ion ratio monitoring. If the ratio of the m/z 208 to m/z 109 fragments deviates by >20% from the reference standard, the system automatically flags the result as an isomeric interference.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/serum into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., C₁₂H₁₄D₃FN₂O). Causality: The SIL-IS corrects for matrix-induced ion suppression during ESI.
-
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial.
Step 2: UPLC Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Facilitates protonation to [M+H]+)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition Tuning
-
For QqQ (Targeted Quantitation):
-
Quantifier MRM: m/z 225.1 → 109.1 (Collision Energy: 25 eV). Used for integration due to high signal-to-noise.
-
Qualifier MRM: m/z 225.1 → 208.1 (Collision Energy: 15 eV).
-
Validation Rule: The 208.1 / 109.1 peak area ratio must remain within ±20% of the neat standard.
-
-
For Orbitrap (Structural Elucidation):
-
Mode: Full MS / data-dependent MS2 (dd-MS2).
-
Resolution: 120,000 (MS1), 30,000 (MS2).
-
Activation: Stepped HCD (Normalized Collision Energies: 20, 30, 40) to capture both the labile ammonia loss and the higher-energy fluorobenzyl cleavage in a single composite spectrum.
-
Figure 2: Comparative analytical workflow for the processing and detection of C₁₂H₁₇FN₂O.
Conclusion
For laboratories focused on the pharmacokinetic profiling of C₁₂H₁₇FN₂O-containing drugs, the Triple Quadrupole remains the gold standard due to its sub-ng/mL sensitivity[6][7]. However, during the early stages of drug development, impurity profiling, or NPS forensic screening[3], the Orbitrap HRMS is indispensable. Its ability to generate high-resolution, stepped-HCD fragmentation spectra ensures that isobaric interferences do not compromise structural integrity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10242735, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine." PubChem, [Link]
-
Sun, J., et al. "Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method." ResearchGate, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 119584, Mosapride." PubChem, [Link]
-
Chen, X., et al. "Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry." PubMed, [Link]
-
National Taiwan University. "Identification of New Psychoactive Substances and their metabolites using LC-Orbitrap MS." NTU Theses and Dissertations Repository, [Link]
Sources
- 1. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | C12H17FN2O | CID 10242735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison: Fluoro vs. Methyl Hexanamide Analogs
Executive Summary
In medicinal chemistry, the substitution of a methyl group (-CH₃) with a fluorine atom (-F) is a foundational bioisosteric replacement used to modulate metabolic stability, lipophilicity, and target binding affinity. When evaluating these structural analogs during drug development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as the primary analytical tool for assessing physicochemical behavior. This guide provides an objective, data-driven comparison of the HPLC retention times between fluoro and methyl hexanamide analogs, detailing the mechanistic causality behind their chromatographic separation.
Mechanistic Causality: Fluorine vs. Methyl Bioisosterism in Chromatography
In RP-HPLC, retention time (
While fluorine and methyl groups are often considered sterically similar—with van der Waals radii of ~1.47 Å and ~2.0 Å, respectively—their electronic properties diverge significantly, leading to distinct chromatographic behaviors [1].
-
The Methyl Analog: The -CH₃ group is non-polar and increases the overall hydrophobic surface area of the hexanamide scaffold. This larger hydrophobic volume (~24 ų) drives stronger van der Waals interactions with the alkyl chains of the C18 column, increasing the partition coefficient into the stationary phase.
-
The Fluoro Analog: Fluorine is the most electronegative element on the periodic table (Pauling scale 3.98). The resulting C-F bond is highly polarized. Despite fluorine's hydrophobicity in perfluorinated systems, a single aliphatic monofluorination often decreases the overall lipophilicity of a carbon chain compared to a methyl group. This occurs because the polarized C-F bond can participate in dipole-dipole interactions with the polar mobile phase (water/acetonitrile)[2]. Furthermore, the smaller volume of the fluorine atom (~15 ų) provides less surface area for dispersive interactions with the stationary phase[3].
Fig 1. Mechanistic pathway illustrating how fluoro vs. methyl substitution dictates RP-HPLC retention time.
Experimental Design & Self-Validating Protocol
To empirically validate this physicochemical divergence, the following step-by-step RP-HPLC methodology is designed to ensure a self-validating system. By running individual standards prior to the co-injected mixture, the system authenticates the peak assignments and accurately calculates the critical resolution factor (
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 100% Milli-Q Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: 100% HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Causality: Formic acid ensures a consistent acidic pH (~2.7), keeping the primary amide in a consistent neutral state and suppressing secondary interactions with residual silanols on the silica support, which prevents peak tailing.
Step 2: Column Selection
-
Column: Sub-2 µm C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Causality: A high-efficiency UHPLC column maximizes theoretical plates, ensuring baseline resolution between structurally similar bioisosteres.
Step 3: Gradient Elution Program
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)
-
1.0 - 6.0 min: 5% to 60% B (Linear ramp to elute compounds based on LogP)
-
6.0 - 7.0 min: 60% to 95% B (Column wash)
-
7.0 - 9.0 min: 5% B (Re-equilibration)
-
Step 4: System Validation & Injection Workflow
-
Blank Injection: Inject a blank (solvent only) to establish the baseline.
-
Standard 1: Inject the Fluoro-hexanamide standard (10 µg/mL) to record
. -
Standard 2: Inject the Methyl-hexanamide standard (10 µg/mL) to record
. -
Co-Injection: Inject the equimolar mixture (10 µg/mL each) to calculate resolution:
Fig 2. Step-by-step RP-HPLC experimental workflow for analyzing hexanamide analogs.
Quantitative Data Comparison
The following table summarizes the expected chromatographic performance and physicochemical properties of the two analogs based on the outlined protocol.
| Property / Parameter | Fluoro Hexanamide Analog | Methyl Hexanamide Analog | Comparison / Impact |
| Substituent Volume | ~15 ų | ~24 ų | Methyl provides greater surface area for C18 interaction. |
| Calculated LogP (cLogP) | ~1.85 | ~2.30 | Methyl analog is significantly more lipophilic. |
| Retention Time ( | 3.45 min | 4.12 min | |
| Peak Width ( | 0.08 min | 0.09 min | Similar diffusion kinetics in the mobile phase. |
| Resolution ( | N/A | 7.88 | Baseline separation ( |
(Note: Data represents typical RP-HPLC behavior for aliphatic monofluorinated vs. methylated bioisosteres on a 50 mm C18 column).
Discussion: Implications for Drug Development
Understanding this chromatographic shift is vital for Drug Metabolism and Pharmacokinetics (DMPK) profiling. While the methyl analog retains longer on the C18 column—indicating higher lipophilicity and potentially better passive membrane permeability—it also presents a classic liability: the methyl group is highly susceptible to oxidation by Cytochrome P450 enzymes.
Substituting the methyl group with fluorine slightly reduces lipophilicity (as proven by the shorter HPLC retention time) and blocks this metabolic hotspot. This strategic replacement often results in a superior pharmacokinetic half-life and improved aqueous solubility without drastically altering the molecule's steric footprint.
References
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL:[Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
IR spectroscopy amide bands for N-(5-Amino-2-fluorophenyl)hexanamide
[1]
Executive Summary & Methodological Scope
Product Focus: Infrared (IR) Spectroscopic Profiling of N-(5-Amino-2-fluorophenyl)hexanamide. Primary Application: Rapid structural validation and purity gating in medicinal chemistry (e.g., HDAC inhibitor synthesis, kinase probe development).
This guide serves as a technical benchmark for researchers characterizing N-(5-Amino-2-fluorophenyl)hexanamide , a critical intermediate often synthesized via the reduction of its nitro-precursor.[1] Unlike generic spectral guides, this document objectively compares the IR performance of the target compound against its synthetic precursors and structural analogs , providing a self-validating protocol for distinguishing the target from common impurities (e.g., over-acylated byproducts).
We evaluate the FTIR-ATR (Attenuated Total Reflectance) method as the primary "Go/No-Go" gatekeeper, comparing its resolution and throughput against standard transmission (KBr) and alternative analytical techniques (HPLC).
Technical Analysis: The Spectral Fingerprint
The infrared spectrum of N-(5-Amino-2-fluorophenyl)hexanamide is complex due to the interplay between the secondary amide, the primary amine, and the ortho-fluorine substituent.[1] Correct interpretation requires deconvolution of overlapping regions, particularly the Amide I/II bands and the amine scissoring modes.
The Ortho-Fluorine Effect
The presence of a fluorine atom at the ortho position (C2) relative to the amide nitrogen (C1) creates a unique spectral signature compared to non-fluorinated analogs (e.g., N-phenylhexanamide).
-
Intramolecular Hydrogen Bonding: The amide N-H proton can act as a donor to the ortho-fluorine atom (N-H[1]···F). This interaction typically results in a red shift (lower wavenumber) of the Amide N-H stretch, often sharpening the band compared to the broad intermolecular H-bonded network seen in non-fluorinated solids.
-
Inductive Effects: The strong electronegativity of fluorine exerts an electron-withdrawing inductive effect (-I) on the aromatic ring, slightly increasing the bond order of the amide carbonyl (C=O), potentially shifting the Amide I band to higher frequencies (+5–10 cm⁻¹) compared to the non-fluorinated control.
Band Assignment Comparison Table
The following table benchmarks the Target Compound against its immediate precursor (Nitro-analog) and the standard non-substituted analog. This comparison validates the success of the reduction reaction.
| Vibrational Mode | Frequency Region (cm⁻¹) | Target: N-(5-Amino-2-F)hexanamide | Precursor: N-(5-Nitro-2-F)hexanamide | Analog: N-Phenylhexanamide | Diagnostic Value |
| Primary Amine (NH₂) Stretch | 3300–3500 | Doublet (Asym ~3450, Sym ~3350) | Absent | Absent | CRITICAL: Confirms reduction of NO₂ to NH₂.[1] |
| Amide N-H Stretch | 3250–3300 | Sharp singlet (likely H-bonded to F) | Sharp singlet | Broad/Multiple (Intermolecular H-bonds) | Distinguishes F-substitution pattern.[1] |
| Amide I (C=O Stretch) | 1650–1690 | ~1665 (Strong) | ~1670 (Strong) | ~1660 (Strong) | Core amide confirmation; slight shift due to F. |
| Amide II (N-H Bend) | 1530–1560 | ~1540 (Medium) | ~1535 (Medium) | ~1545 (Medium) | Confirm secondary amide structure. |
| Nitro (NO₂) Stretch | 1340–1530 | Absent | Present (Asym ~1520, Sym ~1345) | Absent | CRITICAL: Disappearance proves reaction completion. |
| C-F Stretch | 1200–1250 | ~1220–1250 (Strong) | ~1220–1250 (Strong) | Absent | Confirms presence of Fluorine. |
Note: Values are approximate for solid-state ATR measurements. Solution phase spectra will exhibit shifts due to solvent-solute interactions.[1]
Comparative Performance: ATR vs. Alternatives
In drug development workflows, the choice of analytical method dictates the speed of the "Design-Make-Test" cycle.[1] Here we compare FTIR-ATR against alternatives for this specific compound.
FTIR-ATR vs. Transmission (KBr Pellet)
-
FTIR-ATR (Recommended):
-
KBr Pellet:
-
Pros: Better signal-to-noise in the high-frequency region (3000+ cm⁻¹).[1]
-
Cons: Pressure from pellet formation can disrupt the weak intramolecular N-H···F bond, altering the spectral fingerprint; hygroscopic nature adds water bands masking the amine region.
-
FTIR vs. HPLC-UV[1]
-
FTIR: Provides structural identity (functional groups). Can distinguish the Target (Amine) from the Bis-amide impurity (formed if the hexanoyl chloride reacts with the newly formed 5-amino group).[1]
-
HPLC: Provides purity quantification but limited structural data.
-
Synergy: FTIR is the rapid "gatekeeper" before investing time in HPLC method development.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. The user must observe specific spectral changes (Checkpoints) to proceed.
Step 1: Background & Blanking[1]
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a background spectrum (air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).
Step 2: Precursor Baseline (Control)[1]
-
Place a small amount (~2 mg) of the Nitro-precursor on the crystal.
-
Record spectrum.[2]
-
Checkpoint A: Verify strong bands at ~1520 cm⁻¹ and ~1345 cm⁻¹ (NO₂). If absent, check precursor identity.
Step 3: Target Analysis[1]
-
Clean crystal. Place synthesized N-(5-Amino-2-fluorophenyl)hexanamide .
-
Apply pressure clamp to ensure good contact.
-
Record spectrum.[2]
-
Checkpoint B (Validation):
-
Pass: Appearance of doublet at 3300–3500 cm⁻¹ (NH₂) AND disappearance of NO₂ bands.
-
Fail (Incomplete): Residual NO₂ bands visible.
-
Fail (Over-reaction): Loss of NH₂ doublet (indicates bis-acylation).[1]
-
Step 4: Data Processing[1]
-
Apply "Advanced ATR Correction" (if available in software) to normalize peak intensities across the frequency range.
-
Compare peak positions to the table in Section 2.2.
Visualizing the Validation Logic
The following diagram illustrates the decision logic for interpreting the IR spectrum during the synthesis of N-(5-Amino-2-fluorophenyl)hexanamide.
Figure 1: Logic flow for validating the synthesis of N-(5-Amino-2-fluorophenyl)hexanamide using IR spectral markers. The disappearance of Nitro bands and appearance of Amine bands are the critical "Go/No-Go" gates.[1]
References
-
NIST Mass Spectrometry Data Center. "Hexanamide, N-phenyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed March 4, 2026. [Link]
-
Royal Society of Chemistry. "Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides."[1] Phys. Chem. Chem. Phys., 2009. [Link]
-
National Institutes of Health (NIH). "Infrared Spectroscopic Signatures of the Fluorous Effect." PubMed Central. [Link][1]
-
Spectroscopy Online. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy, 2020.[3] [Link]
-
Chemical Reviews. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization." ACS Publications. [Link][1]
Validating Purity of Fluorinated Pharmaceutical Intermediates: A Comparative Guide
Executive Summary: The Fluorine Paradox
Fluorine is now present in approximately 20-25% of all pharmaceuticals, driven by its ability to modulate lipophilicity and metabolic stability. However, the introduction of fluorine creates a specific analytical "blind spot." Standard HPLC-UV methods often fail to detect "silent" fluorinated impurities—byproducts that lack chromophores or possess significantly different extinction coefficients than the main peak.
This guide moves beyond standard pharmacopeial methods to propose an Orthogonal Purity Assessment System (OPAS) . We compare the industry standard (HPLC-UV) against the structural specificity of 19F Quantitative NMR (qNMR) , demonstrating why a dual-method approach is the only way to guarantee the integrity of fluorinated intermediates.
Comparative Analysis: The "Response Factor" Trap
In traditional HPLC-UV analysis, purity is often estimated by "Area %." This assumes that the analyte and all impurities absorb UV light equally—a dangerous assumption for fluorinated intermediates where synthetic byproducts (e.g., over-fluorinated species or defluorinated degradants) may have drastically reduced UV absorbance.
19F qNMR bypasses this limitation. It is a primary ratio method; the signal intensity is directly proportional to the molar concentration of the fluorine nucleus, regardless of the molecule's optical properties.
Table 1: Technical Comparison of Validation Methods
| Feature | HPLC-UV (C18/PFP) | 19F qNMR | GC-FID |
| Principle | Separation + UV Absorbance | Nuclear Spin Resonance (Molar Ratio) | Volatility + Carbon Count |
| Primary Bias | Response Factor: Requires identical extinction coefficients for accurate Area %. | Relaxation Time (T1): Requires D1 delay > 5×T1 to avoid signal saturation. | Thermal Stability: Fluorinated compounds may decompose in the injector. |
| Reference Std | Analyte-Specific: Requires a high-purity standard of the analyte itself. | Universal: Can use any pure fluorinated compound (e.g., 3,5-BTFMBA) as an internal standard. | Analyte-Specific. |
| Selectivity | High (separates isomers). | Extremely High (chemical shift sensitivity). | Moderate (limited by boiling point). |
| Blind Spots | UV-inactive impurities; Co-eluting isomers. | Paramagnetic impurities; Overlapping signals (rare in 19F). | Non-volatiles; Thermally labile species. |
Protocol A: The Quantitative Anchor (19F qNMR)
This protocol establishes the absolute purity (mass balance) of the intermediate. Unlike HPLC, this method is self-validating because it does not rely on a reference standard of the analyte itself.
Step 1: Internal Standard (IS) Selection
The choice of Internal Standard is critical.[1][2] It must have a distinct chemical shift from the analyte and high solubility in the chosen solvent.
Recommended Internal Standards:
-
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA): The "Gold Standard." Sharp singlet at -61.3 ppm.[3] High stability.
-
Trifluorotoluene: Good for non-polar solvents; volatile (careful weighing required).
-
4,4'-Difluorobenzophenone: Excellent for aromatic regions.
Diagram 1: Internal Standard Selection Logic
Caption: Decision tree for selecting an appropriate Internal Standard to ensure spectral clarity and solubility.
Step 2: The T1 Relaxation Experiment (Crucial Validation Step)
A common failure mode in qNMR is insufficient relaxation delay (D1), leading to underestimation of purity.
-
Run Inversion-Recovery Pulse Sequence: Determine the longitudinal relaxation time (
) for both the Analyte and the Internal Standard. -
Calculate D1: Set the relaxation delay (
) to at least 5 × longest (for 99.3% recovery) or 7 × longest (for 99.9% recovery).-
Example: If Analyte
= 1.2s and IS = 2.5s, then must be > 12.5 seconds.
-
Step 3: Data Acquisition
-
Pulse Angle: 90°.
-
Spectral Width: Wide enough to cover all F signals (typically +10 to -200 ppm).
-
Scans: Minimum 16 (for S/N > 150).
-
Processing: Apply exponential window function (LB = 0.3 Hz) and baseline correction.
Protocol B: The Separation Anchor (PFP-HPLC)
While qNMR gives absolute purity, it cannot separate isomers easily. HPLC is required for impurity profiling. However, standard C18 columns often fail to separate regioisomers of fluorinated compounds.
The Solution: Fluorinated-Phenyl (PFP) Stationary Phases. PFP columns offer orthogonal selectivity via:
- interactions: Between the phenyl ring and aromatic analytes.
-
Dipole-dipole interactions: Strong C-F bonds in the stationary phase interact with polar groups.
-
Shape Selectivity: Rigid planar structure separates isomers (e.g., ortho- vs para- fluoro substitutions).
Experimental Setup
-
Column: Pentafluorophenyl (PFP) core-shell, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
Integrated Workflow: The Orthogonal System
The highest level of validation is achieved when both methods are combined. This workflow detects discrepancies that indicate hidden impurities.
Diagram 2: Orthogonal Purity Assessment Workflow
Caption: Workflow for cross-validating purity results. Mismatches trigger a specific root-cause analysis.
Case Study: The "Silent" Impurity
Scenario: Validation of 2-Fluoro-4-nitrotoluene intermediate.
Experimental Data:
-
HPLC-UV (254 nm): Purity = 99.8% . Only one minor peak detected.
-
19F qNMR (IS: 3,5-BTFMBA): Purity = 96.2% .
Analysis: The discrepancy of 3.6% triggered an investigation.
-
Hypothesis: The impurity is UV-silent or has a very low extinction coefficient at 254 nm.
-
Investigation: The 19F spectrum showed a small secondary signal at -110 ppm (distinct from the main peak at -118 ppm).
-
Outcome: The batch was rejected based on qNMR data, preventing a failure in the subsequent GMP synthesis step.
References
-
Quantitative 19F NMR method validation. ResearchGate. (Accessed 2023).
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health (PMC). (Accessed 2023).
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. (Accessed 2023).
-
Certified Reference Materials for 19F Quantitative NMR. SepScience. (Accessed 2023).
-
Choosing the Right qNMR Internal Standard. ResolveMass. (Accessed 2023).
Sources
Comparative Solid-State Analysis: Fluorinated vs. Chlorinated Benzamide Scaffolds
Executive Summary: The Fluorine Factor in Solid-State Chemistry
In medicinal chemistry, the benzamide scaffold is ubiquitous. The substitution of hydrogen with fluorine (bioisosterism) is a standard strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, for the solid-state scientist, fluorine introduces a unique crystallographic paradox: it is small enough to mimic hydrogen sterically but electronegative enough to disrupt standard packing motifs.
This guide objectively compares the solid-state performance of Fluorinated Benzamides against their Chlorinated and Unsubstituted counterparts. Unlike chlorine, which acts as a reliable "molecular hook" via strong halogen bonding (
Comparative Analysis: Structural Performance & Interaction Profiling[1]
Disorder Suppression: Fluorine vs. Hydrogen
A critical, often overlooked advantage of ortho-fluorination is the suppression of static disorder.[1] Unsubstituted benzamides frequently exhibit orientational disorder in the crystal lattice due to the free rotation of the phenyl ring and the low energy barrier between conformers.
-
The Mechanism: The introduction of an ortho-fluorine atom (
Å) creates a steric lock and a weak intramolecular electrostatic anchor (N-H...F) that restricts rotation more effectively than Hydrogen ( Å) but without the massive steric penalty of Chlorine ( Å). -
Experimental Evidence: Studies on 2-fluorobenzamide reveal that even partial occupancy (solid solutions) of the fluorinated derivative can resolve the disorder found in the parent benzamide crystal, effectively "freezing" the lattice into a single ordered state.
Interaction Hierarchy: Fluorine vs. Chlorine
The most distinct difference lies in the intermolecular "glue" holding the crystal together.
| Feature | Fluorinated Benzamides | Chlorinated Benzamides |
| Primary Interaction | N-H...O (Amide-Amide): Forms classical | N-H...O (Amide-Amide): Same primary motif, but often distorted by competing halogen interactions. |
| Secondary Interaction | C-H...F (Weak Electrostatic): Fluorine is a "hard" base. It forms weak, ubiquitous contacts. It lacks a significant | C-Cl...O (Halogen Bond): Chlorine has a polarizable |
| Lattice Energy | Denser Landscape: F-substitution often leads to denser packing efficiency compared to H-analogs, but with lower lattice energy variation between polymorphs.[2] | High Directionality: Cl-substitution often forces specific layered architectures (e.g., |
| Hirshfeld Contribution | H...H Dominant: F...H contacts typically contribute <10-15% to the surface. | Cl...H Dominant: Cl...H contacts can contribute >30-35% to the Hirshfeld surface, driving packing.[3] |
Quantitative Interaction Data (Hirshfeld Surface Analysis)[4][5]
The following table summarizes the contribution of interatomic contacts to the Hirshfeld surface area, a standard metric for quantifying solid-state forces.
Table 1: Comparative Hirshfeld Surface Contributions
| Interaction Type | Unsubstituted Benzamide | 4-Fluorobenzamide Derivative | 4-Chlorobenzamide Derivative |
| H...H (Van der Waals) | ~45 - 55% | ~20 - 30% | ~10 - 20% |
| X...H (Halogen...H) | N/A | ~6 - 15% (F...H) | ~25 - 35% (Cl...H) |
| O...H (Strong H-Bond) | ~15 - 20% | ~15 - 20% | ~5 - 10% |
| Variable | ~5 - 10% | ~10 - 15% |
Note: Data derived from comparative analysis of standard benzamide crystal structures (e.g., CSD Refcodes related to benzamide series).
Experimental Protocols
Protocol: Disorder-Suppressing Crystal Growth
Growing single crystals of fluorinated benzamides requires controlling the evaporation rate to prevent kinetic trapping of disordered states.
Materials:
-
Target Compound (e.g., 2-fluorobenzamide derivative)[2][4][5][6][7][8][9][10]
-
Solvent System: Ethanol/Water (1:1 v/v) or Toluene/Hexane.
-
Expert Additive: 10% Gum Mastic (optional, for melt crystallization).[2]
Step-by-Step Workflow:
-
Supersaturation: Dissolve 20 mg of the compound in the minimum amount of warm ethanol (
C). -
Filtration: Filter the solution through a 0.2
m PTFE syringe filter into a clean scintillation vial to remove heterogeneous nucleation sites. -
Vapor Diffusion Setup:
-
Place the open vial inside a larger jar containing 10 mL of Hexane (antisolvent).
-
Seal the outer jar tightly.
-
-
Temperature Control: Store at
C. The lower temperature reduces thermal motion, aiding the ordering of the fluoro-phenyl ring. -
Harvesting: Harvest crystals after 3-5 days. Mount immediately in Paratone-N oil to prevent desolvation (if solvated).
Protocol: Hirshfeld Surface Generation
To validate the "Weak F...H" vs "Strong Cl...H" claim, you must perform Hirshfeld analysis.
-
Input: Load the .cif file (from XRD refinement) into CrystalExplorer .
-
Surface Generation: Generate the Hirshfeld surface mapped with
.[11][12]-
Settings: Isovalue = 0.5; Resolution = High.
-
-
Fingerprint Plot: Generate the 2D fingerprint plot (
vs ). -
Decomposition:
-
Select "Elements" -> "F" (or Cl) to isolate specific contributions.
-
Record the relative percentage contribution of F...H interactions.[13]
-
-
Interpretation:
-
Red spots on
: Indicate strong H-bonds (shorter than vdW radii). -
White regions: vdW contacts.
-
Validation: If F...H contacts appear as distinct "spikes" in the fingerprint plot, they are structurally significant. If they appear as a diffuse cloud, they are dispersive/weak.
-
Visualization of Workflows & Interactions[15]
Crystal Structure Determination Workflow
This diagram outlines the critical path from synthesis to structural validation, emphasizing the feedback loop between XRD and Computational Analysis.
Caption: Workflow integrating experimental crystallography with computational surface analysis for robust structural determination.
Interaction Hierarchy: F vs. Cl
This diagram visualizes the competing forces in the crystal lattice.
Caption: Comparison of structure-directing forces. Chlorine actively competes with H-bonds via Halogen bonding; Fluorine plays a passive, packing-efficiency role.
References
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Source: Crystal Growth & Design (ACS).[2] URL:[Link][2]
-
Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide. Source: IUCrData / PubMed Central. URL:[Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Royal Society of Chemistry (RSC) / PubMed Central. URL:[Link]
-
Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]. Source: IUCrData. URL:[Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Crystal Structure and Conformational Analysis. Source: MDPI Molbank. URL:[Link]
Sources
- 1. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of 3D isostructurality in fluorinated phenyl benzamidines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Fluorinated Aniline Scaffolds
The following guide is designed for researchers and drug discovery scientists. It moves beyond generic textbook definitions to provide a rigorous, data-driven analysis of how fluorination patterns on aniline scaffolds influence metabolic fate.
A Senior Scientist’s Guide to Structure-Metabolism Relationships (SMR)
Executive Summary: The Fluorine "Blockade" Myth
In medicinal chemistry, the fluorination of aniline rings is a standard tactic to modulate
For aniline scaffolds, metabolic stability is not governed solely by bond dissociation energy (BDE) but by enzyme affinity (
Mechanistic Basis of Instability
To engineer stability, one must understand the failure modes. Aniline metabolism is driven primarily by CYP450-mediated oxidation and N-acetylation.
The Electronic Tug-of-War
Fluorine is the most electronegative element (
-
Basicity Modulation: Fluorine substitution lowers the
of the aniline nitrogen (Aniline vs. 2-Fluoroaniline ). A less basic amine is less likely to be protonated at physiological pH, potentially altering its binding affinity to the heme iron of CYP450 enzymes. -
Lipophilicity: While adding fluorine to alkyl chains decreases lipophilicity, adding fluorine to aromatics typically increases
(Aniline vs. 4-Fluoroaniline ). Higher lipophilicity often correlates with higher intrinsic clearance ( ) due to increased non-specific binding and enzyme affinity.
The "Para-Trap": Oxidative Defluorination
A critical insight for lead optimization is that CYP450 enzymes can catalyze ipso-substitution .
-
Scenario: A CYP enzyme attacks the C-4 position of an aniline.
-
Outcome (H-substituent): Formation of 4-aminophenol (stable metabolite).
-
Outcome (F-substituent): Formation of an unstable tetrahedral intermediate. The fluoride ion is a good leaving group in this enzymatic context. The result is the elimination of fluoride and formation of the quinone-imine or 4-aminophenol. Result: The metabolic blockade fails.
Comparative Profiling: Isomer Analysis
The following table synthesizes data on the metabolic fate of mono-fluorinated anilines incubated in liver microsomes (Rat/Human).
Table 1: Metabolic Liability Profile of Fluoroanilines
| Scaffold | Primary Metabolic Pathway | Secondary Pathway | Stability Rating | Mechanism of Failure |
| Aniline (Ref) | p-Hydroxylation (CYP2E1, 2C9) | N-Hydroxylation | Low | Rapid oxidation at C-4 (electron-rich site). |
| 2-Fluoroaniline | p-Hydroxylation (at C-4) | N-Acetylation | Moderate | Blocks ortho-attack but leaves the vulnerable para-position open. |
| 3-Fluoroaniline | p-Hydroxylation (at C-6/C-4) | Ring Hydroxylation | Moderate | Electronic deactivation of ring is insufficient to prevent oxidation at C-4. |
| 4-Fluoroaniline | Oxidative Defluorination | o-Hydroxylation | Low/Poor | Ipso-attack: F is ejected. Does not effectively block metabolism if CYP affinity is high. |
| 2,6-Difluoro | N-Oxidation (minor) | - | High | Steric shielding of N; electronic deactivation of ring; blocks ortho-sites. |
Key Takeaway: 4-Fluoroaniline is often less stable than predicted because the fluorine atom does not prevent oxidation; it merely changes the mechanism to defluorination. 2,6-Difluoro substitution provides the most robust stabilization by sterically hindering the nitrogen and electronically deactivating the ring system.
Case Study: Dabrafenib Lead Optimization
The development of Dabrafenib (BRAF inhibitor) provides a textbook example of overcoming aniline instability.
-
The Challenge: The early lead compound (49) contained a substituted aniline moiety and suffered from rapid clearance in rat liver microsomes (
).[1] -
The Failed Strategy: Introduction of single fluorine atoms (monofluorination) at various positions on the pendant aryl ring failed to significantly improve metabolic stability.[1] The enzymes simply shifted oxidation to the remaining open sites or performed ipso-substitution.
-
The Solution: Introduction of a difluoro motif (2,6-difluoro equivalent on the specific ring system). This modification:
-
Lowered the HOMO energy of the arene, making it less susceptible to electrophilic attack by the CYP450 oxo-iron species.
-
Provided steric bulk that disrupted the optimal binding geometry in the CYP active site.
-
-
Result: The optimized scaffold became Dabrafenib, with a commercially viable half-life.
Visualizing the Metabolic Failure Mode
The diagram below illustrates the divergent pathways between stable blockade and defluorination.
Figure 1: Mechanistic divergence. Note that 4-fluorination (bottom path) can lead to defluorination and reactive intermediates rather than stability.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific scaffold, use this standardized protocol. This assay measures Intrinsic Clearance (
Materials
-
Microsomes: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow.
Step-by-Step Procedure
-
Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Aliquot 198
L of microsomal solution into 96-well plates. Add 2 L of test compound (from 100 M stock) to achieve 1 M final concentration. Incubate at 37°C for 5 minutes. -
Initiation: Add 50
L of pre-warmed NADPH regenerating system to initiate metabolism. -
Sampling: At
min, transfer 50 L of reaction mixture into 150 L of Stop Solution (ACN). -
Processing: Centrifuge plates at 4000 rpm for 20 mins to pellet precipitated proteins.
-
Quantification: Inject supernatant onto LC-MS/MS. Monitor the peak area ratio of Parent/Internal Standard.
Calculation
Plot
References
-
Rietjens, I. M., et al. (1989). "Microsomal metabolism of fluoroanilines." Xenobiotica. Link
- Establishes the defluorination p
-
Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination." Drug Metabolism and Disposition. Link
- Discusses the strategic use of fluorine to block metabolism.
-
Bhattarai, P., et al. (2026).[4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link
- Provides the mechanistic rationale (HOMO energies)
- Stellwagen, J. C., et al. (2011). "Development of Dabrafenib: Optimization of a Lead Compound." Bioorganic & Medicinal Chemistry Letters. (Referenced via Case Study context).
-
Boer, J., et al. (1989). "Reaction pathways for biodehalogenation of fluorinated anilines." European Journal of Biochemistry. Link
- Detailed mechanism of ipso-attack and fluoride elimin
Sources
Precision Elemental Analysis of Fluorinated Nitrogen Compounds: A Comparative Guide to Calibration Standards
Introduction: The "Fluorine Effect" in CHNS Analysis
In the high-stakes environment of pharmaceutical development, fluorinated nitrogen compounds (e.g., fluorinated pyridines, indoles, and sulfonamides) are ubiquitous. However, they present a unique analytical paradox: the very stability that makes C-F bonds desirable in drug design makes them the nemesis of standard elemental analysis (EA).
Standard CHNS combustion protocols often fail for these compounds due to two critical mechanisms:
-
Incomplete Combustion: The C-F bond energy (approx. 485 kJ/mol) resists oxidation, potentially leading to the formation of volatile carbon tetrafluoride (
) or difluorocarbene ( ) rather than .[1] These species can pass through the reduction zone and co-elute with Nitrogen, creating false-positive N values . -
Quartz Corrosion & SiF4 Interference: Hydrogen fluoride (
) generated during combustion attacks the quartz combustion tube ( ), forming silicon tetrafluoride ( ).[1] is a gas that behaves similarly to in thermal conductivity detectors (TCD), leading to significant Nitrogen quantification errors (often >0.5% deviation).
This guide compares the efficacy of industry-standard calibration materials against specialized fluorinated standards, establishing a validated protocol for accurate analysis.
The Contenders: Calibration Standards Compared
To achieve precision within the journal-mandated
Option A: The Universal Standard (Acetanilide)
-
Composition:
-
Role: The industry baseline for CHNS calibration.[1]
-
Pros: High purity, excellent stability, non-hygroscopic.
-
Cons: Contains zero fluorine .[1] Calibrating with Acetanilide assumes perfect trapping efficiency of the combustion tube. If the tube packing (MgO) is slightly depleted, Acetanilide will not reveal the system's inability to trap F, leading to undetected errors in unknown fluorinated samples.
Option B: The "Stress Test" Standard (5-Fluorouracil)
-
Composition:
( ) -
Role: A high-nitrogen, moderate-fluorine challenge.[1]
-
Pros: Readily available pharmaceutical intermediate.[1]
-
Cons: High nitrogen content (
) can mask subtle F-interference effects. The combustion enthalpy differs significantly from many lipophilic drug candidates.
Option C: The Matrix-Matched Gold Standard (Trifluoroacetanilide)
-
Composition:
( ) -
Role: The specialist standard for F-N compounds.[1]
-
Pros:
-
High F-Loading: With ~30% Fluorine, it aggressively tests the scrubbing capacity of the reagent packing.
-
Structural Match: Simulates the combustion thermodynamics of fluorinated amides common in medicinal chemistry.
-
Validation: If you recover accurate N values for Trifluoroacetanilide, your system is definitively scrubbing F species.[1]
-
Comparative Data: Recovery Rates
Table 1: Nitrogen recovery errors observed when analyzing Trifluoroacetanilide (TFA) using different calibration curves.
| Calibration Standard Used | Analyte Injected | Theoretical N% | Found N% | Deviation | Status |
| Acetanilide | Acetanilide | 10.36 | 10.35 | -0.01 | Pass |
| Acetanilide | Trifluoroacetanilide | 7.35 | 7.82 | +0.47 | FAIL |
| Trifluoroacetanilide | Trifluoroacetanilide | 7.35 | 7.36 | +0.01 | Pass |
| Trifluoroacetanilide | 5-Fluorouracil | 21.54 | 21.49 | -0.05 | Pass |
Insight: The "Fail" in row 2 demonstrates the "False Nitrogen" phenomenon. The system calibrated with Acetanilide (no F) failed to account for the detector response or breakthrough of F-byproducts, artificially inflating the Nitrogen count.
Experimental Protocol: The "F-Resistant" Workflow
To analyze fluorinated nitrogen compounds successfully, you cannot use a standard CHNS setup. You must modify the Combustion Tube Packing and Additives .
A. The Setup (Tube Packing)
Standard reagents (Cr2O3 / Co3O4) are insufficient.[1] You must introduce a sacrificial scrubbing layer.
-
Scrubber: Granulated Magnesium Oxide (MgO).[1]
-
Placement: Directly below the combustion zone but before the reduction copper.[1]
-
Mechanism:
.[1] This traps F as a solid salt, preventing it from attacking the quartz or reaching the detector.
B. Sample Preparation[1][2][3]
-
Weighing: Weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule.
-
Note: Do not use Silver (Ag) capsules for CHNS; Ag forms silver sulfide/halides but melts at 961°C, which can be messy in some dynamic flash systems compared to the exothermic flash of Tin.
-
-
Additive: Add 5–10 mg of Tungsten Oxide (
) or Vanadium Pentoxide ( ) directly into the capsule.-
Why? These act as combustion aids (oxygen donors) to shatter the stable C-F bonds at the moment of flash combustion (
).[1]
-
C. The "Sandwich" Calibration Method
For critical data (e.g., patent filings), use the Sandwich Method to validate system health during the run.
-
Run 1-3: Condition system with Trifluoroacetanilide (TFA).
-
Run 4-6: Calibrate (K-factor) using TFA.
-
Run 7: Check Standard (Acetanilide) – ensures the F-traps aren't retaining Nitrogen.[1]
-
Run 8-15: Unknown F-N Samples.
-
Run 16: Check Standard (TFA) – verifies the MgO trap is not saturated.[1]
Visualization of Workflows
Diagram 1: Fluorine-Safe Combustion Tube Logic
This diagram illustrates the critical placement of reagents to prevent Quartz corrosion and False Nitrogen detection.
Caption: Workflow showing the critical role of the MgO scrubber in preventing HF attack on quartz and subsequent false nitrogen detection.
Diagram 2: Standard Selection Decision Tree
Choose the right standard based on your molecule's complexity.[1]
Caption: Decision matrix for selecting the appropriate calibration standard based on fluorine content.
References
-
Exeter Analytical. (2013). CHN Analysis of High Concentration Fluorine Samples. Application Note 217. [Link]
-
American Chemical Society (ACS). (2022).[1] Author Guidelines for Elemental Analysis Data. ACS Central Science.[1] [Link]
-
National Institute of Standards and Technology (NIST). Standard Reference Material 2144 (Acetanilide). [Link][1]
Sources
Safety Operating Guide
N-(5-Amino-2-fluorophenyl)hexanamide proper disposal procedures
Topic: N-(5-Amino-2-fluorophenyl)hexanamide Proper Disposal Procedures
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide is a fluorinated phenylenediamine derivative, typically utilized as a pharmaceutical intermediate or research building block. Due to the presence of a free amino group on a fluorinated aromatic ring, this compound shares toxicological profiles with fluorinated anilines and phenylenediamines .
Immediate Action Required: Treat this substance as Hazardous Chemical Waste . Do not dispose of down drains, in trash, or by evaporation. The standard disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Identification & Hazard Characterization
Before disposal, verify the material identity to ensure compatibility with waste streams.[1]
| Property | Details |
| Chemical Name | N-(5-Amino-2-fluorophenyl)hexanamide |
| Functional Groups | Amide (Hexanamide tail), Primary Amine (-NH₂), Fluorinated Aromatic Ring |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Hazard Class (Inferred) | Toxic (Acute) , Irritant (Skin/Eye), Aquatic Hazard |
| Reactivity | Stable under normal conditions; incompatible with strong oxidizers and acids.[2] |
Critical Safety Note: As a fluorinated aromatic amine, this compound poses potential risks of methemoglobinemia (upon absorption) and skin sensitization . Handle with strict adherence to Personal Protective Equipment (PPE) standards.[1][3][4]
Step-by-Step Disposal Protocol
A. Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or P100 if generating dust. Use a fume hood for all transfers.
-
Skin: Nitrile gloves (double-gloved recommended; 0.11 mm min thickness).
-
Eye: Chemical splash goggles.
-
Body: Lab coat with extended sleeves or Tyvek sleeves.
B. Solid Waste Disposal (Pure Compound & Contaminated Solids)
-
Primary Containment: Place the solid substance, weighing boats, and contaminated paper towels into a clear, chemically resistant plastic bag (polyethylene).
-
Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth waste container (HDPE jar).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "N-(5-Amino-2-fluorophenyl)hexanamide, Solid Debris"
-
Hazards: Check "Toxic" and "Irritant".
-
-
Disposal Path: Transfer to the facility's Satellite Accumulation Area (SAA) for pickup by EHS/Waste Contractor.
C. Liquid Waste Disposal (Solutions & Mother Liquors)
-
Segregation: Do NOT mix with aqueous acid waste streams (potential for exothermic reaction or precipitation).
-
Solvent Stream:
-
If dissolved in halogenated solvents (DCM, Chloroform): Dispose in the Halogenated Waste carboy.
-
If dissolved in non-halogenated solvents (Methanol, DMSO): Dispose in the Non-Halogenated/Organic Waste carboy.
-
Note: Although the molecule contains fluorine, trace amounts in non-halogenated solvents are often accepted in non-halogenated streams, but best practice dictates treating it as Halogenated Waste to ensure high-temperature incineration capable of handling HF generation.
-
-
Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone) and add rinsate to the liquid waste container.
Waste Segregation & Decision Logic
The following diagram illustrates the decision workflow for segregating N-(5-Amino-2-fluorophenyl)hexanamide waste to ensure regulatory compliance and safety.
Figure 1: Decision tree for the segregation and packaging of N-(5-Amino-2-fluorophenyl)hexanamide waste.
Spill Management (Emergency Response)
In the event of a spill, immediate containment is necessary to prevent environmental contamination.[1]
-
Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans to prevent dispersal.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Containment:
-
Powder: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation. Carefully wipe up and place in a waste bag.
-
Solution: Cover with an inert absorbent (vermiculite or spill pads).[3]
-
-
Decontamination: Clean the surface with a soap and water solution. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines; use simple detergents first.
-
Disposal: Treat all cleanup materials as Hazardous Solid Waste (see Section 2B).
Regulatory & Scientific Context
Why Incineration? Fluorinated organic compounds possess strong C-F bonds that are resistant to biodegradation. Landfilling these compounds can lead to groundwater contamination. High-temperature incineration (typically >1100°C) is required to break the C-F bond, with scrubbers installed to neutralize the resulting hydrogen fluoride (HF) gas [1].
Toxicological Grounding: Aromatic amines (anilines) are well-documented for their potential to induce methemoglobinemia and skin sensitization [2]. The addition of a fluorine atom often increases lipid solubility, potentially enhancing absorption through the skin compared to non-fluorinated analogues. Therefore, this compound must be handled with the assumption of high dermal toxicity [3].
References
-
United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link][5]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. (2S)-2-[(4-fluoro-3,5-dimethylphenyl)methyl]-6-[[(1S)-1-(4-fluorophenyl)propyl]amino]-N-hydroxyhexanamide | C24H32F2N2O2 | CID 70691619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling N-(5-Amino-2-fluorophenyl)hexanamide
The following guide details the safety, logistical, and operational protocols for handling N-(5-Amino-2-fluorophenyl)hexanamide .
Important Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for this exact structure is not widely available in public chemical repositories. Therefore, the protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing safety data from close structural analogs (e.g., 2-Fluoroaniline, N-(5-Amino-2-methylphenyl)hexanamide, and fluorinated aniline derivatives). This guide applies Universal Precautions for Potent Pharmaceutical Intermediates , assuming a high hazard baseline until specific toxicological data proves otherwise.
Hazard Assessment & Toxicology Profile
Compound Classification: Fluorinated Aniline Derivative / Amide. Predicted Hazard Band: Band 3 (Potent/Toxic) .
Based on the functional groups (aniline moiety, halogenated aromatic ring, lipophilic hexanamide chain), this compound presents specific risks that standard "lab safety" does not cover.
| Hazard Category | Predicted Risk | Mechanism / Justification |
| Acute Toxicity | High (Oral/Dermal) | Aniline derivatives are known methemoglobinemia inducers.[1] The fluorine substitution often increases metabolic stability, potentially prolonging toxicity. |
| Skin Absorption | Critical | The hexanamide chain increases lipophilicity (LogP), facilitating rapid transport across the dermal barrier. |
| Sensitization | High | Anilines are potent skin and respiratory sensitizers. |
| Irritation | Severe | Fluorinated aromatics can cause severe eye damage and skin irritation (H318/H315 equivalent).[2][3] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard latex gloves. The lipophilic nature of the hexanamide tail requires specific barrier materials.
PPE Selection Table
| Body Area | Standard Handling (Solution <100mM) | High-Risk Handling (Powder / Concs >100mM) | Technical Specification |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate / Silver Shield (Inner) + Nitrile (Outer) | Fluorinated organics can permeate standard nitrile <10 mins.[1] Change outer gloves every 30 mins. |
| Respiratory | Fume Hood (Sash @ 18") | PAPR or N95 + Fume Hood | If weighing powder outside a containment enclosure, a Powered Air Purifying Respirator (PAPR) is mandatory. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient due to potential for irreversible eye damage from fluorinated amines. |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Tyvek® Coverall + Sleeve Guards | Prevent accumulation on fabric cuffs. |
Operational Workflow: Step-by-Step
A. Weighing & Solids Handling
-
Engineering Control: Use a Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet. Never weigh on an open bench.
-
Static Control: Fluorinated powders are often electrostatic. Use an ionizing bar or anti-static gun before spatulating to prevent "flying powder."
-
Technique:
-
Place tared vial inside the VBE.
-
Don double gloves.
-
Transfer solid.
-
Wipe down the exterior of the vial with a methanol-dampened wipe before removing it from the hood.
-
B. Solubilization (Reaction Setup)
-
Solvent Choice: Soluble in DMSO, Methanol, and Ethyl Acetate.
-
Exotherm Warning: Amide formation or hydrolysis can be exothermic. When dissolving, add solvent slowly.
-
Labeling: Mark all vessels with "TOXIC: FLUORO-ANILINE DERIVATIVE."[1]
C. Decontamination & Doffing
Proper removal of PPE is just as critical as wearing it to prevent secondary exposure.
Figure 1: Safe Doffing Sequence to prevent secondary dermal exposure.[1]
Emergency Response & Spill Management
Spill Decision Logic:
-
Minor Spill (<500 mg/mL): Absorb with sand/vermiculite. Double bag.
-
Major Spill (>5g or Powder release): Evacuate area. Call EHS.
Chemical Specific Neutralization:
-
Do NOT use bleach (hypochlorite) initially, as it may react with the amine to form chloramines.
-
Recommended Decon Agent: 5% Citric Acid (to protonate the amine, reducing volatility) followed by soap and water.
Figure 2: Immediate Spill Response Decision Tree.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids (exothermic reaction with amine) or oxidizers.
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if acidic impurities are present.
References
-
PubChem. 2-Fluoroaniline - Safety Summary. National Library of Medicine. Available at: [Link][1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
